molecular formula C11H11F3N2O3 B195207 O-Flutamide CAS No. 151262-93-0

O-Flutamide

Cat. No.: B195207
CAS No.: 151262-93-0
M. Wt: 276.21 g/mol
InChI Key: ZMFQELZYFBRXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Flutamide (CID 384646) is a nonsteroidal antiandrogen compound with the molecular formula C11H11F3N2O3 . As a research chemical, it is of significant interest for studies related to androgen receptor pathways. Its primary mechanism of action involves competitively binding to the androgen receptor, thereby blocking the binding and effects of endogenous androgens like testosterone and dihydrotestosterone (DHT) . This action inhibits androgen uptake and nuclear binding in target tissues, which in turn suppresses testosterone-stimulated prostatic DNA synthesis . Flutamide itself is a prodrug, and it is metabolized in the liver into several active metabolites, including 2-hydroxyflutamide, which is responsible for most of its antiandrogenic activity . The parent compound, flutamide, has a relatively short elimination half-life of approximately 5 to 6 hours . Preclinical studies have established its utility as a potent tool for investigating the growth and regulation of androgen-dependent tissues . Research into its analogs also provides valuable structure-activity relationship (SAR) insights, indicating that electron-withdrawing substituents on the aromatic ring enhance antiandrogenic activity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQELZYFBRXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164743
Record name O-Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151262-93-0
Record name O-Flutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-FLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of O-Flutamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding O-Flutamide in the Context of Antiandrogens

This compound, systematically named 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, is a structural isomer of the well-known nonsteroidal antiandrogen, Flutamide.[1] While Flutamide features a nitro group at the 4-position of the aniline ring, this compound is distinguished by the placement of this group at the 2-position (ortho to the amide linkage). This seemingly subtle structural shift has significant implications for its chemical properties and, potentially, its biological activity. This compound is often encountered as a related substance or impurity in the synthesis of Flutamide, designated as "Flutamide EP Impurity F".[2]

This guide provides a comprehensive technical overview of the synthesis and chemical properties of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into a validated synthetic route, explore its physicochemical and spectroscopic characteristics, and discuss its putative mechanism of action in the context of its more famous isomer.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is principally achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method involves the acylation of an appropriately substituted aniline with an acyl halide. The causality behind this choice of reaction is its high efficiency and reliability for amide bond formation.

The logical starting material is 2-nitro-5-(trifluoromethyl)aniline . This precursor contains the necessary trifluoromethyl and ortho-nitro substitutions on the aromatic ring. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of isobutyryl chloride . A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the this compound synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Purification Cascade Aniline 2-Nitro-5-(trifluoromethyl)aniline Reaction Nucleophilic Acyl Substitution (Amide Bond Formation) Aniline->Reaction AcylChloride Isobutyryl Chloride AcylChloride->Reaction Solvent Solvent (e.g., 1,2-Dichloroethane) Solvent->Reaction Base Acid Scavenger (e.g., N,N-Dimethylacetamide) Base->Reaction Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction Temp Temperature Control (5-25°C) Temp->Reaction Quench Aqueous Workup Reaction->Quench Reaction Mixture Filter Filtration Quench->Filter Crude Solid Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Product Final Product: this compound Recrystallize->Product Purified this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of flutamide isomers.[3][4] This self-validating system includes in-process controls to ensure reaction completion and purity of the final product.

Materials:

  • 2-Nitro-5-(trifluoromethyl)aniline

  • Isobutyryl chloride (molar ratio to aniline: 1.2:1)

  • 4-Dimethylaminopyridine (DMAP) (molar ratio to aniline: 0.12:1)

  • N,N-Dimethylacetamide (DMA) (Acid scavenger)

  • 1,2-Dichloroethane (Solvent)

  • Ethanol (Recrystallization solvent)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-nitro-5-(trifluoromethyl)aniline in 1,2-dichloroethane. Add N,N-dimethylacetamide as the acid scavenger and a catalytic amount of DMAP.

  • Initial Cooling: Cool the reaction mixture to between 5-10°C using an ice bath. This controlled temperature is critical to manage the exothermicity of the acylation reaction and minimize potential side reactions.

  • Reagent Addition: Add isobutyryl chloride dropwise to the cooled solution via the dropping funnel while maintaining the internal temperature between 5-10°C. The rate of addition should be carefully controlled.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (18-25°C) and stir for 0.5-1.5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.

  • Workup and Isolation: Upon completion, add water to the reaction mixture. Heat the mixture to distill off the 1,2-dichloroethane solvent. The crude this compound will precipitate from the aqueous solution.

  • Purification: Filter the crude solid and wash thoroughly with water. The primary purification is achieved by recrystallization from ethanol to yield the final, purified this compound product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.

Chemical and Physical Properties of this compound

The physicochemical properties of a compound are paramount for its handling, formulation, and understanding its behavior in biological systems. While extensive experimental data for this compound is not as readily available as for Flutamide, we can compile its known and computed properties.

PropertyValueSource
IUPAC Name 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamidePubChem[1]
CAS Number 151262-93-0PubChem[1]
Molecular Formula C₁₁H₁₁F₃N₂O₃PubChem[1]
Molecular Weight 276.21 g/mol PubChem[1]
XLogP3 (Computed) 3.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and distinct signals for the three protons on the aromatic ring, with coupling patterns dictated by their ortho, meta, and para relationships. The amide proton (N-H) will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the amide, the carbons of the isopropyl group, and the carbons of the trifluoromethyl- and nitro-substituted benzene ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1680 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (276.21). Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the isobutyryl group.[5][6]

Biological Activity and Putative Mechanism of Action

The primary therapeutic action of Flutamide is its function as a pure antiandrogen.[7][8] It acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[8][9] This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-dependent genes that promote cell growth, particularly in prostate cancer.[10] Flutamide itself is a prodrug that is metabolized in the liver to the more potent 2-hydroxyflutamide.[10]

Given that this compound is a structural isomer of Flutamide, it is highly probable that it shares the same mechanism of action—competitive antagonism of the androgen receptor. The different positioning of the nitro and trifluoromethyl groups will influence the electronic and steric properties of the molecule, which in turn will affect its binding affinity (Ki) for the androgen receptor compared to Flutamide and its active metabolite.[11] However, specific binding studies and in-vivo potency data for this compound are not widely reported in the literature, underscoring its status primarily as a reference standard and synthetic impurity rather than a developed therapeutic agent.

Visualizing the Putative Mechanism of Action

This diagram outlines the generally accepted mechanism for nonsteroidal antiandrogens like Flutamide, which is the hypothesized mechanism for this compound.

MoA cluster_plasma Plasma cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Testosterone / DHT AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (on DNA) AR->ARE Translocation & Dimerization block X OFlutamide This compound OFlutamide->AR Competitively Binds & Blocks Transcription Gene Transcription (Blocked) ARE->Transcription Promotes Growth block->ARE

Caption: Putative mechanism of this compound action.

Safety and Handling

Based on available safety data, this compound is considered a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H361: Suspected of damaging fertility or the unborn child

Conclusion

This compound serves as an important case study in isomerism, demonstrating how positional changes in functional groups can define a molecule's role—in this case, primarily as a reference standard and impurity in the production of the active pharmaceutical ingredient, Flutamide. The synthetic route via nucleophilic acyl substitution is robust and well-understood. While its chemical and physical properties can be characterized by standard analytical techniques, its specific biological activity remains an area with limited public data, though a mechanism analogous to Flutamide is strongly presumed. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound in a laboratory setting.

References

  • Patsnap. (2024, July 17). What is the mechanism of Flutamide? Synapse. Retrieved from [Link][10]

  • Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261–270. Retrieved from [Link][11]

  • Pharmaffiliates. (n.d.). Flutamide - Impurity F. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384646, this compound. Retrieved from [Link][1]

  • Axios Research. (n.d.). This compound. Retrieved from [Link][12]

  • Labrie, F. (1993). Mechanism of action and pure antiandrogenic properties of flutamide. Cancer, 72(12 Suppl), 3816–3827. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Flutamide. Retrieved from [Link][8]

  • Siddiqui, A., & Titi, M. (2023). Flutamide. In StatPearls. StatPearls Publishing. Retrieved from [Link][13]

  • Milon, A., et al. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports, 11(1), 13735. Retrieved from [Link][9]

  • Nerz, D. (n.d.). Experiment 25: Synthesis of Flutamide. Retrieved from [Link][14][15]

  • Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 642–652. Retrieved from [Link][5]

  • Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3397, Flutamide. Retrieved from [Link][17]

  • Taylor & Francis. (n.d.). Flutamide – Knowledge and References. Retrieved from [Link][18]

  • Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide. Retrieved from [3]

  • Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide. Retrieved from [4]

  • Al-Othman, Z. A., et al. (2015). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. ResearchGate. Retrieved from [Link][6]

  • ResearchGate. (n.d.). IR Spectra of (A) OBM, (B) physical mixture, (C) flutamide-loaded.... Retrieved from [Link][19]

  • ResearchGate. (n.d.). FT-IR spectra of Flutamide (a), Plain SA/KARAYA GUM blend membrane (b).... Retrieved from [Link][20]

  • PharmaCompass. (n.d.). Flutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][21]

  • ATB - Automated Topology Builder. (n.d.). Flutamide | C11H11F3N2O3 | MD Topology | NMR | X-Ray. Retrieved from [Link][22]

  • SpectraBase. (n.d.). Flutamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link][23]

  • Brazilian Journal of Analytical Chemistry. (2024). Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. Retrieved from [Link][24]

Sources

An In-depth Technical Guide on the Biological Activity and Androgen Receptor Binding of O-Flutamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of O-Flutamide, a nonsteroidal antiandrogen, focusing on its biological activity and interaction with the androgen receptor (AR). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's mechanism of action and experimental characterization.

Introduction: The Role of this compound in Androgen Receptor Antagonism

Flutamide, a nonsteroidal antiandrogen, serves as a critical tool in the therapeutic management of androgen-dependent conditions, most notably prostate cancer.[1][2][3][4][5][6] It operates as a competitive antagonist of the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[1][4][7][8] Flutamide itself is a prodrug, meaning it is metabolized in the liver to its active form, hydroxyflutamide (often referred to as this compound), which is the primary mediator of its antiandrogenic effects.[3][4][9] This guide will delve into the specifics of this compound's interaction with the androgen receptor and the methodologies used to characterize this interaction.

Molecular Mechanism of Action: Competitive Inhibition of the Androgen Receptor

The primary mechanism by which this compound exerts its biological effect is through competitive antagonism at the androgen receptor.[4][10] Androgens, such as testosterone and its more potent metabolite DHT, bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of target genes that promote cell growth and survival, particularly in prostate cancer cells.[3][7]

This compound, as a competitive antagonist, directly competes with endogenous androgens for the same binding site on the androgen receptor.[4][7] By binding to the AR, this compound prevents the binding of testosterone and DHT, thereby blocking the downstream signaling cascade that leads to androgen-mediated gene expression.[3][7] This inhibition of androgen signaling ultimately leads to a reduction in the growth of androgen-dependent tissues and tumors.[5][11][12]

The central inhibition of androgen receptors by flutamide can also lead to an increase in luteinizing hormone (LH), which in turn stimulates the testes to produce more testosterone.[3][10] However, the direct blockade of the androgen receptors in the target tissues counteracts the effects of this increased testosterone.[5]

This compound Mechanism of Action cluster_0 Cytoplasm cluster_1 Nucleus Androgens Androgens AR Androgen Receptor Androgens->AR Binds This compound This compound This compound->AR Competitively Binds No_Transcription Inhibition of Gene Transcription HSP Heat Shock Proteins AR->HSP Associated with AR_Dimer AR Dimer AR->AR_Dimer Translocation & Dimerization AR->No_Transcription Blocks Translocation ARE Androgen Response Element AR_Dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Survival) ARE->Gene_Transcription Activates Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor, Radioligand, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and this compound Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (IC50, Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay to determine AR binding affinity.

Androgen-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to either activate or inhibit androgen receptor-mediated gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency.

Materials:

  • A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) that either endogenously expresses the AR or is transiently transfected with an AR expression vector.

  • A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Testosterone or DHT as the agonist.

  • This compound at various concentrations.

  • Lysis buffer and substrate for the reporter enzyme.

  • A luminometer or spectrophotometer.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture the cells and transfect them with the AR expression vector (if necessary) and the androgen-responsive reporter plasmid.

  • Treatment: After transfection, treat the cells with:

    • Vehicle control (to measure basal activity).

    • An androgen agonist (e.g., DHT) alone (to measure maximal activation).

    • This compound alone (to test for agonist activity).

    • The androgen agonist in the presence of increasing concentrations of this compound (to test for antagonist activity).

  • Incubation: Incubate the treated cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. For antagonist activity, plot the reporter activity against the logarithm of the this compound concentration in the presence of the agonist. The IC50 value for the inhibition of androgen-induced transcription can then be determined.

Conclusion

This compound, the active metabolite of flutamide, is a potent nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor. Its biological activity is well-characterized, with a clear mechanism of action involving the direct inhibition of androgen binding to the AR, thereby preventing the downstream signaling events that lead to the transcription of androgen-responsive genes. The binding affinity of this compound for the AR has been quantified through various in vitro assays, demonstrating its effectiveness in competing with endogenous androgens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel androgen receptor modulators, which is essential for the development of improved therapies for androgen-dependent diseases.

References

  • Wikipedia. (n.d.). Antiandrogen. Retrieved from [Link]

  • Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270. Retrieved from [Link]

  • Pouliot, F., Martel, C., & Labrie, F. (1995). Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 55(3-4), 335-343. Retrieved from [Link]

  • Mills, I. G. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. International Journal of Molecular Sciences, 22(3), 1269. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved from [Link]

  • Parmar, S. (2021). Pharmacology of Antiandrogens (Classification, Mechanism of Action, Uses & Side Effects). Retrieved from [Link]

  • Urology Textbook. (n.d.). Flutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

  • Sufrin, G., & Coffey, D. S. (1976). Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. Investigative Urology, 13(6), 429-434. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flutamide?. Retrieved from [Link]

  • Brogden, R. N., & Clissold, S. P. (1989). Flutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in advanced prostatic cancer. Drugs, 38(2), 185-203. Retrieved from [Link]

  • Wikipedia. (n.d.). Flutamide. Retrieved from [Link]

  • Gao, X., Xie, C., Wang, Y., Luo, Y., Yagai, T., Sun, D., ... & Gonzalez, F. J. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Toxicology and Applied Pharmacology, 305, 137-146. Retrieved from [Link]

  • Neri, R. O., & Kassem, N. (1989). Pharmacology and pharmacokinetics of flutamide. Urology, 34(4 Suppl), 19-21. Retrieved from [Link]

  • Pérez-Alenza, D., Nieto, A., Pérez, C., Cuesta, P., Castaño, M., & Peña, L. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Veterinary and Comparative Oncology, 15(4), 1475-1486. Retrieved from [Link]

  • Di Lorenzo, F., Balestrieri, A., & Di Lorenzo, G. (2018). Flutamide-induced hepatotoxicity. European Review for Medical and Pharmacological Sciences, 22(1), 18-20. Retrieved from [Link]

  • Simard, J., Singh, S. M., & Labrie, F. (1994). Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. Urology, 44(4), 596-602. Retrieved from [Link]

  • Drugs.com. (2024). How does flutamide work in prostate cancer?. Retrieved from [Link]

  • Goa, K. L., & Ward, A. (1986). Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer. Drugs, 32(2), 158-172. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • El-Gazzar, M. G., & El-Gazzar, M. A. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. RSC Advances, 10(63), 38382-38393. Retrieved from [Link]

  • D'Souza, M. J., & Reed, R. L. (2018). Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug. Journal of Chemical Education, 95(8), 1420-1423. Retrieved from [Link]

  • Savolainen, S., Haavisto, T., & Huhtaniemi, I. (2001). In Vivo and in Vitro Effects of Flutamide and Diethylstilbestrol on Fetal Testicular Steroidogenesis in the Rat. Biology of Reproduction, 65(5), 1540-1547. Retrieved from [Link]

  • Slideshare. (n.d.). Flutamide. Retrieved from [Link]

  • Milon, A., Manku, G., March-Bienvenue, A., Pelletier, G., & Zini, A. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports, 11(1), 13745. Retrieved from [Link]

  • Dressman, J. B., & Reppas, C. (2000). Dissolution rate limited bioavailability of flutamide, and in vitro - in vivo correlation. Journal of Pharmaceutical Sciences, 89(1), 101-109. Retrieved from [Link]

  • Bashir, B., & Asif, N. (2023). Flutamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Nique, F., He, G., & Zhang, Z. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies, 9(3), 276-285. Retrieved from [Link]

  • Stephenson, K. A., & Zubieta, J. (2009). Synthesis and characterization of nonsteroidal-linked M(CO)3+ (M = 99mTc, Re) compounds based on the androgen receptor targeting molecule flutamide. Bioconjugate Chemistry, 20(1), 78-86. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Flutamide – Knowledge and References. Retrieved from [Link]

  • Synapse. (2023). An In-depth Analysis of Flutamide's R&D Progress and Mechanism of Action on Drug Target. Retrieved from [Link]

  • Pérez-Picaso, L., Estébanez, S., Rodríguez-Gascón, A., & Del Villar-Guerra, P. (2020). Innovative Se-Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)-Dependent and -Independent Prostate Cancer Cells. Molecules, 25(20), 4785. Retrieved from [Link]

  • Gholami, M., Ghasemi, A., & Khosravizadeh, Z. (2021). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Journal of Trace Elements in Medicine and Biology, 68, 126839. Retrieved from [Link]

  • ResearchGate. (2018). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. Retrieved from [Link]

  • ResearchGate. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

Sources

An In-depth Technical Guide to In Vitro Studies on the Antiandrogenic Effects of O-Flutamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antiandrogenic Properties of O-Flutamide in a Preclinical Setting

This compound, a nonsteroidal antiandrogen, serves as a cornerstone in the therapeutic management of androgen-dependent conditions, most notably prostate cancer.[1][2][3] Its clinical efficacy is intrinsically linked to its ability to competitively antagonize the androgen receptor (AR), thereby impeding the proliferative signals mediated by endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2] It is important to note that this compound is a prodrug, which is metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][4][5][6] This active metabolite is a potent competitor for the androgen receptor.[1][4]

This technical guide provides a comprehensive overview of the essential in vitro methodologies employed to characterize and quantify the antiandrogenic activity of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, detailed protocols, and data interpretation of key assays. By understanding the nuances of these in vitro systems, researchers can gain profound insights into the compound's mechanism of action and preclinical efficacy.

Part 1: Foundational Assays for Characterizing Androgen Receptor Antagonism

The primary mechanism of this compound's antiandrogenic action is its direct interaction with the androgen receptor. Therefore, the initial tier of in vitro assessment focuses on quantifying its ability to bind to the AR and subsequently inhibit androgen-induced transcriptional activity.

Androgen Receptor (AR) Competitive Binding Assays

Scientific Rationale: This assay directly measures the affinity of this compound for the androgen receptor. By competing with a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) for binding to the AR, the relative binding affinity (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity. This assay provides fundamental evidence of a direct interaction between this compound and the AR.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Androgen Receptor Source (e.g., Rat Prostate Cytosol or Recombinant Human AR) Incubation_Mix Incubation of Receptor, Radioligand, and this compound Receptor_Source->Incubation_Mix Radioligand Radiolabeled Androgen ([³H]-R1881) Radioligand->Incubation_Mix O_Flutamide This compound (Serial Dilutions) O_Flutamide->Incubation_Mix Separation Separation of Bound and Free Radioligand (e.g., Hydroxylapatite) Incubation_Mix->Separation Detection Quantification of Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 and Ki Determination) Detection->Analysis

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Detailed Protocol:

  • Preparation of Androgen Receptor Source:

    • Rat Ventral Prostate Cytosol: Prepare cytosol from the ventral prostates of rats, ensuring all procedures are conducted at 4°C to maintain protein integrity.[7] The protein concentration of the cytosol should be determined using a standard protein assay (e.g., Bradford or BCA).

    • Recombinant Human AR: Alternatively, a purified recombinant human androgen receptor can be used, which offers a more controlled and animal-free system.[8]

  • Assay Setup:

    • In a 96-well plate format, add a fixed concentration of the radiolabeled androgen (e.g., [³H]-R1881).

    • Add increasing concentrations of this compound or its active metabolite, hydroxyflutamide.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled androgen).

  • Incubation:

    • Add the androgen receptor preparation to each well.

    • Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]

  • Quantification:

    • After washing to remove unbound radioligand, the radioactivity in each well is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExpected in the higher nM to µM rangeCalculated from IC50
Hydroxyflutamide~700[4][5]Calculated from IC50
Dihydrotestosterone (DHT)Expected in the low nM rangeReference Compound
AR-Mediated Reporter Gene Assays

Scientific Rationale: This cell-based assay assesses the functional consequence of this compound's interaction with the AR. It measures the ability of the compound to inhibit the transcriptional activity of the AR in response to an androgenic stimulus. Various cell lines, such as the human prostate cancer cell lines PC-3 or LNCaP, or the human breast cancer cell line T47D, are transfected with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[9][10][11] A decrease in reporter gene expression in the presence of an androgen and this compound indicates antagonistic activity.[12]

Signaling Pathway:

Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates O_Flutamide This compound O_Flutamide->AR Binds and Inhibits ARE Androgen Response Element (ARE) AR->ARE Binds to Reporter_Gene Reporter Gene (e.g., Luciferase) ARE->Reporter_Gene Promotes Transcription Luciferase Luciferase Protein Reporter_Gene->Luciferase Translation Light Light Emission Luciferase->Light Catalyzes Reaction

Caption: Androgen Receptor Signaling Pathway in a Reporter Gene Assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3 cells stably expressing the AR) in appropriate media.[9]

    • Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase) driven by an androgen-responsive promoter (e.g., a promoter containing androgen response elements, AREs).[9][10]

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression.

    • Concurrently, treat the cells with a range of concentrations of this compound.

    • Include appropriate controls: vehicle control, androgen-only control, and this compound-only controls to assess for any agonist activity.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for gene expression and protein synthesis.

  • Lysis and Reporter Gene Assay:

    • Lyse the cells to release the cellular contents.

    • Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability (e.g., total protein content or a viability dye) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of inhibition of androgen-induced reporter activity for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

Cell LineReporter GeneAgonistThis compound IC50 (µM)
PC-3/ARLuciferaseDHTExpected in the low µM range
T47DLuciferaseR1881Expected in the low µM range

Part 2: Investigating Effects on Androgen Synthesis

While the primary mechanism of this compound is AR antagonism, a comprehensive in vitro evaluation should also consider potential effects on steroidogenesis, the pathway for androgen synthesis.

Steroidogenesis Assays using H295R Cells

Scientific Rationale: The human H295R adrenocortical carcinoma cell line is a valuable in vitro model for assessing effects on steroidogenesis because it expresses most of the key enzymes required for the synthesis of androgens, estrogens, and corticosteroids.[13][14][15] This assay can detect whether this compound inhibits key enzymes in the androgen biosynthesis pathway, such as 3β-hydroxysteroid dehydrogenase (HSD3B2), which is crucial for the conversion of pregnenolone to progesterone.[16] The OECD has established a test guideline (TG 456) for the H295R steroidogenesis assay.[13][14]

Steroidogenesis Pathway:

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone HSD3B2 HSD3B2 O_Flutamide This compound O_Flutamide->HSD3B2 Potential Inhibition

Caption: Simplified Androgen Synthesis Pathway and Potential Inhibition by this compound.

Detailed Protocol:

  • Cell Culture:

    • Culture H295R cells in a 24- or 96-well plate format in a serum-free medium supplemented with insulin, transferrin, and selenium.

  • Chemical Exposure:

    • Expose the cells to a range of concentrations of this compound for 48 hours.[13]

    • Include a vehicle control and positive controls (e.g., forskolin to stimulate steroidogenesis and known inhibitors like prochloraz).[17]

  • Hormone Quantification:

    • After the exposure period, collect the cell culture medium.

    • Measure the concentrations of key steroid hormones, particularly testosterone and estradiol, using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Viability Assessment:

    • Determine cell viability in each well to ensure that any observed changes in hormone levels are not due to cytotoxicity.

  • Data Analysis:

    • Normalize hormone concentrations to the vehicle control.

    • Analyze the data for statistically significant increases or decreases in hormone production at different this compound concentrations.

Data Presentation:

HormoneThis compound Concentration (µM)% Change in Production (vs. Vehicle)
Testosterone1Expected to be minimal
10Expected to be minimal
100Expected to be minimal
Estradiol1Expected to be minimal
10Expected to be minimal
100Expected to be minimal

Note: this compound is not primarily known as a steroidogenesis inhibitor, so significant effects are not anticipated.

Part 3: Ensuring Scientific Integrity and Trustworthiness

For all the described protocols, the inclusion of appropriate controls is paramount to ensure the validity and reproducibility of the results.

  • Positive Controls: A known antiandrogen (e.g., bicalutamide or hydroxyflutamide itself) should be included to confirm that the assay system is responsive to AR antagonists.

  • Negative/Vehicle Controls: A solvent control (e.g., DMSO) is essential to establish the baseline response of the assay.

  • Reference Androgen: In functional assays, a reference androgen (e.g., DHT or R1881) is necessary to induce the biological response that will be antagonized.

  • Cytotoxicity Assays: Concurrent cytotoxicity testing is crucial to ensure that the observed antiandrogenic effects are not a result of cell death.

By adhering to these principles of robust experimental design and incorporating comprehensive controls, the in vitro assessment of this compound's antiandrogenic properties can be conducted with a high degree of scientific rigor and confidence.

References

  • Blankvoort, B. M., de Groene, E. M., & van Meeteren-Kreikamp, A. P. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 209-215. [Link]

  • Bauer, E. R., Bitsch, N., Brunn, H., & Part, P. (2000). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives, 108(10), 951-956. [Link]

  • U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM AR Binding BRD (2002), Appendix B1. [Link]

  • Vinggaard, A. M., Joergensen, E. B., & Larsen, J. C. (1999). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicology in Vitro, 13(4-5), 655-659. [Link]

  • Handa, H., & Ohkubo, K. (2006). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. Journal of Health Science, 52(1), 58-65. [Link]

  • Rajendran, R., & Thangavel, C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. BioMed Research International, 2014, 839478. [Link]

  • Sonneveld, E., Riteco, J. A., Jansen, H. J., Pieterse, B., Brouwer, A., Schoonen, W. G., & van der Burg, B. (2006). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 89(1), 173-187. [Link]

  • Järveläinen, H., & Mäkinen, J. (2007). In vitro bioassays for androgens and their diagnostic applications. Annals of Medicine, 39(8), 583-593. [Link]

  • Blankvoort, B. M., de Groene, E. M., & van Meeteren-Kreikamp, A. P. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 209-215. [Link]

  • Moore, J. T. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Methods in Molecular Biology (Vol. 776, pp. 241-253). Humana Press. [Link]

  • OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Patsnap. (2024). What is the mechanism of Flutamide?. Patsnap Synapse. [Link]

  • OECD. (2022). Test Guideline 251: Rapid Androgen Disruption Activity Reporter (RADAR) Assay. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

  • Lea, O. A., & French, F. S. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(3), 298-305. [Link]

  • OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Freyberger, A., & Schmuck, G. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology Letters, 191(2-3), 214-220. [Link]

  • Kiningham, K. K., & Roberts, S. M. (2001). Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System. Toxicological Sciences, 63(1), 123-130. [Link]

  • Labrie, F. (1993). Mechanism of action and pure antiandrogenic properties of flutamide. Cancer, 72(12 Suppl), 3816-3827. [Link]

  • Xenometrix. (n.d.). XenoScreen YES/YAS – Principle of the Estrogen-, Androgen- Screen Tests to detect Endocrine Disruptor Chemicals EDC – OECD TG455. [Link]

  • Wikipedia. (n.d.). Flutamide. [Link]

  • OECD. (2012). Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • OECD. (n.d.). Endocrine disrupters. [Link]

  • Wikipedia. (n.d.). Hydroxyflutamide. [Link]

  • Taylor & Francis Online. (n.d.). Hydroxyflutamide – Knowledge and References. [Link]

  • Habib, F. K., & Grant, E. S. (1992). Effects of flutamide and hydroxy-flutamide on the growth of human benign prostatic hyperplasia cells in primary culture: a preliminary report. Journal of Steroid Biochemistry and Molecular Biology, 42(5), 541-546. [Link]

  • U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. [Link]

  • EURL ECVAM. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

  • Haggard, D. E., & Karmaus, A. L. (2017). Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays. Toxicological Sciences, 160(1), 146-160. [Link]

  • Hecker, M., & Hollert, H. (2007). The OECD Validation Program of the H295R Steroidogenesis Assay for the Identification of In Vitro Inhibitors and Inducers of Testosterone and Estradiol Production. Phase 2. Environmental Science and Pollution Research International, 14(1), 23-30. [Link]

  • U.S. Environmental Protection Agency. (2016). In vitro Evaluation of Steroidogenesis: H295R Assay. [Link]

  • Ge, R. S., & Chen, G. R. (2019). Endocrine disruptors of inhibiting testicular 3β-hydroxysteroid dehydrogenase. Chemico-Biological Interactions, 304, 133-140. [Link]

Sources

Introduction: Understanding Flutamide Beyond its Antiandrogenic Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Flutamide in Animal Models

Flutamide is a nonsteroidal antiandrogen agent widely utilized in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2] Its therapeutic efficacy stems from its ability to competitively inhibit androgen receptors, thereby preventing the binding and action of androgens like testosterone and dihydrotestosterone.[1][3] However, the clinical application of Flutamide has been tempered by instances of severe hepatotoxicity, which are not related to its primary pharmacological action but rather to the complex biotransformation it undergoes in vivo.[4][5] This guide provides a detailed exploration of the pharmacokinetics (PK) and metabolic fate of Flutamide in key preclinical animal models. A thorough understanding of these processes is paramount for drug development professionals to accurately interpret toxicology findings, predict human pharmacokinetic profiles, and mitigate potential safety risks.

The parent drug, Flutamide, is technically a prodrug; it is rapidly and extensively converted to its primary active metabolite, 2-hydroxyflutamide, which is a more potent androgen receptor antagonist.[3][6][7] Concurrently, alternative metabolic pathways generate metabolites, such as 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), which are implicated in the observed liver injury.[5][8] Therefore, preclinical assessment must not only characterize the exposure of the parent drug and its active metabolite but also investigate the formation of these potentially toxic species across different animal models to establish a relevant framework for human risk assessment.

Pharmacokinetic Profile in Animal Models

Flutamide's journey through the body is characterized by rapid absorption, extensive first-pass metabolism, and significant species-dependent variations.

Absorption and Distribution

Following oral administration, Flutamide is typically well-absorbed.[1][6] However, due to extensive first-pass metabolism in the liver, systemic concentrations of the parent compound are often low.[5][6] The primary active metabolite, 2-hydroxyflutamide, conversely, achieves much higher plasma concentrations than the parent drug.[5]

Both Flutamide and 2-hydroxyflutamide are highly bound to plasma proteins, with binding percentages reported to be 94-96% and 92-94%, respectively.[9] This high degree of protein binding limits the fraction of free drug available for distribution into tissues and for metabolism and clearance.

Metabolism: The Core of Flutamide's Profile

The liver is the principal site of Flutamide metabolism, where it undergoes two major competing pathways: hydroxylation and hydrolysis. These pathways are catalyzed by distinct enzyme systems, and the balance between them varies significantly across species.

  • Hydroxylation (Activation Pathway): The primary metabolic route is the hydroxylation of the isopropyl side chain to form 2-hydroxyflutamide (OH-Flutamide).[3] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically CYP1A2 .[8][10][11] Other isoforms like CYP3A4 may play a minor role.[4][12] This metabolite is not only pharmacologically active but is considered the main driver of Flutamide's antiandrogenic effects.[3]

  • Hydrolysis (Toxicity-Associated Pathway): A competing pathway involves the hydrolysis of the amide bond, yielding 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1) .[7][8] This reaction is mediated by carboxylesterases.[8] FLU-1 itself is not the ultimate toxicant but serves as a precursor. It is further metabolized, primarily by CYP3A4 , to reactive N-hydroxylated intermediates that can form adducts with cellular proteins and are considered a key initiating event in Flutamide-induced hepatotoxicity.[5][8]

Excretion

The metabolites of Flutamide are predominantly eliminated from the body via the kidneys and excreted in the urine.[1][12] A smaller portion is excreted in the feces.[9]

Comparative Metabolism and Interspecies Differences

Extrapolating metabolic data from animal models to humans requires a cautious approach, as significant interspecies differences exist for Flutamide. In vitro studies using liver microsomes from various species have been instrumental in elucidating these variations.

  • Human: In human liver microsomes, the formation of the active metabolite, 2-hydroxyflutamide, is the overwhelmingly predominant pathway. The hydrolysis to FLU-1 occurs at a much lower rate.[13]

  • Rat: Rat models are commonly used for initial PK studies. Similar to humans, 2-hydroxyflutamide is a major metabolite in rat plasma.[14] However, rats also exhibit the capacity for further metabolism of FLU-1.[15] Flutamide has also been shown to activate CYP3A in rats, which could influence the metabolism of co-administered drugs.[16]

  • Dog and Pig: In liver microsomes from dogs and pigs, Flutamide undergoes much more extensive hydroxylation compared to humans.[13] Multiple hydroxylated species (mono-, di-, and tri-hydroxylated) have been detected, indicating a more complex metabolic profile in these animals.[13] Chronic studies in dogs have shown expected pharmacological effects like prostate atrophy, consistent with its antiandrogenic mechanism.[17]

  • Mouse: Studies in CYP1A2 knockout mice have definitively confirmed the role of this enzyme. In these mice, the formation of 2-hydroxyflutamide is significantly reduced, leading to higher plasma concentrations of the parent Flutamide and an increased urinary excretion of the alternative metabolite, FLU-1.[18] This shunting of metabolism toward the FLU-1 pathway in the absence of CYP1A2 activity underscores the delicate balance that dictates the drug's safety profile.

These species-specific differences in metabolic pathways are critical considerations for selecting the appropriate animal model for toxicological studies and for interpreting the relevance of findings to human health.

Data Presentation: Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters for Flutamide and its major active metabolite, 2-hydroxyflutamide, following a single oral administration in male rats. This data is essential for designing preclinical efficacy and toxicology studies, allowing for the establishment of exposure-response relationships.

ParameterFlutamide2-Hydroxyflutamide
Dose (Oral) 5 mg/kg5 mg/kg (of Flutamide)
Cmax (ng/mL) 34.1495.8
Tmax (hr) 0.52.0
Half-life (t½) (hr) 0.453.8
Data synthesized from Asakawa et al., 1995.[14]

Visualization of Key Pathways and Workflows

Metabolic Pathway of Flutamide

The diagram below illustrates the principal metabolic transformations of Flutamide, highlighting the activation pathway leading to 2-hydroxyflutamide and the alternative hydrolysis pathway leading to the potentially toxic FLU-1 and its subsequent metabolites.

Flutamide_Metabolism Flutamide Flutamide OH_Flutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->OH_Flutamide Hydroxylation (CYP1A2 >> CYP3A4) FLU1 FLU-1 (4-nitro-3-(trifluoromethyl)phenylamine) Flutamide->FLU1 Hydrolysis (Carboxylesterase) Reactive_Metabolites Reactive N-Oxidized Metabolites FLU1->Reactive_Metabolites N-Oxidation (CYP3A4) Toxicity Hepatotoxicity Reactive_Metabolites->Toxicity

Caption: Major metabolic pathways of Flutamide.

Experimental Workflow: In Vivo Pharmacokinetic Study

This workflow outlines the critical steps for conducting a single-dose pharmacokinetic study of Flutamide in a rat model, a foundational experiment in preclinical drug development.

PK_Workflow cluster_pre Pre-Dosing cluster_dose Dosing & Sampling cluster_analysis Analysis & Reporting Animal_Acclimation 1. Animal Acclimation (e.g., Sprague-Dawley Rats) Fasting 2. Overnight Fasting Animal_Acclimation->Fasting Dosing 3. Oral Gavage Dosing (Flutamide in Vehicle) Fasting->Dosing Blood_Sampling 4. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Prep 5. Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Sample_Extraction 6. Bioanalysis Sample Prep (e.g., Protein Precipitation) Plasma_Prep->Sample_Extraction LCMS 7. LC-MS/MS Quantification (Flutamide & Metabolites) Sample_Extraction->LCMS PK_Analysis 8. Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis

Caption: Workflow for a typical in vivo rodent PK study.

Experimental Workflow: In Vitro Metabolism Using Liver Microsomes

This diagram details the procedure for an in vitro metabolism assay using liver microsomes to determine metabolic stability and identify metabolites, a key screening tool in early drug discovery.

Microsome_Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Reagents 1. Prepare Reagents (Buffer, Microsomes, Flutamide) Preincubation 2. Pre-incubate Mixture (Microsomes + Flutamide at 37°C) Reagents->Preincubation Initiation 3. Initiate Reaction (Add NADPH Cofactor) Preincubation->Initiation Timepoints 4. Aliquot at Timepoints (e.g., 0, 5, 15, 30, 60 min) Initiation->Timepoints Quenching 5. Quench Reaction (Add Cold Acetonitrile) Timepoints->Quenching Centrifuge 6. Centrifuge to Pellet Protein Quenching->Centrifuge LCMS_Analysis 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis 8. Data Analysis (Calculate t½, Identify Metabolites) LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vitro liver microsome stability assay.

Experimental Protocols for Preclinical Assessment

The following protocols are provided as foundational templates. They must be adapted and optimized based on specific laboratory conditions and analytical equipment capabilities.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of Flutamide and 2-hydroxyflutamide after a single oral dose in rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Flutamide

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Equipment for blood collection (e.g., tail vein sampling)

  • Centrifuge

  • -80°C freezer

Methodology:

  • Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Dose Preparation: Prepare a suspension of Flutamide in the selected vehicle at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose).

  • Dosing: Weigh each animal and administer the Flutamide suspension via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) into prepared anticoagulant tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of Flutamide and its metabolites in the plasma samples using a validated LC-MS/MS method.[19]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Protocol 2: In Vitro Metabolism Study Using Liver Microsomes

Objective: To assess the metabolic stability of Flutamide in rat liver microsomes.

Materials:

  • Pooled rat liver microsomes (RLM)

  • Flutamide stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and rat liver microsomes (e.g., final concentration of 0.5 mg/mL).

  • Pre-incubation: Add the Flutamide working solution to the RLM mixture to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the plate for 5-10 minutes at 37°C to bring it to temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. The final volume should be consistent across all samples.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into a separate well or tube containing the ice-cold quenching solution. The "0 minute" sample is typically taken immediately after adding NADPH or by adding the quenching solution before the NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the samples (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Analyze the samples by LC-MS/MS to measure the remaining concentration of Flutamide at each time point.

  • Data Analysis: Plot the natural log of the percentage of Flutamide remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Conclusion

The pharmacokinetic and metabolic profile of Flutamide is complex, defined by a rapid conversion to an active metabolite and a parallel pathway that can lead to toxic byproducts. Animal models, particularly rodents, are indispensable for dissecting these pathways. However, the notable interspecies differences in metabolic rates and routes necessitate a careful and informed selection of models and study designs. For drug development professionals, a comprehensive characterization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Flutamide and its analogs in relevant preclinical species is not merely a regulatory requirement but a fundamental step in building a robust safety and efficacy profile before advancing to human trials. The workflows and protocols outlined in this guide provide a solid foundation for conducting these critical investigations.

References

  • Goda, Y., et al. (2006). Detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. Drug Metabolism and Disposition, 34(7), 1147-1154. [Source available online]
  • Asakawa, N., Koyama, M., & Yamashita, K. (1995). Studies on the Metabolic Fate of Flutamide (1): Plasma Concentration after Single Administration and Protein Binding in Rats. Drug Metabolism and Pharmacokinetics, 10(4), 349-357. [Source available online]
  • Kang, P., et al. (2008). In vitro covalent binding of flutamide to liver microsomes and hepatocytes and the link between metabolism and hepatotoxicity in rats. Xenobiotica, 38(1), 1-15. [Source available online]
  • Kang, P., et al. (2008). Bioactivation of flutamide metabolites by human liver microsomes. Drug Metabolism and Disposition, 36(7), 1425-1437. [Source available online]
  • Shweta, S. (2023). Flutamide. In: StatPearls [Internet]. StatPearls Publishing. [Source available online]
  • Ohbuchi, M., et al. (2000). In Vitro Effects of Fluoroquinolone Anti-bacterial Agents on Flutamide Metabolism in Human Liver Microsomes. Biological & Pharmaceutical Bulletin, 23(1), 8-11. [Source available online]
  • Goda, Y., et al. (2006). Metabolism of flutamide and three of its metabolites in human liver microsomes. Drug Metabolism and Disposition, 34(7), 1147-1154. [Source available online]
  • Shet, M. S., et al. (1997). Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2. Drug Metabolism and Disposition, 25(11), 1298-1303. [Source available online]
  • Neri, R. (1989). Pharmacology and pharmacokinetics of flutamide. Urology, 34(4 Suppl), 19-21. [Source available online]
  • Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 604-616. [Source available online]
  • Brogden, R. N., & Chrisp, P. (1991). Flutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in advanced prostatic cancer. Drugs & Aging, 1(2), 104-119. [Source available online]
  • Vancova, O., et al. (1987). Nonsteroid antiandrogen inhibiting effect on testosterone metabolism in rat prostate and liver. Endocrinologia Experimentalis, 21(3), 181-190. [Source available online]
  • Eagon, P. K., et al. (1992). Effect of Antiandrogen Flutamide on Measures of Hepatic Regeneration in Rats. Digestive Diseases and Sciences, 37(7), 1102-1108. [Source available online]
  • Schulz, M., et al. (1988). The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. European Journal of Clinical Pharmacology, 34(6), 633-636. [Source available online]
  • Goda, Y., et al. (2007). Metabolism and Hepatic Toxicity of Flutamide in Cytochrome P450 1A2 Knockout SV129 Mice. Biological & Pharmaceutical Bulletin, 30(2), 348-352. [Source available online]
  • Al-Majed, A. R., et al. (2023). Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. Brazilian Journal of Analytical Chemistry, 10(41), 1-17. [Source available online]
  • Schulz, M., et al. (1988). The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. European Journal of Clinical Pharmacology, 34(6), 633-636. [Source available online]
  • Jackson, J. P., et al. (2018). A Screen of Approved Drugs Identifies the Androgen Receptor Antagonist Flutamide and Its Pharmacologically Active Metabolite 2-Hydroxy-Flutamide as Heterotropic Activators of Cytochrome P450 3A In Vitro and In Vivo. Drug Metabolism and Disposition, 46(10), 1438-1445. [Source available online]
  • Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Source available online]
  • Dadashzadeh, S., & Shokoohinia, Y. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 195-202. [Source available online]
  • Svensson, A., et al. (2012). Flutamide treatment induces anxiolytic-like behavior in adult castrated rats. Pharmacological Reports, 64(2), 349-356. [Source available online]
  • McIntyre, B. S., et al. (2004). Androgen-Mediated Development in Male Rat Offspring Exposed to Flutamide in Utero: Permanence and Correlation of Early Postnatal Changes in Anogenital Distance and Nipple Retention with Malformations in Androgen-Dependent Tissues. Toxicological Sciences, 78(1), 134-145. [Source available online]
  • Peña, N., et al. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Veterinary and Comparative Oncology, 15(4), 1478-1491. [Source available online]
  • Sharma, R. P., et al. (2020). Development and evaluation of a harmonized whole body physiologically based pharmacokinetic PBPK model for flutamide in rats and its extrapolation to humans. Environmental Research, 182, 108948. [Source available online]
  • Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Source available online]
  • BC Cancer Agency. (2014). Flutamide. Cancer Drug Manual. [Source available online]
  • Salgado, H. R. N., & de Oliveira, M. A. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farmacéutica Bonaerense, 24(2), 250-253. [Source available online]
  • Medscape. (n.d.). Flutamide dosing, indications, interactions, adverse effects, and more. Medscape Drug Reference. [Source available online]
  • Wikipedia. (n.d.). Flutamide. [Source available online]
  • Upreti, C., & Min, J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Source available online]
  • Al-Musawi, S., et al. (2023). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Heliyon, 9(6), e17056. [Source available online]
  • Frank, D., et al. (2004). Chronic effects of flutamide in male beagle dogs. Toxicologic Pathology, 32(2), 243-249. [Source available online]
  • Upreti, C., & Min, J. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: Methods in Molecular Biology. Humana Press, New York, NY. [Source available online]

Sources

A Technical Guide to the Early-Stage Preclinical Evaluation of Hydroxyflutamide for Hormone-Dependent Cancers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of nonsteroidal anti-androgens, using Hydroxyflutamide, the active metabolite of Flutamide, as a core example. We will move beyond simple procedural lists to explore the scientific rationale behind experimental design, ensuring a robust and self-validating research cascade from mechanism to in vivo proof-of-concept.

Introduction: Targeting the Androgen Receptor in Hormone-Dependent Cancers

Hormone-dependent cancers, particularly prostate cancer, are driven by steroid hormones that promote malignant cell growth and survival.[1][2] The androgen receptor (AR), a nuclear receptor activated by androgens like testosterone and its more potent metabolite dihydrotestosterone (DHT), is the central mediator of this process.[3][4][5] Consequently, blocking the AR signaling pathway has been a cornerstone of prostate cancer therapy for decades.[2]

Flutamide, a first-generation nonsteroidal anti-androgen (NSAA), emerged as a key therapeutic agent.[5][6] It's crucial to understand that Flutamide itself is a prodrug. Following oral administration, it is rapidly metabolized in the liver to its active form, 2-hydroxyflutamide (hereafter referred to as Hydroxyflutamide), which is responsible for the drug's therapeutic effect.[7][8][9][10] This guide will focus on the preclinical evaluation of this active metabolite, providing a template for assessing similar AR antagonists.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism of Hydroxyflutamide is its function as a selective, competitive antagonist of the androgen receptor.[6][11] In a normal physiological state, the binding of DHT to the AR in the cytoplasm induces a conformational change. This change causes the dissociation of heat shock proteins, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as Androgen Response Elements (AREs). This cascade ultimately activates the transcription of genes responsible for prostate cell growth and survival.[4][12]

Hydroxyflutamide directly obstructs this pathway. It competes with endogenous androgens for the same ligand-binding pocket on the AR.[6][7] By binding to the receptor, it prevents the necessary conformational changes, thereby inhibiting nuclear translocation and subsequent gene expression that drives cancer cell proliferation.[4][7]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgens (DHT, Testosterone) AR Androgen Receptor (AR) + HSPs DHT->AR Binds AR_DHT AR-Androgen Complex AR->AR_DHT Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_DHT->ARE Nuclear Translocation & Dimerization OHF Hydroxyflutamide OHF->AR Competitively Binds & Blocks Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor signaling pathway and inhibition by Hydroxyflutamide.

Preclinical In Vitro Evaluation Cascade

The initial phase of research focuses on quantifying the compound's interaction with its target and its effect on cancer cells in a controlled environment. This multi-assay approach provides a foundational understanding of potency, selectivity, and cellular activity.

Target Engagement: Androgen Receptor Competitive Binding Assay

Scientific Rationale: The first critical question is whether the compound binds to its intended target and with what affinity. A competitive binding assay directly measures the ability of a test compound (Hydroxyflutamide) to displace a known high-affinity radiolabeled ligand (e.g., [³H]R1881, a synthetic androgen) from the AR. The resulting data are used to calculate the inhibitory constant (Ki) or IC50, providing a quantitative measure of binding affinity.[13][14] A lower Ki or IC50 value signifies higher binding affinity.

AR_Binding_Assay_Workflow prep Prepare AR Source (e.g., LNCaP cell lysate or recombinant human AR) incubate Incubate AR with Radiolabeled Ligand ([³H]R1881) & varying concentrations of Hydroxyflutamide prep->incubate separate Separate Bound from Unbound Ligand (e.g., filter binding) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Plot % Inhibition vs. [Compound] Calculate IC50/Ki quantify->analyze Reporter_Assay_Workflow seed Seed AR-positive cells (e.g., PC3-AR, T47D) co-transfected with ARE-luciferase reporter treat Treat cells with a fixed concentration of androgen (DHT) + varying concentrations of Hydroxyflutamide seed->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure Luminescence (Luminometer) lyse->measure analyze Analyze Data: Plot % Activity vs. [Compound] Calculate IC50 measure->analyze

Caption: Workflow for an AR-mediated reporter gene assay.

Step-by-Step Protocol: Luciferase Reporter Assay

  • Cell Culture: Culture an appropriate cell line (e.g., human prostate cancer PC-3 cells stably expressing AR, or T47D breast cancer cells) in a 96-well plate. [15]The cells must contain a reporter construct where luciferase expression is driven by an ARE-containing promoter.

  • Treatment: Replace the culture medium with a medium containing a fixed, sub-maximal concentration of an androgen agonist (e.g., 0.1 nM DHT).

  • Compound Addition: Immediately add serial dilutions of Hydroxyflutamide to the wells. Include controls for basal activity (no DHT), maximal activation (DHT only), and vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the data to the "DHT only" control (100% activity) and plot the percentage of activity against the log concentration of Hydroxyflutamide to determine its functional IC50.

Phenotypic Effect: Cell Proliferation Assay

Scientific Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. A cell proliferation assay directly measures the compound's ability to inhibit the growth of androgen-dependent cancer cells. [16]This assay confirms that the functional antagonism observed in the reporter assay translates into a desired phenotypic outcome.

Step-by-Step Protocol: MTT/XTT Proliferation Assay

  • Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., LNCaP) in a 96-well plate in a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Treatment: After allowing the cells to attach (24 hours), replace the medium with fresh charcoal-stripped medium containing a low concentration of an androgen (e.g., 0.1 nM DHT) to stimulate growth.

  • Compound Addition: Add serial dilutions of Hydroxyflutamide and appropriate controls.

  • Incubation: Incubate the cells for an extended period (e.g., 3-5 days) to allow for measurable differences in proliferation.

  • Assay: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well. Viable, metabolically active cells will reduce the salt into a colored formazan product.

  • Measurement: After a few hours of incubation, solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the androgen-stimulated control and plot against the log concentration of Hydroxyflutamide to determine the GI50 (concentration for 50% growth inhibition).

Preclinical In Vivo Evaluation

In vitro assays, while crucial, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex tumor microenvironment. In vivo models are essential to demonstrate efficacy in a whole-animal system. [1][17]

Tumor Growth Inhibition: Xenograft Models

Scientific Rationale: The human tumor xenograft model is the industry standard for evaluating the in vivo efficacy of anti-cancer compounds. [17]This involves implanting human cancer cells into immunocompromised mice, allowing a human-derived tumor to grow. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Xenograft_Workflow inject Inject androgen-dependent human cancer cells (e.g., LNCaP) subcutaneously into immunocompromised mice monitor Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³) inject->monitor randomize Randomize mice into treatment groups (Vehicle, Hydroxyflutamide) monitor->randomize treat Administer daily treatment (e.g., oral gavage) for a set period (e.g., 21-28 days) randomize->treat measure Measure tumor volume (e.g., with calipers 2-3x per week) and body weight treat->measure end Endpoint: Sacrifice mice, excise and weigh tumors, collect tissues for further analysis treat->end measure->treat analyze Analyze Data: Compare tumor growth curves and final tumor weights between groups end->analyze

Caption: Workflow for a human cancer cell xenograft study.

Step-by-Step Protocol: LNCaP Xenograft Model

  • Animal Model: Use male, castrated, immunocompromised mice (e.g., SCID or nude mice). Castration is necessary to remove endogenous testosterone, making tumor growth dependent on exogenous androgen supplementation.

  • Cell Implantation: Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of each mouse. Supplement the mice with a slow-release testosterone pellet to support initial tumor growth.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a predetermined average size (e.g., 150 mm³). Randomize the animals into cohorts (e.g., vehicle control, different dose levels of Hydroxyflutamide).

  • Treatment: Administer the compound and vehicle daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Compare the mean tumor growth curves between the treated and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistically analyze differences in final tumor weights.

Conclusion and Perspective

The early-stage evaluation of an AR antagonist like Hydroxyflutamide follows a logical and rigorous pathway. It begins with confirming target engagement and quantifying binding affinity, proceeds to verifying functional antagonism at the cellular level, and culminates in demonstrating an anti-proliferative phenotype. Finally, in vivo models provide the crucial proof-of-concept for anti-tumor efficacy.

While Hydroxyflutamide established the validity of this therapeutic approach, its use has been limited by factors such as a relatively short half-life requiring multiple daily doses and a risk of hepatotoxicity. [6][7][18]The insights gained from the preclinical evaluation of first-generation NSAAs like Hydroxyflutamide were instrumental in the development of second-generation agents (e.g., Enzalutamide, Apalutamide) with higher binding affinity, improved pharmacokinetic profiles, and greater clinical efficacy. [3][4]The protocols and principles outlined in this guide remain the fundamental framework for the ongoing discovery and development of novel therapeutics for hormone-dependent cancers.

References

  • Nonsteroidal antiandrogen - Wikipedia. [Link]

  • Mauchamp, P., et al. (1995). [Antiandrogens. Mechanisms and paradoxical effects] . Annales d'Endocrinologie, 56(1), 35-42. [Link]

  • Antiandrogen: Mechanism and Clinical Applications - Rigicon. [Link]

  • Fuhrmann, U., et al. (2000). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity . Toxicology, 144(1-3), 127-135. [Link]

  • Nonsteroidal antiandrogen - Grokipedia. [Link]

  • Fichtner, I. (2004). In vivo models for endocrine-dependent breast carcinomas: special considerations of clinical relevance . European Journal of Cancer, 40(7), 957-966. [Link]

  • Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals . Environmental Health Perspectives, 112(6), 695-702. [Link]

  • Antiandrogen - Wikipedia. [Link]

  • Campana, C., et al. (2013). Cell-based assays for screening androgen receptor ligands . Seminars in Reproductive Medicine, 31(3), 195-202. [Link]

  • Simard, J., et al. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues . Molecular and Cellular Endocrinology, 44(3), 261-270. [Link]

  • Campana, C., et al. (2013). Cell-based Assays for Screening Androgen Receptor Ligands . Seminars in Reproductive Medicine, 31(3), 195-202. [Link]

  • Osborne, C. K., et al. (2012). Experimental models of endocrine responsive breast cancer: strengths, limitations, and use . Breast Cancer Research and Treatment, 131(3), 741-753. [Link]

  • Heather, A. K., et al. (2012). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens . Molecules, 17(5), 5763-5775. [Link]

  • van der Burg, B., et al. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities . Toxicological Sciences, 114(1), 83-93. [Link]

  • What is the mechanism of Flutamide? - Patsnap Synapse. (2024). [Link]

  • Flutamide - Wikipedia. [Link]

  • Anderson, L. A. (2024). How does flutamide work in prostate cancer? . Drugs.com. [Link]

  • Tucker, H., & Crook, D. (1999). Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity . The Prostate. Supplement, 9, 41-47. [Link]

  • Roy, P., et al. (2007). Determination of anti-androgenic activities of some endocrine disrupting chemicals with clear endocrine disrupting nature . Journal of Health Science, 53(5), 558-565. [Link]

  • Vargo-Gogola, T., & Rosen, J. M. (2007). In vivo models in breast cancer research: progress, challenges and future directions . Disease Models & Mechanisms, 1(2-3), 92-105. [Link]

  • Chen, S., et al. (2024). Novel in vivo models for better treatment development in cancer . Communications Medicine. [Link]

  • Neri, R. O., et al. (1975). Flutamide. Mechanism of action of a new nonsteroidal antiandrogen . Endocrinology, 96(3), 818-824. [Link]

  • Flutamide for Prostate Cancer . withpower.com. [Link]

  • Siddiqui, A., & Anjum, F. (2023). Flutamide . StatPearls. [Link]

  • Clarke, R., et al. (1989). Progression of human breast cancer cells from hormone-dependent to hormone-independent growth both in vitro and in vivo . Proceedings of the National Academy of Sciences, 86(9), 3649-3653. [Link]

  • Ye, L., et al. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 . Toxicology and Applied Pharmacology, 305, 129-139. [Link]

  • Kleinstreuer, N. C., et al. (2017). Selecting a minimal set of androgen receptor assays for screening chemicals . Toxicology and Applied Pharmacology, 332, 10-21. [Link]

  • Chang, A., et al. (1994). Double-blind, randomized study of primary hormonal treatment of stage D2 prostate carcinoma: flutamide versus diethylstilbestrol . Journal of Clinical Oncology, 12(8), 1679-1685. [Link]

  • Schiffer, L., et al. (2013). Ligand Competition Binding Assay for the Androgen Receptor . Methods in Molecular Biology, 1001, 23-31. [Link]

  • Raghow, S., et al. (2002). Efficacious Chemoprevention of Primary Prostate Cancer by Flutamide in an Autochthonous Transgenic Model . Cancer Research, 62(5), 1370-1376. [Link]

  • Hydroxyflutamide - Wikipedia. [Link]

  • Eaton, C. L., & Pierrepoint, C. G. (1988). Effects of flutamide and hydroxy-flutamide on the growth of human benign prostatic hyperplasia cells in primary culture: a preliminary report . The Prostate, 12(2), 147-157. [Link]

  • Campana, C., et al. (2013). Cell-Based Assays for Screening Androgen Receptor Ligands . Seminars in Reproductive Medicine. [Link]

  • An In-depth Analysis of Flutamide's R&D Progress and Mechanism of Action on Drug Target . (2023). Synapse. [Link]

  • Gholami, M., et al. (2024). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study . PLOS ONE, 19(5), e0301825. [Link]

  • Singh, S., et al. (2016). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators . Bioorganic & Medicinal Chemistry Letters, 26(20), 4991-4996. [Link]

  • Nerz, J. Experiment 25: Synthesis of Flutamide . Department of Chemistry, The College of New Jersey. [Link]

  • Fittipaldi, O., et al. (2019). Flutamide-induced hepatotoxicity . European Review for Medical and Pharmacological Sciences, 23(16), 7177-7184. [Link]

  • Nerz, J. Synthesis of Flutamide . Department of Chemistry, The College of New Jersey. [Link]

  • Hydroxyflutamide – Knowledge and References . Taylor & Francis Online. [Link]

  • Cusan, L., et al. (1994). Relative potencies of Flutamide and Casodex: Preclinical studies . The Prostate, 24(4), 177-184. [Link]

  • D'Souza, J. D., et al. (2011). Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug . Journal of Chemical Education, 88(1), 90-91. [Link]

  • Flutamide – Knowledge and References . Taylor & Francis Online. [Link]

  • Kumar, S., et al. (2018). Innovative Se-Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)-Dependent and -Independent Prostate Cancer Cells . ChemMedChem, 13(20), 2148-2152. [Link]

Sources

O-Flutamide's role in androgen receptor signaling pathways

Author: BenchChem Technical Support Team. Date: January 2026

<--## An In-Depth Technical Guide on O-Flutamide's Role in Androgen Receptor Signaling Pathways

Abstract

This technical guide provides a comprehensive examination of this compound and its intricate role within the androgen receptor (AR) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of AR signaling, the specific antagonistic action of this compound, and the downstream consequences of this interaction. We will explore the causality behind experimental choices for studying this pathway and provide detailed, self-validating protocols for key assays. Visual diagrams generated using DOT language will illustrate complex signaling cascades and experimental workflows, ensuring clarity and deeper understanding. All mechanistic claims are substantiated with citations to authoritative sources, and a complete reference list is provided for further exploration.

Introduction: The Androgen Receptor Signaling Axis - A Critical Regulator

The androgen receptor (AR), a ligand-activated transcription factor and a member of the nuclear receptor superfamily, is a pivotal mediator of androgenic effects, primarily driven by testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1] The AR signaling pathway is fundamental for the development and maintenance of male primary and secondary sexual characteristics.[2] In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain it in an inactive state.[1] Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[1] This binding initiates the recruitment of co-regulatory proteins, leading to the transcription of genes involved in cellular growth, proliferation, and survival.[1] Dysregulation of this pathway is a key driver in the pathogenesis of prostate cancer, making the AR a prime therapeutic target.[1]

This compound: A Nonsteroidal Antiandrogen

Flutamide, sold under brand names like Eulexin, is a nonsteroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[5] It is also used to manage androgen-dependent conditions in women, such as acne and excessive hair growth.[5] Flutamide itself is a prodrug that is rapidly metabolized in the liver to its active form, 2-hydroxyflutamide (this compound).[6][7][8] It is this active metabolite that exerts the primary therapeutic effects.[6][9]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist of the androgen receptor.[5][10] It directly competes with endogenous androgens like testosterone and DHT for binding to the ligand-binding domain (LBD) of the AR.[5][11] By occupying the LBD, this compound prevents the conformational changes necessary for AR activation.[3] This blockade inhibits the dissociation of HSPs, subsequent nuclear translocation, and binding to AREs, thereby preventing the transcription of androgen-responsive genes.[6] This disruption of the AR signaling cascade effectively halts the proliferative signals that drive the growth of androgen-dependent prostate cancer cells.[11]

Diagram 1: Canonical Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Activated AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Homodimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Canonical pathway of androgen receptor activation.

Diagram 2: Mechanism of this compound Action

OFlutamide_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O_Flutamide O_Flutamide AR_inactive AR-HSP Complex O_Flutamide->AR_inactive Competitively Binds Androgen Androgen Androgen->AR_inactive Binding Blocked Blocked_AR This compound-AR Complex (Inactive) AR_inactive->Blocked_AR No_Transcription No Gene Transcription Blocked_AR->No_Transcription Prevents Nuclear Translocation & DNA Binding

Caption: this compound competitively inhibits androgen binding to the AR.

Investigating this compound's Impact: Experimental Methodologies

A robust understanding of this compound's interaction with the AR signaling pathway necessitates the use of specific and validated experimental techniques. The following protocols are fundamental for characterizing the antagonistic properties of compounds like this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor and its ability to compete with a known androgen.

Causality: This assay directly measures the primary mechanism of action – competitive binding. By quantifying the displacement of a radiolabeled androgen, we can determine the inhibitory constant (Ki) of this compound, providing a direct measure of its potency at the receptor level.

Protocol:

  • Preparation of AR Source:

    • Homogenize rat ventral prostate tissue in a low-salt TEDG buffer (Tris-EDTA-Dithiothreitol-Glycerol) to isolate the cytosol, which contains the AR.[12]

    • Alternatively, use recombinant human AR protein for a more purified system.[13]

    • Determine the protein concentration of the cytosol preparation using a standard protein assay (e.g., Bradford or BCA).[12]

  • Assay Setup:

    • In a 96-well plate format, incubate a constant concentration of a radiolabeled androgen, such as [³H]-R1881 (a potent synthetic androgen), with the AR preparation.[14]

    • Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand.

    • Include control wells:

      • Total Binding: AR preparation + [³H]-R1881 only.

      • Non-specific Binding: AR preparation + [³H]-R1881 + a large excess of unlabeled R1881.

      • Vehicle Control: AR preparation + [³H]-R1881 + vehicle (e.g., DMSO).

  • Incubation and Separation:

    • Incubate the plate overnight at 4°C to reach binding equilibrium.[12]

    • Separate the bound from unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation or filtration through glass fiber filters.[12]

  • Quantification and Analysis:

    • Measure the radioactivity of the bound ligand using a liquid scintillation counter.[14]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Data

CompoundTargetIC50 (nM)Ki (nM)
Dihydrotestosterone (DHT)Androgen Receptor~1-5~0.1-0.47
TestosteroneAndrogen Receptor~5-15~0.6-2.7
This compound (Hydroxyflutamide) Androgen Receptor ~700 [15]~62-205 [16]
Flutamide (Prodrug)Androgen Receptor~5000-10000~1450-7550

Note: IC50 and Ki values can vary depending on the specific assay conditions and tissue/cell source used.[16]

AR-Mediated Reporter Gene Assay

Objective: To assess the functional consequence of this compound binding to the AR, specifically its ability to inhibit androgen-induced gene transcription.

Causality: This cell-based assay provides a functional readout of AR activity. By measuring the expression of a reporter gene under the control of AREs, we can determine whether this compound acts as an antagonist, preventing the transcriptional activation induced by an agonist. This validates the findings of the binding assay in a cellular context.

Protocol:

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line, such as PC-3 (prostate cancer cells) stably expressing the human AR (PC3/AR), or HEK-293 cells.[17][18]

    • These cells are engineered to contain a reporter construct, typically the luciferase gene, functionally linked to an AR-responsive promoter containing AREs.[2][17]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with:

      • A known AR agonist (e.g., DHT or R1881) at a concentration that elicits a submaximal response.

      • The AR agonist in combination with increasing concentrations of this compound.

      • Vehicle control.

      • This compound alone (to check for any potential agonist activity).

    • Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.[19]

  • Luciferase Activity Measurement:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescent signal using a luminometer.[19]

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the compounds.

    • Plot the percentage of agonist-induced luciferase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced transcriptional activity.

Diagram 3: Reporter Gene Assay Workflow

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Seeding Seed AR-Reporter Cells in 96-well Plate Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Treatment_Setup Treat Cells: - Agonist (e.g., DHT) - Agonist + this compound - Vehicle Control Incubation1->Treatment_Setup Incubation2 Incubate 18-24h Treatment_Setup->Incubation2 Cell_Lysis Lyse Cells & Add Luciferase Substrate Incubation2->Cell_Lysis Luminescence_Reading Measure Luminescence Cell_Lysis->Luminescence_Reading Data_Analysis Normalize Data & Calculate IC50 Luminescence_Reading->Data_Analysis

Caption: Workflow for an AR-mediated luciferase reporter gene assay.

Clinical Implications and Limitations of this compound

Flutamide, through its active metabolite this compound, has been a cornerstone in the treatment of advanced prostate cancer, often used in combination with gonadotropin-releasing hormone (GnRH) agonists for complete androgen blockade.[10][20] This combination therapy helps to counteract the initial testosterone flare caused by GnRH agonists and provides a more comprehensive suppression of AR signaling.[11]

However, the use of flutamide is associated with several limitations and adverse effects:

  • Hepatotoxicity: Flutamide carries a black box warning for rare but potentially fatal hepatotoxicity.[21][22] Regular monitoring of liver function is crucial during treatment.[6]

  • Gastrointestinal Side Effects: Diarrhea, nausea, and vomiting are common side effects.[5][22]

  • Antiandrogenic Side Effects: In men, these include gynecomastia (breast tenderness and enlargement), hot flashes, and sexual dysfunction.[5]

  • Short Half-Life: The relatively short half-life of flutamide and its active metabolite (around 5-6 hours) necessitates multiple daily doses.[10][23]

Due to these limitations, newer-generation antiandrogens with improved safety profiles and more convenient dosing regimens, such as bicalutamide and enzalutamide, have largely replaced flutamide in clinical practice.[11]

Conclusion

This compound plays a critical role as a competitive antagonist in the androgen receptor signaling pathway. Its mechanism of action, centered on blocking androgen binding to the AR, has been foundational in the development of antiandrogen therapies for prostate cancer. The experimental protocols detailed in this guide, including competitive binding and reporter gene assays, are essential tools for characterizing the activity of such compounds. While its clinical use has diminished due to safety concerns and the availability of newer agents, the study of this compound continues to provide valuable insights into the complexities of AR signaling and the principles of endocrine therapy.

References

  • Androgen Receptor signalling. A simplified schematic of Androgen... - ResearchGate. Available at: [Link]

  • Human AR Reporter Assay Kit - Indigo Biosciences. Available at: [Link]

  • A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed. Available at: [Link]

  • Flutamide - Wikipedia. Available at: [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). Available at: [Link]

  • AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay - TW. Available at: [Link]

  • Transcription - Androgen Receptor nuclear signaling Pathway Map - Bio-Rad. Available at: [Link]

  • The androgen-androgen receptor signaling pathway. A: The androgen... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Androgen Receptor signalling pathway. Schematic representation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Cellular androgen reporter assay—to design the luciferase androgen... - ResearchGate. Available at: [Link]

  • Pharmacology of Flutamide (Cytomid-250); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]

  • What is the mechanism of Flutamide? - Patsnap Synapse. Available at: [Link]

  • Clinical Trials Using Flutamide - NCI - National Cancer Institute. Available at: [Link]

  • “True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • AR Binding Assay Fact Sheet. Available at: [Link]

  • Double-blind, randomized study of primary hormonal treatment of stage D2 prostate carcinoma: flutamide versus diethylstilbestrol - PubMed. Available at: [Link]

  • The use of flutamide as a single antiandrogen treatment for hormone-refractory prostate cancer - PubMed. Available at: [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed. Available at: [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. Available at: [Link]

  • How does flutamide work in prostate cancer? - Drugs.com. Available at: [Link]

  • Flutamide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Tolerability and safety of flutamide in monotherapy, with orchiectomy or with LHRH-a in advanced prostate cancer patients. A Belgian multicenter study of 905 patients - PubMed. Available at: [Link]

  • Flutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in advanced prostatic cancer - PubMed. Available at: [Link]

  • What are the side effects of Flutamide? - Patsnap Synapse. Available at: [Link]

  • Flutamide for Prostate Cancer · Info for Participants - withpower.com. Available at: [Link]

  • Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed. Available at: [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. Available at: [Link]

  • Androgen receptor antagonist flutamide modulates estrogen receptor alpha expression in distinct regions of the hypospadiac rat penis - Frontiers. Available at: [Link]

  • Flutamide (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 - NIH. Available at: [Link]

  • Pharmacology and pharmacokinetics of flutamide - PubMed. Available at: [Link]

  • Flutamide - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Flutamide | C11H11F3N2O3 | CID 3397 - PubChem - NIH. Available at: [Link]

  • Hydroxyflutamide - Wikipedia. Available at: [Link]

  • Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer - PubMed. Available at: [Link]

  • Flutamide | PPT - Slideshare. Available at: [Link]

  • A Molecular Modeling Study of the Hydroxyflutamide Resistance Mechanism Induced by Androgen Receptor Mutations - OUCI. Available at: [Link]

  • Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC - NIH. Available at: [Link]

  • Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium - PMC - PubMed Central. Available at: [Link]

  • Androgen receptor antagonists for prostate cancer therapy in. Available at: [Link]

  • Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain | ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for O-Flutamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

O-Flutamide, an active metabolite of Flutamide, is a nonsteroidal antiandrogen that plays a critical role in the study of androgen receptor (AR) signaling pathways, particularly in prostate cancer research.[1][2] It functions as a competitive antagonist to the androgen receptor, thereby inhibiting the downstream signaling cascades responsible for cell proliferation and survival in androgen-sensitive tissues.[3][4] This document provides a comprehensive guide for researchers utilizing this compound in cell culture experiments. It details the underlying mechanism of action, provides validated protocols for preparing and applying this compound, and outlines methods for assessing its biological effects on cultured cells.

Introduction: The Role of this compound in Androgen Receptor Antagonism

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), are critical drivers of prostate cell growth and function.[5] The biological effects of androgens are mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[6][7] In the canonical signaling pathway, androgen binding to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus.[6] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulators and initiating the transcription of target genes involved in cell growth, proliferation, and survival.[8]

This compound exerts its antiandrogenic effect by competitively binding to the ligand-binding domain (LBD) of the AR.[1][3] This binding prevents the natural androgen ligands from activating the receptor, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1] This mechanism makes this compound an invaluable tool for dissecting the AR signaling pathway and for investigating the efficacy of antiandrogen therapies in preclinical models.

Physicochemical Properties & Stock Solution Preparation

A thorough understanding of this compound's properties is crucial for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃N₂O₃[9]
Molecular Weight 276.2 g/mol [9]
Appearance Pale yellow crystalline solid[10]
Solubility Soluble in DMSO (~30 mg/mL), Ethanol (~30 mg/mL), DMF (~30 mg/mL). Sparingly soluble in aqueous solutions.[9][11]
Storage Store solid at room temperature. Stock solutions should be stored at -20°C.[9][11]
Protocol 2.1: Preparation of this compound Stock Solution (10 mM)

Causality: A concentrated stock solution in an organic solvent like DMSO is necessary due to this compound's poor aqueous solubility.[10][11] This allows for accurate dilution into cell culture media while minimizing the final solvent concentration, which can be toxic to cells at higher levels.

Materials:

  • This compound powder (MW: 276.2 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 2.762 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. A freshly prepared stock solution is recommended for optimal results.[12]

Note on Solvent Effects: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells to account for any potential effects of the solvent on cell behavior.

Experimental Design & Protocols

The following protocols are designed for androgen-sensitive prostate cancer cell lines, such as LNCaP, but can be adapted for other relevant cell models.

Diagram: General Experimental Workflow

This diagram outlines the typical workflow for assessing the effects of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plates treatment Treat Cells with this compound (and controls) cell_seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) incubation->apoptosis protein Protein Expression Analysis (e.g., Western Blot) incubation->protein

Caption: General workflow for in vitro this compound experiments.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (10 mM)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[14]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 1-100 µM.[16][17] Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (including a vehicle control with the highest DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[14][18]

Protocol 3.2: Apoptosis Assessment via Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[19] Colorimetric or fluorometric assays can quantify Caspase-3 activity by measuring the cleavage of a specific substrate.[20]

Materials:

  • Cells cultured and treated with this compound as described above.

  • Commercially available Caspase-3 Activity Assay Kit (follow manufacturer's instructions).

  • Cell lysis buffer (provided in the kit).

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Reaction buffer (provided in the kit).

  • Microplate reader.

Procedure:

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the kit's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Reaction Initiation: Add the reaction buffer and the Caspase-3 substrate to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20][21]

  • Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[20] The signal intensity is directly proportional to the Caspase-3 activity.

Protocol 3.3: Analysis of Androgen Receptor Signaling by Western Blot

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This protocol can be used to assess the levels of AR and its downstream targets, such as Prostate-Specific Antigen (PSA), to confirm the inhibitory effect of this compound.[5]

Materials:

  • Cells cultured and treated with this compound.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[22]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).[23]

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[22] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[23]

  • Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatment groups.

Mechanism of Action: Visualized

The following diagram illustrates the antagonistic action of this compound on the androgen receptor signaling pathway.

ar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR HSP Androgen->AR_HSP Binds OFlutamide This compound OFlutamide->AR_HSP Competitively Binds AR_Active Activated AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization AR_Inactive Inactive AR Complex AR_HSP->AR_Inactive Binding Prevents Activation AR_Active_Nuc Activated AR Dimer AR_Active->AR_Active_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_Active_Nuc->ARE Binds

Caption: this compound competitively inhibits androgen binding to the AR.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Cell Viability in Vehicle Control High concentration of DMSO.Ensure the final DMSO concentration in the culture medium is ≤ 0.5%. Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line.
Inconsistent Results in MTT Assay Uneven cell seeding; Incomplete formazan dissolution; Pipetting errors.Ensure a single-cell suspension before seeding; Mix thoroughly after adding MTT solvent; Use calibrated pipettes and be consistent with incubation times.[14]
No Effect of this compound Observed Inactive compound; Incorrect concentration; Cell line is androgen-insensitive (e.g., PC-3, DU-145).Use a fresh stock solution of this compound; Verify calculations and perform a wider dose-response study; Confirm the AR status of your cell line.[16][25]
High Background in Western Blot Insufficient blocking; Primary antibody concentration too high; Inadequate washing.Increase blocking time or try a different blocking agent (BSA vs. milk); Optimize antibody dilution; Increase the number and duration of washes.
Weak or No Signal in Western Blot Low protein expression; Inefficient protein transfer; Inactive antibody.Load more protein per lane; Check transfer efficiency with a Ponceau S stain; Use a positive control lysate and verify antibody viability.

Conclusion

This compound is a potent and specific tool for investigating androgen receptor signaling. By understanding its mechanism and employing validated, controlled experimental protocols, researchers can reliably probe the intricacies of AR-dependent pathways. The protocols and insights provided in these application notes serve as a robust foundation for designing and executing successful cell culture experiments with this compound, ultimately contributing to a deeper understanding of androgen-related physiology and pathology.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available from: [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Basaria, S., & Wahlstrom, J. T. (2022). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. Available from: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available from: [Link]

  • QIAGEN. Androgen Signaling. GeneGlobe. Available from: [Link]

  • He, Y., & Li, Z. (2011). Androgen receptor signaling in prostate cancer development and progression. PMC - NIH. Available from: [Link]

  • O'Neill, D., & O'Malley, B. W. (2024). Androgen Receptor signalling. A simplified schematic of Androgen.... ResearchGate. Available from: [Link]

  • Abeomics. Androgen Signaling. Available from: [Link]

  • Urology Textbook. Flutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Available from: [Link]

  • Neri, R. O., & Monahan, M. (1976). Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. PubMed. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Flutamide?. Synapse. Available from: [Link]

  • Drugs.com. (2024). How does flutamide work in prostate cancer?. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Resistance to 2-Hydroxy-Flutamide in Prostate Cancer Cells Is Associated with the Downregulation of Phosphatidylcholine Biosynthesis and Epigenetic Modifications. PubMed Central. Available from: [Link]

  • Wikipedia. Flutamide. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27). PMC. Available from: [Link]

  • Oskouie, I. M., et al. (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. NIH. Available from: [Link]

  • Oskouie, I. M., et al. (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PLOS One. Available from: [Link]

  • Taylor & Francis. Flutamide – Knowledge and References. Available from: [Link]

  • National Center for Biotechnology Information. (2007). Effects of Flutamide on [Methyl-3H]-Choline Uptake in Human Prostate Cancer-3 Cells. NIH. Available from: [Link]

  • ResearchGate. Western blot analysis of the full length androgen receptor (ARfl) and.... Available from: [Link]

  • ResearchGate. (2025). (PDF) Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Available from: [Link]

  • PubMed. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT OF ANALYTICAL METHODS FOR THE DETERMINATION OF FLUTAMIDE IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION. Available from: [Link]

  • PubMed. (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Comparison of in Vitro Bioactivation of Flutamide and Its Cyano Analogue: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase. PMC - PubMed Central. Available from: [Link]

  • PubMed. (1984). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Available from: [Link]

  • ResearchGate. (2023). Do i have to prepare fresh the drug or compounds stock solution to apply for cell culter?. Available from: [Link]

  • Hindawi. (2014). Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System. Available from: [Link]

Sources

Application Notes and Protocols for O-Flutamide in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of O-Flutamide, the active metabolite of Flutamide (2-hydroxyflutamide), in prostate cancer xenograft models. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for preclinical evaluation of this potent androgen receptor (AR) antagonist.

Scientific Introduction and Rationale

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression.[1][2][3] The dependence of prostate cancer cells on androgens for growth and survival forms the basis of androgen deprivation therapy (ADT).[3][4][5] However, resistance to ADT eventually develops, leading to castration-resistant prostate cancer (CRPC), which remains a significant clinical challenge.[3][4]

Flutamide is a nonsteroidal antiandrogen that functions by competitively inhibiting the binding of androgens to the AR.[6][7][8] Upon oral administration, Flutamide is rapidly metabolized to its active form, 2-hydroxyflutamide (hereafter referred to as this compound), which is a more potent AR antagonist.[7][9][10][11] this compound disrupts the downstream signaling cascade that promotes the growth and proliferation of prostate cancer cells.[1][7]

Prostate cancer xenograft models, particularly those derived from androgen-sensitive cell lines such as LNCaP and VCaP, are indispensable tools for the preclinical evaluation of antiandrogen therapies like this compound.[12][13][14][15] These models allow for the in vivo assessment of a compound's efficacy, mechanism of action, and potential for overcoming resistance.

This guide provides detailed protocols for establishing prostate cancer xenografts, preparing and administering this compound, and monitoring therapeutic response.

Key Experimental Components and Considerations

Choice of Prostate Cancer Xenograft Model

The selection of an appropriate xenograft model is critical for the successful evaluation of this compound.

Model TypeCell LineAndrogen SensitivityAndrogen Receptor (AR) StatusKey Features
Cell Line-Derived Xenograft (CDX) LNCaP SensitiveExpresses mutated AR (T877A)Well-established model, secretes Prostate-Specific Antigen (PSA).[5][12][14][16]
VCaP SensitiveExpresses wild-type AR (amplified)Represents a more aggressive form of androgen-sensitive prostate cancer.[15][17]
Patient-Derived Xenograft (PDX) VariesVariesVariesMore accurately recapitulates the heterogeneity and microenvironment of human tumors.[3][18][19]

For initial efficacy studies of this compound, LNCaP and VCaP cell lines are recommended due to their well-characterized androgen sensitivity and AR expression.

This compound (2-hydroxyflutamide) Preparation and Administration

This compound is typically administered orally. Careful preparation of the dosing solution is essential for consistent and accurate delivery.

ParameterRecommendationRationale
Compound 2-hydroxyflutamide (this compound)The active metabolite of Flutamide.[7][9][10]
Vehicle 0.5% (w/v) Methylcellulose in sterile waterA commonly used, safe, and effective vehicle for oral gavage in rodents.[20]
Concentration To be determined based on the desired dosage (mg/kg) and dosing volume.Ensure the compound is fully suspended before each administration.
Route of Administration Oral gavageAllows for precise and consistent dosing.[10][20]
Dosage 10-50 mg/kg/dayBased on literature for Flutamide and its active metabolite, dose-response studies are recommended.[21]
Frequency Once dailyBalances therapeutic effect with animal welfare.
Monitoring Tumor Growth and Therapeutic Response

Multiple modalities should be employed to accurately assess the in vivo efficacy of this compound.

Monitoring MethodDescriptionFrequency
Caliper Measurements Manual measurement of tumor length and width. Tumor volume is calculated using the formula: (Length x Width^2) / 2.2-3 times per week
Bioluminescence Imaging (BLI) For xenografts established with luciferase-expressing cell lines (e.g., LNCaP-luc). Provides a sensitive and non-invasive measure of tumor burden.[1][8]Once per week
Serum PSA Levels Blood samples are collected to measure human PSA levels using an ELISA kit. PSA levels often correlate with tumor volume in LNCaP and VCaP models.[4][6][7][12][13][19]At baseline and at the end of the study. Can be performed more frequently if desired.
Body Weight Monitored to assess the general health and potential toxicity of the treatment.2-3 times per week

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

experimental_workflow cluster_preparation Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis cell_culture Prostate Cancer Cell Culture (LNCaP or VCaP) xenograft Xenograft Implantation (Subcutaneous) cell_culture->xenograft drug_prep This compound Formulation treatment This compound Treatment (Oral Gavage) drug_prep->treatment randomization Tumor Establishment & Randomization xenograft->randomization randomization->treatment monitoring Tumor Growth & PSA Monitoring treatment->monitoring monitoring->treatment euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (IHC, Western Blot) euthanasia->ex_vivo data_analysis Data Analysis & Interpretation ex_vivo->data_analysis

Caption: Overview of the experimental workflow for evaluating this compound in prostate cancer xenograft models.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

ar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone, DHT) ar_inactive Inactive Androgen Receptor (AR) (Bound to HSPs) androgen->ar_inactive Binds ar_active Active AR Dimer ar_inactive->ar_active Conformational Change & Dimerization oflutamide This compound are Androgen Response Element (ARE) on DNA ar_active->are Translocation & Binding oflutamide->ar_inactive Competitively Binds oflutamide->ar_active Prevents Activation transcription Gene Transcription (e.g., PSA, Pro-survival genes) are->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: this compound competitively inhibits androgen binding to the AR, preventing its activation and subsequent gene transcription.

Detailed Experimental Protocols

Protocol for LNCaP Xenograft Establishment and this compound Treatment

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude mice (6-8 weeks old)

  • This compound (2-hydroxyflutamide)

  • 0.5% (w/v) Methylcellulose

  • Sterile water

  • Calipers

  • ELISA kit for human PSA

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.[22]

  • Cell Preparation for Implantation:

    • Harvest LNCaP cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Xenograft Implantation:

    • Anesthetize the mice according to IACUC approved protocols.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth 2-3 times per week using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare a stock suspension of this compound in 0.5% methylcellulose.

    • Administer this compound or vehicle control daily via oral gavage at the desired dosage.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Collect blood via tail vein or retro-orbital sinus at baseline and at the end of the study for serum PSA analysis.

  • Endpoint:

    • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Excise tumors, measure their weight, and process for further analysis (e.g., histology, IHC).

Protocol for VCaP Xenograft Establishment and this compound Treatment

Materials:

  • VCaP cells (ATCC® CRL-2876™)

  • DMEM with 10% FBS

  • Other materials as listed in Protocol 4.1

Procedure:

  • Cell Culture: Culture VCaP cells in DMEM supplemented with 10% FBS.

  • Cell Preparation and Implantation: Follow steps 2 and 3 from Protocol 4.1, using 3-5 x 10^6 VCaP cells per injection.

  • Tumor Growth Monitoring, Randomization, and Treatment: Follow steps 4-7 from Protocol 4.1. Note that VCaP tumors may grow more aggressively than LNCaP tumors.[23][17]

Protocol for Immunohistochemical (IHC) Staining of Androgen Receptor

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Anti-Androgen Receptor (AR) primary antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE slides in xylene.

    • Rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation:

    • Incubate the slides with the anti-AR primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply DAB chromogen and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Imaging and Analysis:

    • Image the slides using a light microscope.

    • Assess AR expression based on staining intensity and the percentage of positive cells.[15][16][24][25][26]

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor volume and serum PSA levels between treatment and control groups.

  • IHC Analysis: Quantify AR expression and localization (nuclear vs. cytoplasmic) to correlate with treatment response. A decrease in nuclear AR staining may indicate an effective blockade of AR signaling.

  • Toxicity Assessment: Monitor body weight and clinical signs to assess the tolerability of the this compound treatment.

Troubleshooting

IssuePossible CauseSolution
Poor tumor take rate Low cell viability, insufficient cell number, or improper injection technique.Ensure high cell viability (>95%), use the recommended number of cells, and mix thoroughly with Matrigel.
High variability in tumor growth Inconsistent cell injection, or inherent biological variability.Ensure consistent injection technique and use a sufficient number of animals per group (n=8-10) to account for variability.
No significant treatment effect Insufficient drug dosage, drug instability, or development of resistance.Perform a dose-response study, ensure proper drug formulation and administration, and consider using a castration-resistant model for advanced studies.
High background in IHC staining Incomplete blocking or non-specific antibody binding.Optimize blocking steps and primary antibody concentration.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound in prostate cancer xenograft models. By carefully selecting the appropriate model, meticulously executing the experimental procedures, and employing comprehensive monitoring and analysis techniques, researchers can obtain reliable and reproducible data to advance the development of novel antiandrogen therapies.

References

  • National Center for Biotechnology Information. (n.d.). Androgen receptor signaling in prostate cancer. PubMed. Retrieved from [Link]

  • Sartor, O., & de Bono, J. S. (2020). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. Retrieved from [Link]

  • Lin, D., et al. (2020). Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation. Aging. Retrieved from [Link]

  • Drugs.com. (2024). How does flutamide work in prostate cancer?. Retrieved from [Link]

  • Coutinho, I., et al. (2020). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. PubMed. Retrieved from [Link]

  • Altogen Labs. (n.d.). LNCaP Xenograft Model. Retrieved from [Link]

  • SRAM, A. M., et al. (n.d.). Development of the VCaP Androgen Independent Model of Prostate Cancer. PMC - NIH. Retrieved from [Link]

  • Coutinho, I., et al. (2020). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. MDPI. Retrieved from [Link]

  • Lawrence, M. G., et al. (2020). New patient-derived models of castrate-sensitive and castrate-resistant prostate cancer. Journal of Clinical Oncology. Retrieved from [Link]

  • Armstrong, C. M., et al. (n.d.). Characterization of a castrate-resistant prostate cancer xenograft derived from a patient of West African ancestry. DukeSpace. Retrieved from [Link]

  • Oncohema Key. (2016). Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Retrieved from [Link]

  • Melior Discovery. (n.d.). The LNCaP Xenograft Model for Prostate Cancer. Retrieved from [Link]

  • Malik, S., et al. (2022). Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. MDPI. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flutamide?. Retrieved from [Link]

  • Brogden, R. N., & Clissold, S. P. (1989). Flutamide: an antiandrogen for advanced prostate cancer. PubMed. Retrieved from [Link]

  • GenomeMe. (n.d.). Androgen Receptor Antibody. Retrieved from [Link]

  • Kampa, M., et al. (2017). Anti-androgen 2-hydroxyflutamide modulates cadherin, catenin and androgen receptor phosphorylation in androgen-sensitive LNCaP and androgen-independent PC3 prostate cancer cell lines acting via PI3K/Akt and MAPK/ERK1/2 pathways. PubMed. Retrieved from [Link]

  • Rodent MDA. (n.d.). Researchers. Retrieved from [Link]

  • Tu, S. M., et al. (2019). Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration-resistant prostate cancer models. NIH. Retrieved from [Link]

  • Melior Discovery. (n.d.). The LNCaP Xenograft Model for Prostate Cancer. Retrieved from [Link]

  • Nickols, N. G., et al. (2020). Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer. NIH. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Androgen Receptor by Immunohistochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemical staining for androgen receptor (AR) and AR-V7. Retrieved from [Link]

  • LNCaP culture conditions +/- androgen treatment. (n.d.). Retrieved from [Link]

  • Knuuttila, M., et al. (2022). High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice. PubMed Central. Retrieved from [Link]

  • Hickman, D. L., et al. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. NIH. Retrieved from [Link]

  • Al-Sheddy, A., et al. (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. NIH. Retrieved from [Link]

  • Montgomery, R. B., et al. (n.d.). Molecular determinants of response to high-dose androgen therapy in prostate cancer. JCI Insight. Retrieved from [Link]

  • Hera BioLabs. (n.d.). Orally-Bioavailable Androgen Receptor Degrader, A Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Canc. Retrieved from [Link]

  • Knuuttila, M., et al. (2014). Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model. PubMed. Retrieved from [Link]

  • Fernández-Marcos, P. J., et al. (n.d.). Resistance to 2-Hydroxy-Flutamide in Prostate Cancer Cells Is Associated with the Downregulation of Phosphatidylcholine Biosynthesis and Epigenetic Modifications. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2012). Changes of androgen receptor and insulin-like growth factor-1 in LNCaP prostate cancer cells treated with sex hormones and flutamide. PubMed. Retrieved from [Link]

  • Nguyen, H. M., et al. (n.d.). LuCaP Prostate Cancer Patient-Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease and Serve as Models for Evaluating Cancer Therapeutics. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]

  • Singh, B., et al. (2016). Preparation and in vitro-in vivo evaluation of surface-modified poly(lactide-co-glycolide) nanoparticles as controlled release carriers for flutamide delivery. PubMed. Retrieved from [Link]

  • Universität Zürich. (2024). Less Stress, Better Research. UZH News. Retrieved from [Link]

  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE. Retrieved from [Link]

  • Tsai, Y. L., et al. (2023). Induction of double-strand breaks with the non-steroidal androgen receptor ligand flutamide in patients on androgen suppression: a study protocol for a randomized, double-blind prospective trial. PubMed Central. Retrieved from [Link]

  • Bovee, T. F. H., et al. (2022). Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. PubMed Central. Retrieved from [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of O-Flutamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of O-Flutamide. This compound, an isomer of the nonsteroidal antiandrogen Flutamide, is of significant interest in pharmaceutical research. The method presented herein is optimized for the analysis of this compound in bulk drug substances and can be adapted for pharmaceutical dosage forms. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, providing a detailed protocol, method validation procedures, and the scientific rationale behind the chromatographic choices.

Introduction and Scientific Rationale

This compound, chemically known as 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, is a structural isomer of Flutamide, a well-established antiandrogen agent used in the treatment of prostate cancer.[5][6] Like Flutamide, this compound's therapeutic potential is linked to its ability to competitively inhibit androgen receptors.[7][8] The development of reliable analytical methods for the precise quantification of such active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, stability, and therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and specificity. This application note addresses the need for a validated HPLC method for this compound by leveraging the well-documented chromatographic behavior of its parent compound, Flutamide. The selected reversed-phase mode is ideal for separating moderately polar compounds like this compound from potential non-polar and polar impurities. A C18 stationary phase is chosen for its versatility and proven performance in retaining analytes of this nature through hydrophobic interactions.[9][10][11]

The mobile phase, a critical component, is a buffered aqueous-organic mixture. An acidic pH (around 3-4) is selected to suppress the ionization of any potential acidic or basic functional groups, ensuring a single, sharp, and well-retained chromatographic peak. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which contribute to good peak shape and low baseline noise. UV detection is employed, as the aromatic nitro-group in the this compound structure provides strong chromophoric activity, allowing for sensitive detection.

Chromatographic Method and Materials

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Reagents and Chemicals
  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M KH₂PO₄ Buffer (pH 4.0) : Acetonitrile (50:50, v/v)[9][11]
Flow Rate 1.0 mL/min[9][10][11]
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 240 nm[9][11]
Run Time Approximately 10 minutes

Protocols: Preparation of Solutions

Mobile Phase Preparation (1 L)
  • Buffer Preparation: Weigh 6.8 g of KH₂PO₄ and dissolve it in 500 mL of HPLC grade water. Adjust the pH to 4.0 ± 0.05 using orthophosphoric acid.

  • Mobile Phase Mixing: Combine 500 mL of the prepared buffer with 500 mL of acetonitrile.

  • Degassing: Degas the final mobile phase mixture using vacuum filtration or sonication for at least 15 minutes before use.

Standard Stock Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

Sample Preparation (from Bulk Drug Substance)
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample into a 100 mL volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution Preparation protocol.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified. This is achieved by performing five replicate injections of a working standard solution (e.g., 10 µg/mL). The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

HPLC Analysis Workflow

The overall workflow for the quantification of this compound is depicted below. This process ensures that the system is suitable, standards are prepared correctly, and samples are analyzed under validated conditions.

HPLC_Workflow start_node start_node end_node end_node process_node process_node decision_node decision_node A Start B Prepare Mobile Phase & Standard/Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E SST Criteria Met? D->E F Inject Standard Solutions (Calibration Curve) E->F Yes I Stop/Troubleshoot E->I No G Inject Sample Solutions F->G H Process Data & Calculate Results G->H J Generate Report H->J K End J->K

Caption: General workflow for this compound analysis by HPLC.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4]

Specificity

Specificity was evaluated by analyzing a blank (methanol), a standard solution, and a sample solution spiked with known related substances of Flutamide, such as 4-Nitro-3-(trifluoromethyl)aniline.[12][13] The method is considered specific if the this compound peak is well-resolved from any other peaks, demonstrating no interference at its retention time.

  • Result: The chromatograms showed complete separation of the this compound peak from solvent peaks and potential impurities. Peak purity analysis using a PDA detector confirmed the homogeneity of the this compound peak.

Linearity and Range

Linearity was assessed by preparing and analyzing five standard solutions at different concentrations ranging from 2 to 20 µg/mL. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Result: The method demonstrated excellent linearity over the tested range.

ParameterResult
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (where y=area, x=conc.)
Accuracy (% Recovery)

Accuracy was determined by spiking a pre-analyzed sample with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Result: The method is highly accurate, with recovery values within the acceptable limits.

Spike LevelMean Recovery (%)%RSD
80%99.8%0.5%
100%100.5%0.4%
120%101.1%0.6%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.[1]

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst.

  • Result: The low %RSD values confirm the method's high precision.

Precision Type%RSD of Assay Results
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Result: The method is sensitive enough for quantifying trace levels of this compound.

ParameterResult
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.2 units)

  • Result: The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is robust for routine use.[14]

Method Validation Process Overview

The validation process follows a logical sequence to build a complete picture of the method's performance characteristics.

Validation_Flowchart start_node start_node end_node end_node phase_node phase_node A Start Validation B Specificity (Resolution from impurities) A->B C Linearity & Range (Establish working range) B->C D Accuracy (% Recovery at different levels) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ (Determine sensitivity) E->F G Robustness (Vary method parameters) F->G H Compile Validation Report G->H I Method Validated H->I

Caption: Logical flow of the HPLC method validation process.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been thoroughly validated as per ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. This validated protocol is suitable for routine quality control analysis of this compound in bulk drug and can serve as a foundation for its determination in various pharmaceutical formulations.

References

  • Salgado, H.R.N., et al. (2006). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farm. Bonaerense 25 (2): 233-7. [Link]

  • Patel, S.A., et al. (2011). Improved Liquid Chromatographic method for the determination of Flutamide in Pharmaceutical Formulation. International Journal of ChemTech Research, 3(2), 711-717. [Link]

  • Veeprho. Flutamide Impurities and Related Compound. [Link]

  • Mohammadi, A., et al. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(4), 797–805. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 384646, this compound. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Alagandula, A., et al. (2022). Isocratic reversed-phase highperformance liquid chromatography approach to quantify flutamide in pharmaceuticals. Chulalongkorn University Digital Collections. [Link]

  • Salgado, H.R.N., & de Menezes, M. (2006). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Pharmaffiliates. Flutamide-impurities. [Link]

  • Taylor & Francis Online. Flutamide – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2024). Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. CrystEngComm. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaffiliates. Flutamide-impurities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3397, Flutamide. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wikipedia. Flutamide. [Link]

Sources

O-Flutamide as a Chemical Tool for Inducing Androgen Deprivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers on the use of flutamide-related compounds for inducing androgen deprivation in experimental settings. It is critical to note that the primary focus of the available scientific literature is on Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) and its active metabolite, Hydroxyflutamide . The isomeric compound O-Flutamide (2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide) is not well-characterized in published literature regarding its biological activity as an androgen receptor antagonist. Therefore, the protocols and data presented herein are based on the extensive research conducted on Flutamide and should be considered as a starting point for investigations into related compounds like this compound, with the caveat that their biological potency and specific experimental parameters may differ.

Introduction: The Rationale for Androgen Deprivation in Research

Androgen signaling, mediated by the androgen receptor (AR), is a pivotal pathway in the development and progression of various physiological and pathological processes, most notably prostate cancer.[1][2][3] The use of chemical tools to induce androgen deprivation is a fundamental technique to study the roles of androgen signaling in vitro and in vivo. Flutamide, a non-steroidal antiandrogen (NSAA), has historically been a key compound in this field.[1][4]

Flutamide itself is a prodrug that is rapidly metabolized in the liver to its more active form, Hydroxyflutamide.[3] This active metabolite acts as a competitive antagonist of the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][5] This blockade of the AR leads to a downstream inhibition of androgen-dependent gene transcription and cellular proliferation.[3]

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The canonical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that drive cell growth and survival.[1][5]

Hydroxyflutamide disrupts this cascade by competitively binding to the ligand-binding domain of the AR.[5] This prevents the binding of androgens, thereby inhibiting the subsequent steps of receptor activation and nuclear translocation, ultimately leading to a state of androgen deprivation at the cellular level.

Androgen Receptor Signaling Pathway and this compound Inhibition Figure 1: Mechanism of Androgen Deprivation by Flutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Androgen Activated AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_O_Flutamide Inactive AR-Hydroxyflutamide Complex AR_HSP->AR_O_Flutamide ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates & Binds O_Flutamide Hydroxyflutamide (Active Metabolite) O_Flutamide->AR_HSP Competitively Binds to AR No_Transcription Inhibition of Gene Transcription AR_O_Flutamide->No_Transcription Prevents Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates In Vitro Experimental Workflow Figure 2: Workflow for In Vitro Evaluation cluster_assays Functional Assays start Start cell_culture Cell Culture (e.g., LNCaP, PC3, DU145) start->cell_culture stock_prep Prepare Stock Solution (10 mM in DMSO) cell_culture->stock_prep treatment Treat Cells with this compound (Varying Concentrations) stock_prep->treatment mt_assay MTT Assay (48-72 hours) treatment->mt_assay colony_assay Colony Formation Assay (10-14 days) treatment->colony_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Colony Inhibition, Apoptosis Rate) mt_assay->data_analysis colony_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for In Vitro Evaluation.

Application Notes: In Vivo Studies

For in vivo studies, Flutamide is typically administered orally. The choice of animal model is crucial, with castrated male rodents often used to study the effects of androgen supplementation and its blockade.

Animal Model Selection
  • Xenograft Models: Immunocompromised mice (e.g., nude or SCID) are often used for xenograft studies where human prostate cancer cells (e.g., LNCaP) are implanted subcutaneously. This allows for the in vivo evaluation of the compound's effect on tumor growth.

  • Rat Models: Rats are also commonly used to study the effects of antiandrogens on androgen-dependent tissues like the prostate and seminal vesicles.

Dosing and Administration

The dosage and administration route should be carefully determined based on previous studies and the specific research question. For Flutamide, oral gavage is a common method of administration.

Note: Due to the lack of specific data for this compound, pilot studies are essential to determine the optimal dose and to monitor for any potential toxicity.

Data Interpretation and Troubleshooting

  • Inconsistent IC50 Values: This could be due to variations in cell seeding density, incubation time, or the passage number of the cells. Ensure consistency in all experimental parameters.

  • Low Efficacy: If the compound shows low efficacy, consider that this compound may have a different potency than Flutamide. A wider range of concentrations may need to be tested. It is also possible that the chosen cell line is not sensitive to this class of compounds.

  • Toxicity in Vehicle Control: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%).

Conclusion

The protocols and application notes provided here offer a comprehensive framework for utilizing flutamide-related compounds to induce androgen deprivation in a research setting. While the data and methodologies are based on the well-established antiandrogen, Flutamide, they serve as a valuable starting point for investigating the biological activity of its isomer, this compound. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal working concentrations for this compound and to validate its mechanism of action in their specific experimental systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 384646, this compound. Retrieved January 15, 2026 from [Link].

  • Drugs.com (2024). Flutamide. Retrieved January 15, 2026 from [Link].

  • Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270.
  • Wikipedia (2025). Flutamide. Retrieved January 15, 2026 from [Link].

  • Patsnap Synapse (2024). What is the mechanism of Flutamide?. Retrieved January 15, 2026 from [Link].

  • Gao, X., Xie, C., Wang, Y., Luo, Y., Yagai, T., Sun, D., ... & Gonzalez, F. J. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Archives of toxicology, 90(8), 2027-2038.
  • Moneim, A. E. A., & PLOS ONE Editors (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PLOS ONE, 17(5), e0268615.
  • Metcalfe, L. F., Macpherson, S., & G. A. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines.
  • Metzger, D., & Chambon, P. (1993). Androgen receptor blockade with flutamide enhances growth hormone secretion in late pubertal males: evidence for independent actions of estrogen and androgen. The Journal of Clinical Endocrinology & Metabolism, 76(5), 1147-1152.
  • Fau D, Berson A, Eugene D, Fromenty B, Fisch C, Pessayre D. (1994). Flutamide-induced cytotoxicity and oxidative stress in an in vitro rat hepatocyte system. Journal of Pharmacology and Experimental Therapeutics, 269(2), 854-862.
  • Sadowska, A., Bilinska, B., & Hejmej, A. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific reports, 11(1), 1-16.
  • Scientific Laboratory Supplies (2025). 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide. Retrieved January 15, 2026 from [Link].

  • Axsyn (2025). Propanamide, 2-methyl-N-[2-nitro-4,5-bis(trifluoromethyl)phenyl]-. Retrieved January 15, 2026 from [Link].

  • Axsyn (2025). Propanamide, 2-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-. Retrieved January 15, 2026 from [Link].

  • StatPearls Publishing (2023). Flutamide. In: StatPearls [Internet]. Treasure Island (FL).
  • Dadras, S., Zighami, S., & Safa, M. (2022). Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. Frontiers in pharmacology, 13, 868336.
  • MDPI (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • PubMed Central (2025). Innovative Se-Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)-Dependent and -Independent Prostate Cancer Cells. International Journal of Molecular Sciences, 26(20), 15873.

Sources

Application Note & Protocol: Preparation and Handling of O-Flutamide Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically grounded protocol for the preparation, storage, and quality control of O-Flutamide (Hydroxyflutamide) stock solutions intended for in vitro research. As the active metabolite of the prodrug Flutamide, this compound is a potent non-steroidal androgen receptor (AR) antagonist critical for studies in prostate cancer and other androgen-dependent pathologies.[1][2][3] The accuracy and reproducibility of experimental data are fundamentally reliant on the integrity of the initial compound solutions. This guide explains the causality behind key procedural steps, from solvent selection to storage conditions, to ensure the generation of reliable and trustworthy scientific results.

Introduction: The Centrality of this compound in Androgen Receptor Research

Flutamide is a first-generation non-steroidal antiandrogen (NSAA) that exerts its biological effects after being metabolized by the liver into its more active form, this compound, also known as Hydroxyflutamide.[1][4] this compound functions as a direct, competitive antagonist of the androgen receptor (AR).[1][3][5] It competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth.[3][4]

Physicochemical Profile and Solubility Analysis

An understanding of this compound's chemical properties is the logical starting point for protocol design. These properties dictate the choice of solvent and handling procedures.

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃N₂O₃[6]
Molecular Weight 276.21 g/mol [6][7]
Appearance Crystalline solid / Pale yellow powder[8][9]
Solubility in DMSO ~30 mg/mL[9]
Solubility in Ethanol ~30 mg/mL[9][10]
Aqueous Solubility Practically insoluble / Sparingly soluble[8][10][11]

Causality of Solvent Choice: The data clearly indicates that this compound is poorly soluble in aqueous solutions but exhibits excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[8][9][10] For most in vitro applications, particularly cell-based assays, DMSO is the superior choice. Its high solvating power allows for the creation of high-concentration stock solutions (e.g., 10-100 mM), which minimizes the volume of solvent added to the final experimental system. This is critical, as high concentrations of organic solvents can induce cytotoxicity and confound experimental results.[12][13][14][15]

Essential Materials and Equipment

Materials:

  • This compound powder (Purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9% purity), cell culture grade

  • Sterile, amber glass vials with PTFE-lined caps for long-term storage

  • Sterile, conical polypropylene microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Calibrated positive-displacement or air-displacement micropipettes and sterile, low-retention filtered tips

Equipment:

  • Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood

  • Vortex mixer

  • -20°C and -80°C freezers (calibrated)

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This section details the gravimetric-volumetric method, which is the gold standard for ensuring concentration accuracy. The principle is to weigh the solid compound first and then add the precise volume of solvent required to achieve the target concentration based on the actual measured mass.

4.1. Safety & Pre-Analytical Steps

  • Hazard Assessment: this compound is a potent bioactive and hazardous compound.[16][17][18] Review the Safety Data Sheet (SDS) before handling.[16][17][18][19][20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[17][19]

  • Handling Environment: Handle the solid this compound powder and the concentrated DMSO stock solution exclusively within a BSC or chemical fume hood to prevent inhalation and contamination.[16]

  • Reagent Equilibration: Before opening, allow the this compound container and the anhydrous DMSO to reach ambient room temperature. This prevents atmospheric water condensation from compromising the anhydrous nature of the solvent and the stability of the compound.

4.2. Step-by-Step Preparation Workflow

  • Calculate Target Mass: Determine the mass of this compound required for your desired stock volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] × [Desired Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 276.21 g/mol / 1000 = 2.7621 mg

  • Gravimetric Measurement:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully add this compound powder to the tube until you are near the target mass. It is not necessary to hit the exact target; it is more important to accurately record the actual mass.

    • Record the precise final mass (e.g., 2.81 mg).

  • Solvent Volume Calculation (The Self-Validating Step):

    • Calculate the exact volume of DMSO needed to achieve a 10 mM concentration based on the actual mass you weighed. This step corrects for any minor weighing inaccuracies, ensuring the final concentration is precise.

    • Formula: Volume (µL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] × [1 / Desired Concentration (mM)] × 1,000,000

    • Example for an actual mass of 2.81 mg: Volume (µL) = [2.81 mg / 276.21 g/mol ] × [1 / 10 mM] × 1,000,000 = 1017.3 µL

  • Dissolution:

    • Using a calibrated pipette set to the calculated volume (e.g., 1017.3 µL), add the anhydrous DMSO to the tube containing the this compound powder.

    • Securely cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.

    • Quality Control Check: Visually inspect the solution against a bright light. It must be a clear, homogenous solution with no visible particulates or precipitate.

4.3. Experimental Workflow Diagram

G cluster_prep Step 1: Accurate Preparation cluster_storage Step 2: Aliquoting & Storage calc_mass Calculate Target Mass (e.g., 2.76 mg for 1mL @ 10mM) weigh Weigh Actual Mass of this compound (e.g., 2.81 mg) calc_mass->weigh calc_vol Calculate Exact Solvent Volume (e.g., 1017.3 µL DMSO) weigh->calc_vol dissolve Add DMSO & Vortex to Dissolve calc_vol->dissolve qc QC: Visual Inspection for Clarity dissolve->qc aliquot Aliquot into Single-Use Volumes (e.g., 20 µL in amber vials) qc->aliquot Passes QC store Store Long-Term at -80°C (Short-Term at -20°C) aliquot->store end Ready for Experimental Use store->end

Caption: A self-validating workflow for preparing this compound stock solutions.

Storage, Stability, and Final Use Considerations

5.1. Aliquoting: The Key to Stability The primary threat to the integrity of a stock solution is repeated freeze-thaw cycles, which can cause compound degradation and introduce water condensation, leading to precipitation.

  • Protocol: Immediately after preparation and quality control, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber glass vials. Amber vials are recommended to protect the compound from light.[19][21]

5.2. Storage Conditions

  • Long-Term Storage (> 1 month): Store aliquots at -80°C . At this temperature, the DMSO is solidly frozen, minimizing molecular motion and degradation. The stability of this compound in solid form is excellent.[9][11][22]

  • Short-Term Storage (< 1 month): Storage at -20°C is acceptable.[21][23]

5.3. In-Use Best Practices

  • Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity before making dilutions.

  • DMSO Cytotoxicity: The final concentration of DMSO in your cell culture medium is a critical parameter. While tolerance is cell-line dependent, a widely accepted "safe" upper limit is 0.5% (v/v) .[12][13][14] Some robust cell lines may tolerate up to 1%, but this should be empirically validated.[13][24]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your highest this compound treatment condition to account for any effects of the solvent itself.

References

  • Vertex AI Search. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • LifeTein. (2023). DMSO usage in cell culture.
  • Reddit. (2023).
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • YouTube. (2025). Pharmacology of Flutamide (Cytomid-250); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Cayman Chemical. (2022).
  • Wikipedia. (n.d.). Flutamide.
  • Fermion Oy. (2015).
  • Patsnap Synapse. (2024).
  • North Carolina Oncology Association (NCODA). (n.d.).
  • ResearchGate. (2014).
  • National Center for Biotechnology Information (NCBI). (n.d.). This compound - PubChem.
  • National Center for Biotechnology Information (NCBI). (2023).
  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). Flutamide (Eulexin®, Drogenil®).
  • Drugs.com. (2024).
  • ResearchGate. (2025).
  • Taylor & Francis. (n.d.). Flutamide – Knowledge and References.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).
  • MedChemExpress. (n.d.). Flutamide (SCH 13521)
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information (NCBI). (2002).
  • ResearchGate. (n.d.).
  • Cayman Chemical. (2025).
  • National Center for Biotechnology Information (NCBI). (n.d.). Flutamide - PubChem.
  • International Journal of Pharmacy and Technology. (2014). A NOVEL TECHNIQUE TO ENHANCING THE SOLUBILITY AND DISSOLUTION OF FLUTAMIDE USING FREEZE DRYING.
  • Sigma-Aldrich. (2024).
  • Cayman Chemical. (n.d.). Flutamide (Niftolide, NSC 147834, etc.).
  • Fisher Scientific. (2018).
  • International Journal of PharmTech Research. (2015).
  • Brazilian Journal of Pharmaceutical Sciences. (2008).
  • Sigma-Aldrich. (n.d.). Flutamide (F9397)

Sources

Application Note: High-Throughput Analysis of O-Flutamide and its Metabolites in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Flutamide is a non-steroidal antiandrogen drug extensively used in the treatment of prostate cancer. It functions by competitively inhibiting the binding of androgens to their receptors, thereby impeding the growth of androgen-sensitive prostate cancer cells. Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The principal active metabolite is 2-hydroxyflutamide, which exhibits greater antiandrogenic potency than the parent drug. Another significant metabolite is 4-nitro-3-(trifluoromethyl)aniline (FLU-1), which has been implicated in the hepatotoxicity sometimes associated with flutamide therapy.

Given the critical roles of these metabolites in both the therapeutic efficacy and potential toxicity of this compound, their accurate and sensitive quantification in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound, 2-hydroxyflutamide, and FLU-1 in human plasma and urine. The described protocols for sample preparation and analysis are designed to provide high-throughput, selectivity, and sensitivity, making them suitable for both research and clinical laboratory settings.

Metabolic Pathways of this compound

The metabolism of this compound is complex and primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic transformations include hydroxylation and hydrolysis. A simplified schematic of the key metabolic pathways is presented below.

O_Flutamide This compound Two_Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) O_Flutamide->Two_Hydroxyflutamide Hydroxylation (CYP1A2) FLU_1 4-nitro-3-(trifluoromethyl)aniline (FLU-1) O_Flutamide->FLU_1 Hydrolysis Further_Metabolites Further Metabolites & Conjugates Two_Hydroxyflutamide->Further_Metabolites Conjugation (e.g., Glucuronidation) FLU_1->Further_Metabolites Further Metabolism cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection Plasma/Urine Sample Collection Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Application Notes and Protocols: The Use of O-Flutamide in Endocrine Disruption Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: O-Flutamide as a Reference Anti-Androgen in Endocrine Toxicology

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. A significant focus of endocrine disruption research is the androgen signaling pathway, which is critical for the development and maintenance of male reproductive tissues and other physiological processes. Compounds that interfere with this pathway are termed anti-androgens.

To accurately characterize the potential anti-androgenic activity of novel compounds, it is essential to employ a well-understood reference compound. Flutamide, and specifically its active metabolite 2-hydroxyflutamide (this compound), serves as a prototypical non-steroidal anti-androgen for this purpose.[1][2] It is a selective antagonist of the androgen receptor (AR), and its effects have been extensively characterized in both in vitro and in vivo systems.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in studies of endocrine disruption, detailing its mechanism of action, experimental design considerations, and validated protocols.

Section 1: The Compound - From Prodrug to Active Antagonist

It is a critical distinction that Flutamide itself is a prodrug.[1] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver.[5] The primary and biologically active metabolite is 2-hydroxyflutamide (this compound), which is responsible for the vast majority of the compound's anti-androgenic effects.[5][6][7] This metabolic activation is a key consideration for experimental design; in vitro studies that lack metabolic competency (e.g., using cell lines with low cytochrome P450 activity) should ideally use this compound directly to ensure the presence of the active antagonist. In contrast, in vivo studies using Flutamide rely on the organism's metabolic capacity to generate the active compound.[8]

Section 2: Mechanism of Action - Competitive Androgen Receptor Blockade

This compound exerts its anti-androgenic effect through competitive antagonism of the androgen receptor (AR).[9] The canonical androgen signaling pathway is initiated when androgens, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event induces a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulatory proteins and initiating the transcription of androgen-dependent genes.

This compound directly competes with endogenous androgens for binding to the ligand-binding pocket of the AR.[2][6] By occupying the receptor, this compound prevents the binding of testosterone and DHT, thereby inhibiting the downstream signaling cascade that promotes the growth and survival of androgen-dependent cells.[6] This blockade of androgen action is the fundamental principle behind its use in both clinical settings for prostate cancer and as a reference compound in toxicology.[1][4]

Beyond direct AR antagonism, Flutamide administration in vivo can disrupt the hypothalamic-pituitary-gonadal (HPG) axis. By blocking ARs in the hypothalamus and pituitary gland, it interferes with the negative feedback loop that normally suppresses gonadotropin secretion.[6] This can lead to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.[6][10] This compensatory increase in testosterone is an important secondary effect to monitor in in vivo studies.

Androgen Receptor Signaling and this compound Inhibition Figure 1: Mechanism of this compound as an AR Antagonist cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone Five_Alpha_Reductase 5-alpha Reductase Testosterone->Five_Alpha_Reductase Conversion DHT DHT Five_Alpha_Reductase->DHT AR Androgen Receptor (AR) + HSPs DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT Conformational Change & Dimerization AR_Flutamide Inactive AR-Flutamide Complex ARE Androgen Response Element (ARE) on DNA AR_DHT->ARE Translocation & DNA Binding O_Flutamide This compound (Hydroxyflutamide) O_Flutamide->AR Competitively Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Figure 1: Mechanism of this compound as an AR Antagonist.

Section 3: Pre-Experimental Considerations

Causality Behind Experimental Choices: The selection of an appropriate model and experimental parameters is paramount for generating reliable and translatable data.

  • Compound Selection (Flutamide vs. This compound): For in vitro systems lacking robust metabolic activity (e.g., transfected reporter cell lines, purified receptor assays), O-Hydroxyflutamide is the compound of choice. For in vivo studies, the parent compound Flutamide is typically administered, relying on the animal's hepatic metabolism.[8]

  • Vehicle Selection: Flutamide and this compound are hydrophobic.[11] For in vivo studies, corn oil is a common vehicle for oral gavage.[12] For in vitro assays, Dimethyl sulfoxide (DMSO) is typically used to prepare stock solutions, with the final concentration in culture media kept low (typically <0.1%) to avoid solvent toxicity.

  • Dose/Concentration Range: Dose selection should be based on historical data. In vivo studies in rats have demonstrated effects at doses as low as 0.25-1 mg/kg/day.[13] In vitro assays show activity in the nanomolar to low micromolar range.[8][14] A wide dose range, typically spanning several orders of magnitude, should be used to establish a clear dose-response relationship.

  • Analytical Verification: The concentration of dosing solutions should be analytically verified to ensure accuracy. Methods like High-Performance Liquid Chromatography (HPLC) are suitable for quantifying Flutamide and its metabolites.[15][16]

Section 4: In Vitro Protocols

In vitro assays provide a mechanistic, high-throughput approach to screen for anti-androgenic activity.

Protocol 4.1: Androgen Receptor (AR) Competitive Binding Assay

This protocol determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Source of AR: Prepare cytosol from a target tissue rich in AR, such as the ventral prostate of a castrated rat, or use commercially available recombinant human AR protein.

  • Reaction Mixture: In a microplate, combine the AR preparation, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of this compound (or test compound). Include controls for total binding (radiolabel + AR) and non-specific binding (radiolabel + AR + a high concentration of unlabeled androgen).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from free radiolabel. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added, incubated, and then centrifuged to pellet the AR-ligand complex.

  • Quantification: Aspirate the supernatant and wash the pellet. Add scintillation cocktail to the pellet and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited at each concentration of this compound. Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4.2: AR-Mediated Reporter Gene Assay (e.g., AR-CALUX®)

This assay quantifies the ability of a compound to inhibit androgen-induced gene expression.[17]

  • Cell Culture: Culture an appropriate cell line (e.g., AR-CALUX®, which are human cells stably expressing the human AR and a luciferase reporter gene) in a 96-well plate until they reach appropriate confluency.

  • Dosing: Remove the standard growth medium. Add medium containing a fixed, sub-maximal concentration of a reference androgen (e.g., DHT) along with a range of concentrations of this compound. Include appropriate controls: vehicle only, androgen only, and this compound only.

  • Incubation: Incubate the cells for 24 hours to allow for receptor binding, nuclear translocation, and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate to the lysate. The enzymatic reaction produces light, which is quantified using a luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability if necessary (e.g., using a parallel MTT or resazurin assay). Plot the response against the log of the this compound concentration to determine the IC₅₀ value.

Section 5: In Vivo Protocols

In vivo studies assess the effects of a compound in a whole-organism context, capturing complex interactions like metabolism and HPG axis feedback. The Hershberger assay and the 28-day repeated dose study (OECD Test Guideline 407) are common designs.[13][18]

Protocol 5.1: 28-Day Repeated Dose Oral Toxicity Study (Based on Enhanced OECD TG 407)

This protocol is designed to identify a range of potential toxicological effects, including endocrine disruption.[13][19]

  • Animal Model: Use young adult male rats (e.g., Sprague-Dawley or Wistar), approximately 7 weeks old at the start of dosing.[13] House animals under standard conditions with a controlled light-dark cycle, temperature, and humidity.

  • Acclimatization and Grouping: Allow animals to acclimatize for at least 5 days. Randomly assign them to dose groups (e.g., 0, 0.25, 1, and 4 mg/kg/day Flutamide), with at least 10 males per group.[13] The control group receives the vehicle only (e.g., corn oil).

  • Dosing: Administer Flutamide or vehicle daily via oral gavage for 28 consecutive days. Record body weight at least weekly and clinical signs of toxicity daily.

  • Terminal Sacrifice and Necropsy: At the end of the 28-day period, euthanize the animals. Collect blood for clinical chemistry and hormone analysis (testosterone, LH, estradiol).[13]

  • Endpoint Analysis:

    • Organ Weights: Carefully dissect and weigh key androgen-dependent tissues, including the ventral prostate, seminal vesicles (with coagulating glands), epididymides, and levator ani-bulbocavernosus (LABC) muscle. Also weigh the testes, liver, and kidneys.

    • Sperm Analysis: Collect sperm from the epididymis to assess motility and morphology.

    • Histopathology: Preserve the testes, epididymides, prostate, seminal vesicles, and other target organs in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination. Key findings to look for include Leydig cell hyperplasia in the testes and atrophy of the accessory sex glands.

  • Data Analysis: Analyze body and organ weight data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). Compare hormone levels and histopathological findings between treated and control groups. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

In Vivo Experimental Workflow (OECD 407 Model) Figure 2: General Workflow for a 28-Day In Vivo Study Acclimatization Animal Acclimatization (≥ 5 days) Grouping Randomization into Dose Groups (e.g., Vehicle, Low, Mid, High) Acclimatization->Grouping Dosing Daily Dosing (28 Days) (Oral Gavage) Grouping->Dosing InLife In-Life Observations - Clinical Signs - Body Weight Dosing->InLife Daily Sacrifice Terminal Sacrifice (Day 29) Dosing->Sacrifice Blood Blood Collection - Hormone Analysis - Clinical Chemistry Sacrifice->Blood Necropsy Necropsy & Organ Weights - Prostate, Seminal Vesicles - Testes, Epididymides Sacrifice->Necropsy Analysis Data Analysis & NOAEL Determination Blood->Analysis Histo Histopathology (Fixation & Staining) Necropsy->Histo Sperm Sperm Analysis (Motility, Morphology) Necropsy->Sperm Necropsy->Analysis Histo->Analysis Sperm->Analysis

Caption: Figure 2: General Workflow for a 28-Day In Vivo Study.

Section 6: Data Presentation and Interpretation

Summarizing quantitative data in a structured format allows for clear comparison and interpretation.

ParameterCompoundSystemValueReference
Ki (Inhibition Constant) HydroxyflutamideRat Anterior Pituitary AR55 nM[20]
HydroxyflutamideRat Ventral Prostate AR62 - 205 nM[20]
IC₅₀ (In Vitro) Hydroxyflutamide[³H]T Uptake Inhibition50 nM[20]
HydroxyflutamideAR-CALUX® Assay0.05 µM (50 nM)[8]
HydroxyflutamideShionogi Cell Proliferation72 nM[14]
FlutamideAR-CALUX® Assay1.14 µM (1140 nM)[8]
NOAEL (In Vivo) Flutamide28-Day Rat Study< 0.25 mg/kg/day[13][21]
Flutamide28-Day Rat Study1 mg/kg/day[19][21]

Interpreting the Results:

  • In Vitro: A low IC₅₀ or Ki value for this compound confirms its high potency as an AR antagonist. This provides a benchmark against which the potency of unknown chemicals can be compared. The significantly higher IC₅₀ for Flutamide compared to its metabolite in the AR-CALUX assay highlights the importance of metabolic activation.[8]

  • In Vivo: Expected results for Flutamide include a dose-dependent decrease in the weights of androgen-dependent tissues (prostate, seminal vesicles).[7][13] Concurrently, serum testosterone and LH levels are often elevated due to the HPG axis feedback disruption.[13] Histopathological findings like testicular Leydig cell hyperplasia and secretory epithelial atrophy in the prostate are confirmatory evidence of an anti-androgenic mode of action.[19] A NOAEL below 1 mg/kg/day indicates significant potency in a whole-animal system.[21]

Conclusion

This compound is an indispensable tool in the field of endocrine disruption research. Its well-defined mechanism as a competitive AR antagonist, extensive characterization in a wide range of assays, and the clear distinction between the prodrug (Flutamide) and the active metabolite (this compound) make it an ideal positive control and reference chemical. The protocols and data presented in this guide provide a robust framework for researchers to design, execute, and interpret studies aimed at identifying and characterizing potential anti-androgenic compounds, ultimately contributing to a more accurate assessment of the risks posed by endocrine disruptors to human and environmental health.

References

  • Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270. [Link]

  • Schulz, M., Schmoldt, A., Donn, F., & Becker, H. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Drug metabolism and disposition, 34(6), 984-992. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flutamide? Patsnap Synapse. [Link]

  • García-Arévalo, C., et al. (2017). In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. Veterinary and Comparative Oncology, 15(4), 1436-1448. [Link]

  • Schulz, M., Schmoldt, A., Donn, F., & Becker, H. (1988). The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. European journal of clinical pharmacology, 34(6), 633-636. [Link]

  • Diamanti-Kandarakis, E., et al. (2004). Flutamide suppresses adrenal steroidogenesis but has no effect on insulin resistance and secretion and lipid levels in overweight women with polycystic ovary syndrome. Gynecological Endocrinology, 18(4), 187-196. [Link]

  • Blackledge, G. R. (1996). Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. British journal of urology, 78, 3-9. [Link]

  • Neri, R. (1989). Pharmacology and pharmacokinetics of flutamide. Urology, 34(4), 19-21. [Link]

  • Ohbuchi, Y., et al. (2011). Proposed metabolic pathways of flutamide in humans and the responsible enzymes. Drug Metabolism and Disposition, 39(10), 1823-1828. [Link]

  • Kotula-Balak, M., et al. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific reports, 11(1), 1-15. [Link]

  • Cui, J. Y., et al. (2016). The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4. Toxicological Sciences, 153(1), 194-206. [Link]

  • Basavaiah, K., & Nagegowda, P. (2004). Spectrofluorimetric Determination of Flutamide in Pharmaceutical Preaparations. Journal of scientific & industrial research, 63, 679-682. [Link]

  • Lahtinen, T. M., et al. (2007). In Vivo and in Vitro Effects of Flutamide and Diethylstilbestrol on Fetal Testicular Steroidogenesis in the Rat. Toxicological Sciences, 98(2), 529-539. [Link]

  • Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 1-7. [Link]

  • Mohammadi, A., et al. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 209. [Link]

  • Metzger, D. L., & Kerrigan, J. R. (1993). Androgen receptor blockade with flutamide enhances growth hormone secretion in late pubertal males: evidence for independent actions of estrogen and androgen. The Journal of Clinical Endocrinology & Metabolism, 76(5), 1147-1152. [Link]

  • Wikipedia. (n.d.). Flutamide. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Boberg, J., et al. (2022). Androgen receptor antagonist flutamide modulates estrogen receptor alpha expression in distinct regions of the hypospadiac rat penis. Frontiers in Endocrinology, 13, 989392. [Link]

  • Toyoda, K., et al. (2000). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Archives of toxicology, 74(3), 127-132. [Link]

  • Abdelwahab, N. S., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal, 12(1), 1-10. [Link]

  • PubChem. (n.d.). Flutamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Svingen, T., et al. (2017). Permitted Daily Exposure of the Androgen Receptor Antagonist Flutamide. Toxicological Sciences, 159(1), 24-34. [Link]

  • Drugs.com. (2024). How does flutamide work in prostate cancer?. [Link]

  • Sabale, V., et al. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

  • Prout, G. R., et al. (1975). The effect of flutamide on testosterone metabolism and the plasma levels of androgens and gonadotropins. Journal of Urology, 114(6), 931-933. [Link]

  • Mospan, G., & Shreya, G. (2023). Flutamide. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Bovee, T. F., et al. (2022). Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. Frontiers in Toxicology, 4, 887625. [Link]

  • Ayub, M., et al. (1995). Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. Urology, 46(6), 882-887. [Link]

  • McIntyre, B. S., et al. (2001). Androgen-Mediated Development in Male Rat Offspring Exposed to Flutamide in Utero: Permanence and Correlation of Early Postnatal Changes in Anogenital Distance and Nipple Retention with Malformations in Androgen-Dependent Tissues. Toxicological Sciences, 62(2), 236-249. [Link]

  • Kunimatsu, T., et al. (2004). Evaluation for reliability and feasibility of the draft protocol for the enhanced rat 28-day subacute study (OECD Guideline 407) using androgen antagonist flutamide. Journal of toxicological sciences, 29(2), 107-117. [Link]

  • Diamanti-Kandarakis, E., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 24(13), 11089. [Link]

  • Toyoda, K., et al. (2000). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Archives of Toxicology, 74(3), 127-132. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Flutamide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with O-Flutamide solubility in in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.

Part 1: Understanding the Challenge: The Physicochemical Properties of this compound

This compound, an active metabolite of Flutamide, is a nonsteroidal antiandrogen agent. Like its parent compound, this compound is hydrophobic, which presents a significant hurdle for in vitro studies that are predominantly aqueous-based. It is practically insoluble in water, making the preparation of homogenous solutions in cell culture media a critical challenge.

Key Physicochemical Properties of Flutamide (as a proxy for this compound):

PropertyValueSource
Molecular Weight 276.21 g/mol [PubChem][1]
LogP 3.35[DrugBank][1]
Aqueous Solubility Very low (practically insoluble)[Taylor & Francis][2]
Organic Solvent Solubility Freely soluble in methanol and ethanol. Soluble in DMSO and DMF (~30 mg/mL)[Cayman Chemical][3][4]

This table summarizes the key properties influencing Flutamide's solubility, which are expected to be similar for its metabolite, this compound.

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound in vitro.

Q1: My this compound precipitated immediately upon addition to my cell culture medium. What went wrong?

A1: This is a classic case of "solvent shock" or "crashing out." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble.[5][6] The sudden shift in solvent polarity causes the compound to fall out of solution.

Causality & Remediation Workflow:

Caption: Troubleshooting workflow for immediate this compound precipitation.

Q2: I've prepared my this compound working solution, and it looked fine initially, but I see a cloudy precipitate or crystals after a few hours in the incubator. What's happening?

A2: This delayed precipitation is often due to the compound's low thermodynamic solubility and interactions with media components over time. Even if a compound appears dissolved initially (a supersaturated state), it can crash out as it equilibrates.

Potential Causes and Solutions:

  • Interaction with Media Components: Salts, amino acids, and proteins (especially in serum) can interact with this compound, reducing its solubility.[5][7]

    • Solution: If your experimental design allows, test different basal media formulations. Sometimes, the presence of serum can help solubilize hydrophobic compounds by binding to proteins like albumin.[8][9]

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[3][10]

    • Solution: Ensure proper humidification in your incubator and use culture plates with low-evaporation lids.

  • pH Instability: While this compound is not strongly ionizable, significant pH shifts in the media during cell growth could potentially affect its solubility.

    • Solution: Ensure your media is properly buffered and monitor the pH of your cultures, especially in long-term experiments.

Part 3: Recommended Protocols for Solubilizing this compound

Adherence to a validated protocol is crucial for experimental success. Below are step-by-step methodologies for preparing this compound solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated stock in a suitable organic solvent that can be stored and later diluted to the final working concentration.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM). This compound is soluble in DMSO at approximately 30 mg/mL.[3][4]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a brief sonication step.[11][12] Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. A properly stored stock solution should be stable for an extended period.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol minimizes the risk of precipitation when diluting the DMSO stock into your aqueous cell culture medium.

Caption: Step-by-step workflow for preparing working solutions.

Detailed Steps:

  • Thaw Stock: Thaw an aliquot of the high-concentration this compound DMSO stock.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[5]

  • Serial Dilution: Perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can first dilute a 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution (with 1% DMSO). Then, dilute this intermediate solution 1:10 into your cell culture plate.

  • Mixing: When adding the compound to the media, do so dropwise while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5]

  • Final DMSO Concentration: It is critical to maintain a low final concentration of the organic solvent in your culture. Generally, DMSO concentrations should not exceed 0.5%, with concentrations below 0.1% being preferable to avoid cellular toxicity.[13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[14]

Part 4: Alternative Solubilization Strategies

If DMSO proves problematic due to compound stability or cellular toxicity, consider these alternatives.

Alternative Solvents
  • Ethanol: this compound is also soluble in ethanol at approximately 30 mg/mL.[3] The same principles of preparing a high-concentration stock and careful dilution apply.

  • Dimethylformamide (DMF): Similar to DMSO, DMF can be used to solubilize this compound.[3][4]

  • Cyrene™: A greener, less toxic alternative to DMSO with comparable solvation properties for some compounds.[15][16]

Formulation Approaches
  • Use of Serum or Albumin: For cell-based assays, adding the DMSO stock to a small volume of serum first can allow the compound to bind to albumin, which then acts as a carrier, improving its apparent solubility in the full volume of media.[9]

  • Co-solvents: In some cases, using a mixture of solvents (e.g., DMSO and PEG400) can improve solubility, though this needs to be carefully validated for cell toxicity.[13]

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Cayman Chemical. (2022, December 20). Flutamide Product Information.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting JB002 Precipitation in Media.
  • Taylor & Francis. (n.d.). Flutamide – Knowledge and References.
  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]

  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?
  • PubMed. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
  • Cayman Chemical. (n.d.). Flutamide (Niftolide, NSC 147834, NSC 251876, SCH 13521, CAS Number: 13311-84-7).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2025, August 10). Determination and analysis of flutamide solubility in different solvent systems at different temperatures (T = 278.15–323.15 K).
  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]

  • MedchemExpress. (n.d.). Flutamide (SCH 13521) DataSheet.
  • ResearchGate. (n.d.). Solubility determination, model correlation, solvent effect, molecular simulation and thermodynamic properties of flutamide in eleven pure solvents at different temperatures.
  • PubMed. (2002). Stability study of flutamide in solid state and in aqueous solution.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • ResearchGate. (n.d.). Stability Study of Flutamide in Solid State and in Aqueous Solution.
  • National Center for Biotechnology Information. (2025, May 19). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flutamide. PubChem Compound Database. Retrieved from [Link]

  • MedchemExpress. (n.d.). Flutamide (SCH 13521) | Antiandrogen Agent.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?

Sources

Technical Support Center: O-Flutamide Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for O-Flutamide. As researchers, scientists, and drug development professionals, ensuring the stability and integrity of your therapeutic agent during in vitro and analytical experiments is paramount for generating reliable and reproducible data. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges related to the stability of this compound in various experimental buffers.

A note on nomenclature: While this guide focuses on this compound, the stability profile is largely governed by the N-aryl substituted amide structure it shares with its more extensively studied parent compound, Flutamide. The principles of hydrolysis and degradation discussed here are chemically homologous and directly applicable.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous buffers?

The primary route of degradation for this compound in aqueous solutions is the hydrolysis of its amide bond.[1][2] This chemical reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, yielding two main degradation products: isobutyric acid and 4-nitro-3-(trifluoromethyl)aniline.[3][4][5] This process can be catalyzed by either acidic or basic conditions.[1][6]

Q2: How does the pH of my experimental buffer affect the stability of this compound?

The pH of the buffer is the most critical factor influencing the rate of this compound hydrolysis. The stability of the amide bond is lowest at both highly acidic (pH < 3) and alkaline (pH > 9) conditions and is maximal in the slightly acidic to neutral pH range.[3][4][7]

  • Acid-Catalyzed Hydrolysis (pH < 3): Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating the cleavage of the amide bond.[2] Studies on the parent compound, flutamide, confirm clear degradation under acidic pH conditions (e.g., pH 1.1).[8]

  • Base-Catalyzed Hydrolysis (pH > 9): Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[6][9] This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond.[9] This degradation pathway is often faster than acid-catalyzed hydrolysis for many amides.[6]

  • Optimal Stability: For Flutamide, maximum stability in aqueous solutions is observed between pH 3.0 and 5.0.[3][4] Therefore, for experiments with this compound, it is crucial to select a buffer that maintains the pH within this stable range if experimentally feasible.

Q3: Which common buffers are recommended for working with this compound, and which should be avoided?

The choice of buffer should be guided by the target pH of your experiment and the buffer's effective range.

  • Recommended Buffers (pH 4.0 - 7.5):

    • Acetate Buffers (pH 3.6 - 5.6): Ideal for maximizing stability, though not suitable for all biological applications.[10]

    • Phosphate Buffers (e.g., PBS, pH 5.8 - 8.0): Phosphate-Buffered Saline (PBS) is a common choice for cell-based assays. While slightly outside the maximal stability window, degradation at physiological pH (~7.4) is generally slow enough for the duration of most short-term experiments.[10][11][12]

    • HEPES (pH 6.8 - 8.2): Widely used in cell culture for its excellent buffering capacity at physiological pH and minimal interference with biological processes.[10][13][14]

  • Buffers to Use with Caution:

    • Tris Buffers (pH 7.0 - 9.0): While common, the primary amine in Tris can potentially act as a nucleophile and participate in reactions, though hydrolysis due to the higher pH is the primary concern.[10]

    • Bicarbonate Buffers (used in CO₂ incubators): These systems typically maintain a pH of 7.2-7.4, which is acceptable for most applications. However, they are sensitive to changes in CO₂ concentration, so ensure your incubator is properly calibrated to avoid pH excursions into the alkaline range.[11]

  • Buffers to Avoid (if possible):

    • Glycine-NaOH or Carbonate-Bicarbonate Buffers (pH > 9): These alkaline buffers will significantly accelerate the degradation of this compound and should be avoided unless required by the experimental protocol.

Q4: How can I prepare and store this compound stock solutions to maximize stability?

Proper preparation and storage are essential to ensure you are using an accurate concentration of the active compound.

  • Solvent Choice: this compound is poorly soluble in water but soluble in organic solvents like DMSO, methanol, and ethanol.[15][16] DMSO is the most common choice for preparing high-concentration stock solutions for biological experiments.

  • Storage: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Under these conditions, the compound is stable for at least 6 months.[17]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock into your aqueous experimental buffer immediately before use. Do not store this compound in aqueous buffers for extended periods.

Section 2: Troubleshooting Guide

Problem: I'm observing inconsistent results or a loss of activity in my multi-day cell culture experiment.
  • Probable Cause: Gradual hydrolysis of this compound in the cell culture medium at physiological pH (~7.4). While the rate is slower than at high pH, it can become significant over 24-72 hours, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Confirm Stock Integrity: First, rule out degradation of your DMSO stock. Use a fresh, properly stored aliquot to see if the issue persists.

    • Replenish the Compound: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared medium containing this compound every 24 hours. This ensures a more consistent concentration of the active compound throughout the experiment.

    • Run a Time-Course Control: Perform a simple stability test. Prepare this compound in your complete cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO₂). Take samples at T=0, 24, 48, and 72 hours and analyze them by HPLC to quantify the remaining parent compound. This will give you an empirical degradation rate in your specific system.

Problem: The peak area of my this compound standard is decreasing rapidly during my HPLC analysis.
  • Probable Cause: The HPLC mobile phase is either too acidic or too alkaline, causing on-column degradation.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: The ideal mobile phase for analyzing Flutamide and related compounds often uses a phosphate buffer adjusted to a slightly acidic pH of 3.0-5.0, mixed with an organic solvent like acetonitrile or methanol.[3][15][18] A pH in this range ensures the compound remains stable throughout the chromatographic run.

    • Avoid Strong Acids/Bases: Do not use mobile phases containing strong acids (e.g., TFA > 0.1%) or bases (e.g., ammonium hydroxide) unless absolutely necessary for chromatographic reasons. If you must, ensure the residence time on the column is minimized by using a high flow rate and a short run time.

    • Sample Diluent: Ensure your sample is diluted in a solvent compatible with the mobile phase and is not held at an unstable pH for a long time before injection.

Section 3: Experimental Protocols & Data

This compound Degradation Pathway

The primary degradation pathway for this compound is hydrolysis, which cleaves the amide bond.

G OFlut This compound (Parent Compound) Deg1 4-Nitro-3-(trifluoromethyl)aniline OFlut->Deg1 Hydrolysis (H₂O, H⁺ or OH⁻) Deg2 Isobutyric Acid OFlut->Deg2

Caption: Hydrolysis of this compound yields two primary degradation products.

Protocol: Assessing this compound Stability in a Novel Buffer

This protocol provides a robust workflow for determining the stability of this compound in any aqueous buffer system using HPLC analysis.

Methodology Workflow

Caption: Workflow for conducting an this compound stability study in a test buffer.

Step-by-Step Protocol:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Components for the experimental buffer

    • Calibrated pH meter

    • Incubator or water bath at the desired temperature (e.g., 25°C or 37°C)

    • HPLC system with UV detector (detection at ~240 nm is common for Flutamide).[3][15]

    • HPLC column (e.g., C18)

    • HPLC-grade solvents (acetonitrile, methanol, water) and buffers (e.g., potassium phosphate).[18]

  • Preparation:

    • Prepare the experimental buffer at the desired pH and concentration. Filter through a 0.22 µm filter.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the HPLC mobile phase. A common starting point is a 50:50 (v/v) mixture of acetonitrile and a 50 mM potassium phosphate buffer adjusted to pH 4.0.[15]

  • Stability Experiment:

    • Bring the experimental buffer to the desired temperature (e.g., 37°C).

    • Spike the this compound DMSO stock into the pre-warmed buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to not affect the buffer properties. Mix thoroughly. This is your T=0 starting point.

    • Immediately take the first sample (e.g., 100 µL). Quench the reaction by adding it to 100 µL of acetonitrile in an HPLC vial. Mix and store at -20°C until analysis. This is your T=0 sample .

    • Incubate the remaining solution at the desired temperature.

    • Take subsequent samples at planned time points (e.g., 1, 2, 4, 8, 24 hours), quenching each one immediately in acetonitrile as described above.

  • Analysis and Data Interpretation:

    • Analyze all quenched samples in a single HPLC run to ensure consistency.

    • Record the peak area of the this compound parent compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_t / Area_0) * 100).

    • Plot % Remaining versus Time. A steep decline indicates poor stability.

Summary of Expected Stability

This table summarizes the expected relative stability of this compound based on the well-documented pH-rate profile of amide hydrolysis.[3][4][6]

Buffer SystemTypical pH RangeEffective RangeExpected this compound Stability (t½)Use Case
Acetate 3.6 - 5.64.0 - 5.0High (> 48h)Optimal for biochemical assays where pH allows.[10]
Phosphate (PBS) 5.8 - 8.07.2 - 7.4Moderate (12-24h)Standard for cell culture and physiological studies.[11][12]
HEPES 6.8 - 8.27.2 - 7.6Moderate (12-24h)Excellent for cell culture; good buffering capacity.[10][13]
Tris 7.0 - 9.07.5 - 8.5Low to Moderate (4-12h)Use with caution; pH is borderline for stability.[10]
Carbonate 9.2 - 10.69.5 - 10.5Very Low (< 1h)Avoid; will cause rapid degradation.[11]

Note: Half-life (t½) values are estimates for illustrative purposes and will vary with temperature and exact buffer composition.

References

  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • El-Shaheny, R. N. (2015). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Advances, 5(26), 20265-20273.
  • García, A., et al. (2002). Stability study of flutamide in solid state and in aqueous solution. Drug Development and Industrial Pharmacy, 28(4), 413-422. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3397, Flutamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384646, this compound. Retrieved from [Link]

  • Niazi, A., et al. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 195-202. Retrieved from [Link]

  • Salgado, H. R. N., & de Campos, L. M. M. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy, 24(3), 424-7.
  • Smith, A. A., & Kumar, R. S. (2009). Improved Liquid Chromatographic method for the determination of Flutamide in Pharmaceutical Formulation. International Journal of PharmTech Research, 1(2), 360-364.
  • Sudharshini, S., et al. (2010). QUANTITATIVE ANALYSIS OF FLUTAMIDE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM BY USING HPLC. International Journal of Current Research and Review, 2(2), 33-38.
  • Veeprho. (n.d.). Flutamide Impurities and Related Compound. Retrieved from [Link]

  • Wolfenden, R., & Snider, M. J. (2018). On the hydrolysis mechanisms of amides and peptides. Bioorganic Chemistry, 78, 194-198. Retrieved from [Link]

Sources

Technical Support Center: Refining O-Flutamide Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing O-Flutamide (Hydroxyflutamide) in long-term experimental models. Recognizing the compound's critical role as the active metabolite of Flutamide, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure experimental robustness, reproducibility, and scientific integrity. We address common challenges from compound stability and solvent effects to inconsistent cellular responses, grounding our recommendations in established biochemical principles and peer-reviewed data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries researchers often have before initiating or during long-term studies with this compound.

Q1: What is this compound, and why is it preferred over Flutamide for in vitro studies?

A1: this compound, or Hydroxyflutamide, is the primary active metabolite of Flutamide, a nonsteroidal antiandrogen.[1][2] Flutamide itself is a prodrug that is rapidly converted in the liver to this compound.[3][4][5] For in vitro studies, using this compound directly is highly recommended. This bypasses the need for metabolic activation by cell culture models, which may lack the specific cytochrome P450 enzymes (like CYP1A2) present in the liver, leading to more direct, quantifiable, and reproducible results.[4] this compound is a competitive antagonist of the androgen receptor (AR), directly blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][3][6]

Q2: What is the primary mechanism of action for this compound?

A2: this compound exerts its effect by acting as a competitive antagonist at the androgen receptor (AR).[3][6] In a normal state, androgens (e.g., testosterone, DHT) bind to the AR in the cytoplasm. This binding event causes a conformational change, dissociation from heat-shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of androgen-dependent genes that drive cell proliferation and survival.[7] this compound competes with endogenous androgens for the same binding pocket on the AR.[2] By binding to the AR, it prevents the conformational changes necessary for activation and nuclear translocation, thereby inhibiting the transcription of target genes.[1]

Q3: What solvent should I use to prepare my this compound stock solution, and what are the long-term implications?

A3: this compound is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][8][9]

  • DMSO is the most common choice due to its high solvating power; this compound is soluble up to 100 mg/mL.[10] However, for long-term studies, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1%.[11] Concentrations above this can induce cellular stress, alter gene expression, affect differentiation, and cause cytotoxicity over extended exposure.[11][12][13]

  • Ethanol is a viable alternative, with this compound being freely soluble.[8][9] Like DMSO, the final concentration in the media must be controlled. Some cell types are more sensitive to ethanol, and it can be a source of metabolic stress.

Recommendation: Start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions in your cell culture medium to achieve the final desired treatment concentration, ensuring the final DMSO concentration remains below 0.1%. Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in all experiments.

Q4: How stable is this compound in aqueous cell culture medium?

A4: While Flutamide (the parent compound) shows good stability in solid form, it undergoes degradation in aqueous solutions, particularly at acidic pH.[14] The degradation of Flutamide follows first-order kinetics and is sensitive to pH and temperature, with maximum stability observed between pH 3.0 and 5.0.[15] The primary degradation product is 4-Nitro-3-trifluoromethyl aniline.[15] Given that this compound shares a similar core structure, it is crucial to assume it has limited stability in aqueous culture medium (typically pH 7.2-7.4) at 37°C. For long-term studies (spanning several days or weeks), this is a critical consideration.

Best Practice: Replenish the treatment medium every 24-48 hours. This ensures a consistent, effective concentration of the compound is available to the cells and removes any potential degradation products that might have confounding effects.[16]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues in a problem/cause/solution format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent or No Biological Effect 1. Compound Degradation: this compound has limited stability in aqueous media at 37°C.[15] 2. Low Bioavailability (Precipitation): The compound may be precipitating out of the media after dilution from the organic stock. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance (e.g., AR mutations, AR splice variants, or upregulation of alternative signaling pathways).[17][18] 4. Incorrect Compound: You may be using Flutamide instead of its active metabolite, this compound (Hydroxyflutamide), in a cell line that cannot metabolize it.[4]1. Increase Replenishment Frequency: Change the media and re-dose with fresh this compound every 24 hours. 2. Verify Solubility: After diluting your stock into the media, visually inspect for precipitation. Centrifuge a sample of the final medium and analyze the supernatant via HPLC or UV-Vis spectrophotometry to confirm the concentration. Consider using a lower concentration or adding a small, non-toxic amount of a solubilizing agent like BSA. 3. Validate Cell Line: Confirm the AR status of your cells via Western Blot or qPCR. Test a positive control androgen (e.g., DHT) to ensure the AR pathway is active. Sequence the AR gene if mutation-based resistance is suspected.[17] 4. Confirm Compound Identity: Ensure you are using this compound (Hydroxyflutamide, CAS No. 52806-53-8) for direct in vitro activity.
High Cell Death in Vehicle Control Group 1. Solvent Toxicity: The final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium is too high.[11] 2. Media Evaporation: In long-term cultures, evaporation from plates can concentrate the solvent to toxic levels.1. Perform a Solvent Titration: Before your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.01% to 1.0% DMSO) for the planned duration of your study to determine the maximum non-toxic concentration. Keep the final concentration ≤0.1%.[11][13] 2. Maintain Humidity: Ensure proper humidity in the incubator (typically >95%). Use sterile, water-filled dishes inside the incubator to maintain humidity. Seal plates with gas-permeable membranes for very long-term experiments.
Loss of Anti-Androgenic Effect Over Time 1. Acquired Resistance: Prolonged exposure to an AR antagonist can select for resistant cell populations. This can occur through AR gene amplification, mutations that convert antagonists to agonists, or the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain.[17][18] 2. Upregulation of Bypass Pathways: Cells may adapt by increasing signaling through alternative growth pathways (e.g., PI3K/Akt).[18] 3. Increased Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens from cholesterol or other precursors, overcoming the blockade.[19]1. Monitor Resistance Markers: Periodically harvest cells during the experiment to analyze AR expression levels (qPCR, Western Blot) and check for the emergence of splice variants like AR-V7. 2. Analyze Key Signaling Pathways: At different time points, perform Western blots for key nodes in bypass pathways (e.g., p-Akt, p-ERK). 3. Consider Combination Therapy: In advanced experimental designs, consider combining this compound with inhibitors of androgen synthesis (e.g., Abiraterone) or inhibitors of key bypass pathways to prevent or overcome resistance.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol ensures the accurate and soluble preparation of this compound for cell culture experiments.

  • Materials:

    • This compound (Hydroxyflutamide) powder (CAS No. 52806-53-8)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume. The molecular weight of this compound is 292.24 g/mol . For 1 mL of a 10 mM stock, you need 2.92 mg.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may be required.[10]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Procedure for Preparing Final Working Solution (e.g., 10 µM):

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution.

    • Crucially, add the this compound stock to the pre-warmed culture medium, not the other way around. Pipette the stock directly into the vortexing or swirling medium to prevent precipitation.

    • For a 1:1000 dilution, add 10 µL of the 10 mM stock to 10 mL of medium.

    • Vortex the final working solution gently before adding it to the cells. The final DMSO concentration will be 0.1%.

    • Prepare fresh working solutions daily. Do not store diluted aqueous solutions.[4]

Protocol 2: Long-Term In Vitro Cell Proliferation Assay (e.g., 7-14 days)

This workflow is designed to maintain consistent drug exposure and monitor cell health over an extended period.

  • Cell Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well for colorimetric assays, 6-well for cell counting/protein extraction) at a low density that allows for logarithmic growth over the entire experimental duration. Allow cells to adhere for 24 hours.

  • Initiate Treatment (Day 0):

    • Prepare fresh working solutions of this compound and a vehicle control as described in Protocol 1.

    • Aspirate the seeding medium from the cells.

    • Add the appropriate treatment or vehicle control medium to each well.

  • Medium Replenishment (Every 48 hours):

    • Prepare fresh working solutions.

    • Carefully aspirate the old medium from the wells.

    • Gently add the fresh treatment/vehicle medium. This step is critical to maintain a stable concentration of this compound and provide fresh nutrients.[16]

  • Endpoint Analysis:

    • At pre-determined time points (e.g., Day 3, 7, 10, 14), harvest plates for analysis.

    • Viability/Proliferation: Use methods like MTS/XTT assays, CyQUANT, or direct cell counting via hemocytometer or an automated cell counter.

    • Mechanism of Action: For mechanistic insights, harvest parallel plates for Western blotting (e.g., for AR, PSA, p-Akt) or qPCR (e.g., for KLK3, TMPRSS2 gene expression).

Section 4: Data & Pathway Visualization

Table 1: Solubility and Recommended Starting Concentrations
CompoundSolventSolubilityRecommended Stock Conc.Recommended In Vitro Starting RangeReference Cell Lines
This compound DMSO~100 mg/mL[10]10-50 mM1-10 µM[10][20]LNCaP, VCaP (AR+ Prostate)
(Hydroxyflutamide)Ethanol~30 mg/mL[4]10-20 mM1-10 µMT-47D, ZR-75-1 (AR+ Breast)[21]

Note: The optimal concentration is cell-line dependent and must be determined empirically via a dose-response experiment.

Diagram 1: this compound Mechanism of Action

O_Flutamide_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_OFlut Inactive AR-OFlutamide Complex AR_HSP->AR_OFlut AR_Active Active AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization OFlut This compound OFlut->AR_HSP Competitively Binds cluster_nucleus cluster_nucleus AR_OFlut->cluster_nucleus Translocation Blocked ARE ARE AR_Active->ARE Binds AR_Active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Competitive inhibition of the Androgen Receptor by this compound.

Diagram 2: Experimental Workflow for Long-Term Studies

Long_Term_Workflow A Day -1: Seed Cells at Low Density B Day 0: Initiate Treatment (this compound vs. Vehicle) A->B C Day 2, 4, 6...: Replenish Medium with Fresh Compound B->C C->C Repeat every 48h D Endpoint Analysis (e.g., Day 7, 14) C->D E Assay Proliferation (MTS, Cell Counting) D->E Parallel Plates F Harvest for Molecular Analysis (Western, qPCR) D->F Parallel Plates

Caption: Workflow for a long-term in vitro this compound experiment.

References

  • Pharmacology of Flutamide (Cytomid-250); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • What is the mechanism of Flutamide? Patsnap Synapse.
  • PRODUCT INFORMATION - Flutamide. Cayman Chemical.
  • Flutamide - Wikipedia. Wikipedia.
  • DMSO in cell based assays. Scientist Solutions.
  • Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. PubMed.
  • Flutamide - StatPearls. NCBI Bookshelf.
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Akron Biotech.
  • How does flutamide work in prostate cancer? Drugs.com.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf.
  • Hydroxyflutamide (HFT) | Androgen Receptor Antagonist. MedChemExpress.
  • Effects of flutamide and hydroxy-flutamide on the growth of human benign prostatic hyperplasia cells in primary culture: a preliminary report. PubMed.
  • Stability study of flutamide in solid state and in aqueous solution. PubMed.
  • The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Publishing.
  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate.
  • Flutamide – Knowledge and References. Taylor & Francis.
  • Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. PMC - NIH.
  • Hydroxyflutamide – Knowledge and References. Taylor & Francis.
  • Androgen deprivation therapy: progress in understanding mechanisms of resistance and optimizing androgen depletion. PMC - NIH.
  • Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer. PMC - NIH.
  • Prostate cancer progression after androgen deprivation therapy: mechanisms of castrate-resistance and novel therapeutic approaches. PMC - PubMed Central.
  • “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level”. PMC - NIH.

Sources

Overcoming analytical challenges in O-Flutamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Up

Foreword from a Senior Application Scientist

Welcome to the technical support guide for the bioanalysis of O-Flutamide. As scientists and developers, we understand that robust and reliable quantification of drug metabolites is paramount for successful pharmacokinetic, toxicokinetic, and bioequivalence studies. This compound, also known as 2-hydroxyflutamide, is the primary active metabolite of the nonsteroidal antiandrogen Flutamide and its accurate measurement is critical for assessing the efficacy and safety of the parent drug.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter in the laboratory. My goal is not just to provide solutions, but to explain the underlying scientific principles. By understanding the "why" behind a problem—be it matrix effects, poor chromatography, or low recovery—you are better equipped to develop and validate rugged analytical methods. We will delve into common challenges from sample collection and preparation through to LC-MS/MS data acquisition and analysis, providing field-proven insights to ensure your results are both accurate and reproducible.

Let's begin.

Section 1: Sample Preparation & Analyte Stability

The journey to accurate quantification begins long before the sample reaches the instrument. Errors introduced at this early stage are often the most difficult to diagnose later.

FAQ 1.1: My this compound recovery is low and inconsistent after protein precipitation (PPT). What's going wrong?

This is a common issue. While PPT is a simple and fast technique, its effectiveness can be compromised by several factors.

Answer:

  • Precipitating Solvent Choice & Ratio: The choice of organic solvent is critical. Acetonitrile is widely used, but methanol can also be effective.[3] A low solvent-to-plasma ratio (e.g., 1:1) may not be sufficient to fully precipitate proteins, leading to analyte entrapment in the remaining soluble protein fraction.

    • Troubleshooting Step: Increase the solvent-to-plasma ratio. Start with a 3:1 ratio (e.g., 300 µL of cold acetonitrile to 100 µL of plasma). This ensures a more complete protein crash.

  • Insufficient Vortexing or Incubation: Incomplete mixing prevents the solvent from fully interacting with the plasma proteins.

    • Troubleshooting Step: Ensure vigorous vortexing for at least 1-2 minutes. Following this, allow the samples to incubate at a low temperature (-20°C) for 20-30 minutes to facilitate complete protein aggregation before centrifugation.

  • Analyte Adsorption: this compound may adsorb to the precipitated protein pellet.

    • Troubleshooting Step: After the first centrifugation and supernatant collection, try re-suspending the protein pellet in a small volume of the precipitating solvent, vortexing again, and re-centrifuging. Combine this second supernatant with the first to maximize recovery.

FAQ 1.2: I am observing significant matrix effects (ion suppression) even after sample cleanup. How can I improve my extraction method?

Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[4][5][6] Phospholipids are often the primary culprits in plasma samples.[5]

Answer:

While PPT is quick, it is not very selective and leaves many matrix components, like phospholipids, in the final extract.[7] Consider more rigorous extraction techniques:

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[8]

    • Protocol Insight: For this compound, which is a weakly acidic compound, adjusting the pH of the plasma sample to be slightly acidic (e.g., pH 4-5) can enhance its extraction into a moderately polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[9] This leaves more polar, interfering species behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is excellent for removing interfering matrix components.[7][8][10]

    • Protocol Insight: A reversed-phase SPE sorbent (like C18 or a polymeric sorbent like Oasis HLB) is a good starting point.[8] The key is in the wash steps. After loading the pre-treated sample, use a weak organic wash (e.g., 5-10% methanol in water) to remove salts and very polar interferences, followed by a stronger organic wash (e.g., 20-40% methanol) to elute phospholipids before finally eluting this compound with a high percentage of organic solvent (e.g., >90% methanol or acetonitrile).

G start Problem: High Matrix Effect or Low Recovery ppt Is Protein Precipitation (PPT) the current method? start->ppt switch_method Consider more selective methods: LLE or SPE ppt->switch_method Yes optimize_ppt Optimize PPT: - Increase solvent ratio (e.g., >3:1) - Check vortexing/incubation time - Test different solvents (ACN vs. MeOH) ppt->optimize_ppt No, but want to try lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Optimize pH and solvent switch_method->lle spe Solid-Phase Extraction (SPE) - Highest selectivity - Requires method development switch_method->spe

Caption: Decision tree for improving sample cleanup.

FAQ 1.3: I'm concerned about the stability of this compound in my plasma samples. What precautions should I take?

Analyte stability is a critical validation parameter. Degradation can occur during sample collection, storage, and processing.

Answer:

  • Collection and Storage: Collect blood samples using an appropriate anticoagulant (e.g., EDTA or heparin). Process the blood to plasma as soon as possible by centrifugation at 4°C. Store plasma samples frozen at -20°C or, for long-term storage, at -80°C.[11]

  • Freeze-Thaw Stability: this compound can degrade with repeated freeze-thaw cycles. It is essential to perform and document freeze-thaw stability experiments during method validation (typically three cycles).[11] If instability is observed, aliquoting samples into single-use tubes after the first thaw is crucial.

  • Bench-Top Stability: Assess how long this compound is stable in the biological matrix at room temperature. This informs the maximum time you can leave samples out during processing.

  • Autosampler Stability: Once extracted, the analyte resides in the final solvent mixture in the autosampler. Validate the stability of the processed samples for the expected duration of the analytical run. Degradation can occur due to solvent evaporation or reaction with the solvent. Studies have shown Flutamide itself can degrade in aqueous solutions under acidic pH and elevated temperatures.[12] While this compound is distinct, this highlights the need for empirical stability testing.

Section 2: Chromatographic & Mass Spectrometric Challenges

A clean sample is only half the battle. The analytical instrumentation must be optimized to ensure selective and sensitive detection.

FAQ 2.1: I'm seeing poor chromatographic peak shape (tailing, fronting, or splitting) for this compound. What are the common causes?

Poor peak shape compromises integration accuracy and can reduce resolution from nearby interfering peaks.[13][14]

Answer:

This is a multi-faceted problem. Systematically investigate the following potential causes:

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Residual, un-capped silanols on the silica-based C18 column can interact with polar functional groups on this compound.[15] - Column Contamination/Degradation: Buildup of matrix components at the head of the column.[13][14]- Mobile Phase Modifier: Add a small amount of a competing base (if using positive ion mode) or acid (like 0.1% formic acid) to the mobile phase to saturate the silanol sites. - Use a Guard Column: Protects the analytical column from strongly retained matrix components.[14] - Flush the Column: Use a strong solvent wash protocol as recommended by the manufacturer.[14]
Peak Fronting - Column Overload: Injecting too high a concentration of the analyte.[14][16] - Solvent Mismatch: The injection solvent is significantly stronger (higher organic content) than the initial mobile phase.[13]- Dilute the Sample: Reduce the concentration of the injected sample.[14] - Match Solvents: Reconstitute the final extract in a solvent that is as close as possible to the initial mobile phase composition.[13]
Split Peaks - Column Void: A void or channel has formed at the column inlet, causing the sample band to split.[15] - Partially Clogged Frit: A blockage at the column inlet or in the system tubing.[16]- Reverse Flush the Column: (If permitted by manufacturer) to dislodge particulates. - Check for System Blockages: Systematically loosen fittings to identify the source of high backpressure. - Replace the Column: If a void is suspected, the column may be irreversibly damaged.[15]
FAQ 2.2: My assay sensitivity is poor. How can I increase the MS signal for this compound?

Low signal intensity can prevent you from reaching the required lower limit of quantification (LLOQ).

Answer:

  • Ionization Mode: this compound has a hydroxyl group and can be ionized in either positive or negative mode. While many methods for similar compounds use positive electrospray ionization (ESI+), some studies have successfully used negative mode (ESI-).[3][17] It is crucial to empirically test both modes during development. The mass transition for ESI- has been reported as m/z 290.9 -> 204.8.[3]

  • Mobile Phase pH: The mobile phase pH directly affects ionization efficiency. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) promotes the formation of protonated molecules [M+H]+.[18] For ESI-, a slightly basic mobile phase or the absence of acid might improve the formation of deprotonated molecules [M-H]-.

  • Source Parameter Optimization: Systematically optimize MS source parameters. This includes:

    • Capillary/Spray Voltage: Adjust for a stable spray and maximum ion current.

    • Gas Flows (Nebulizer, Heater): Optimize for efficient desolvation without causing analyte degradation.

    • Source Temperature: Higher temperatures improve desolvation but can cause thermal degradation of the analyte.

  • MRM Transition Optimization: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Infuse a pure standard of this compound and perform a product ion scan to identify the most abundant fragment ions. Then, optimize the collision energy for each transition to maximize signal intensity.

Note: These are starting points and must be optimized for your specific instrument and method.

ParameterExample ValueRationale
LC Column C18, <3 µm particle size (e.g., 2.1 x 50 mm)Provides good reversed-phase retention for this compound.[3][17]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape and promote ionization in ESI+.[17]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode ESI Negative (ESI-) or Positive (ESI+)Must be empirically determined. ESI- has been successfully reported.[3]
MRM Transition (ESI-) Q1: 290.9 amu -> Q3: 204.8 amuA reported transition for quantification.[3]
Internal Standard Tegafur or a stable isotope-labeled this compoundAn appropriate IS is crucial for correcting variability.[3]

Section 3: Data Quality & Interpretation

Even with a clean sample and an optimized instrument, ensuring the quality of your final data requires vigilance.

FAQ 3.1: How do I properly use an internal standard (IS) to ensure data accuracy?

The internal standard is the cornerstone of quantitative bioanalysis, correcting for variability in sample preparation and instrument response.[4]

Answer:

  • Choosing the Right IS: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it experiences the same extraction loss and matrix effects. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it must be validated carefully.[19] For example, Tegafur has been used as an IS for an this compound assay.[3]

  • When to Add the IS: The IS should be added to the sample as early as possible in the workflow—ideally, to the plasma sample before any extraction steps. This ensures it accounts for variability throughout the entire process.

  • Monitoring IS Response: The absolute response of the IS should be monitored across all samples in a batch. A significant and consistent drop in IS signal in certain samples compared to the standards can indicate a severe matrix effect (ion suppression) that even the IS cannot fully compensate for, warranting further investigation into the sample preparation method.

G start Monitor IS Peak Area Across Analytical Run check_consistency Is IS response consistent across all samples (e.g., within ±20% of mean)? start->check_consistency consistent Result is likely reliable. Proceed with quantification. check_consistency->consistent Yes inconsistent Inconsistent IS Response Detected check_consistency->inconsistent No investigate Investigate Cause: 1. Check for severe matrix effects in specific samples. 2. Verify IS spiking procedure. 3. Check for instrument spray instability. inconsistent->investigate re_extract Action: Re-extract affected samples. Consider further sample cleanup optimization. investigate->re_extract

Caption: Using the IS as a diagnostic tool.

References

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers. PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • DEVELOPMENT OF ANALYTICAL METHODS FOR THE DETERMINATION OF FLUTAMIDE IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION. GSC Biological and Pharmaceutical Sciences. [Link]

  • Spectrofluorimetric Determination of Flutamide in Pharmaceutical Preaparations. International Journal of ChemTech Research. [Link]

  • Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. SciELO. [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]

  • Improved Liquid Chromatographic method for the determination of Flutamide in Pharmaceutical Formulation. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. PubMed Central. [Link]

  • Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. ResearchGate. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. National Institutes of Health. [Link]

  • Analytical data on stability study of flutamide. ResearchGate. [Link]

  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. IntechOpen. [Link]

  • Determination of 2-hydroxyflutamide in human plasma by high-performance liquid chromatography and its application to pharmacokinetic studies. PubMed. [Link]

  • Stability study of flutamide in solid state and in aqueous solution. PubMed. [Link]

  • Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer. PubMed. [Link]

  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. ResearchGate. [Link]

  • Advancing Hormone Testing Techniques. Phenomenex. [Link]

  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]

  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. National Institutes of Health. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]

Sources

Technical Support Center: Mitigating O-Flutamide Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Division

Welcome to the technical support center for researchers investigating O-Flutamide (Flutamide). This guide is designed to provide in-depth, practical solutions and foundational knowledge for professionals encountering and aiming to mitigate the hepatotoxic effects of Flutamide in preclinical animal models. Our approach moves beyond simple step-by-step instructions to explain the causal relationships behind experimental choices, ensuring your study design is robust, reproducible, and mechanistically informative.

Section 1: Foundational Knowledge - Understanding the "Why"

Before troubleshooting experimental issues, it is critical to understand the underlying toxicology. A firm grasp of the mechanism allows for more targeted and effective mitigation strategies.

FAQ 1: What is the primary mechanism of this compound-induced hepatotoxicity?

This compound-induced liver injury is not caused by the parent drug itself but is a complex, multifactorial process initiated by its metabolic activation in the liver.[1] The primary mechanism involves two interconnected pathways: the generation of reactive metabolites and subsequent mitochondrial dysfunction, leading to overwhelming oxidative stress.[2][3]

  • Metabolic Bioactivation: Flutamide is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][4] This process, intended for detoxification and excretion, can also generate electrophilic, reactive metabolites.[5] While 2-hydroxyflutamide is a major, pharmacologically active metabolite, other subsidiary metabolites are hypothesized to be the primary drivers of toxicity.[4][6]

  • Oxidative Stress Cascade: These reactive intermediates readily deplete the liver's primary antioxidant defense, glutathione (GSH).[2][7] The resulting imbalance leads to a state of severe oxidative stress, characterized by:

    • Lipid Peroxidation (LPO): Damage to cellular membranes.[2]

    • Protein Carbonylation: Damage to functional proteins and enzymes.[3]

    • Reactive Oxygen Species (ROS) Generation: A self-amplifying cycle of cellular damage.[8]

  • Mitochondrial Injury: Mitochondria are a key target of Flutamide's toxic effects.[3] The drug and its metabolites can inhibit the mitochondrial respiratory chain (specifically Complex I), leading to a collapse of the mitochondrial membrane potential, decreased ATP production, and a further surge in mitochondrial ROS production.[2][9][10] This energy crisis cripples the hepatocyte and pushes it towards apoptosis or necrosis.

  • Role of Inflammation: In some models, a pre-existing or concurrent inflammatory state can lower the threshold for Flutamide toxicity, acting as a "second hit" that sensitizes the liver to injury.[2][11]

The interplay of these events creates a vicious cycle where metabolic activation fuels oxidative stress, which in turn damages mitochondria, leading to more ROS and ultimately, cell death.

flutamide This compound cyp Hepatic Metabolism (CYP1A2, CYP3A4) flutamide->cyp Bioactivation metabolites Reactive Metabolites cyp->metabolites gsh Glutathione (GSH) Depletion metabolites->gsh ox_stress Oxidative Stress (ROS, LPO) metabolites->ox_stress nrf2 Inhibition of Nrf2/HO-1 Pathway metabolites->nrf2 At high conc. gsh->ox_stress Exacerbates mito Mitochondrial Dysfunction (↓ ATP, ↓ MMP, ↑ ROS) ox_stress->mito Damages injury Hepatocyte Injury (Necrosis, Apoptosis) ox_stress->injury Leads to mito->ox_stress Generates more mito->injury Leads to nrf2->ox_stress Worsens start Start: Select Animals (e.g., Wistar Rats) acclimate Acclimatize (1 week) start->acclimate grouping Randomize into 4 Groups: - Control - Flutamide - Mitigation + Flu - Mitigation acclimate->grouping dosing Daily Oral Dosing (28 Days) grouping->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring euthanasia Terminal Procedure (Day 29) dosing->euthanasia blood Collect Blood (for Serum) euthanasia->blood liver Collect Liver (for Histology & Homogenate) euthanasia->liver analysis Analysis: - Biochemistry - Oxidative Stress - Histopathology blood->analysis liver->analysis

Caption: General experimental workflow for a mitigation study.

Protocol 2: Key Biomarker Analysis

This protocol describes the essential downstream analyses to validate your findings.

  • Serum Biochemical Analysis:

    • Centrifuge collected blood to separate serum.

    • Use a commercial automated analyzer or individual assay kits to measure levels of:

      • Alanine Aminotransferase (ALT)

      • Aspartate Aminotransferase (AST)

      • Alkaline Phosphatase (ALP)

      • Total Bilirubin (TB)

    • Rationale: These are standard clinical markers of hepatocellular injury and cholestasis. [12][13]

  • Liver Homogenate Preparation and Oxidative Stress Assays:

    • Homogenize a weighed portion of frozen liver tissue (~100 mg) in ice-cold potassium phosphate buffer.

    • Centrifuge to obtain the post-mitochondrial supernatant.

    • Use commercially available colorimetric assay kits to measure:

      • Lipid Peroxidation: via Malondialdehyde (MDA) levels. [13] * Reduced Glutathione (GSH): Key intracellular antioxidant. [8] * Superoxide Dismutase (SOD) & Catalase (CAT) Activity: Primary antioxidant enzymes. [13] * Rationale: These assays directly quantify the level of oxidative damage and the status of the liver's antioxidant defense system.

  • Histopathological Processing and Evaluation:

    • Process formalin-fixed liver tissues through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides in a blinded manner for:

      • Hepatocellular necrosis

      • Inflammatory cell infiltration

      • Steatosis (fatty change)

      • Vascular congestion and sinusoidal dilatation

    • Rationale: Histopathology provides the definitive morphological evidence of liver injury and allows for semi-quantitative scoring of damage severity. [14][15]

Section 4: Advanced Topics & FAQs

FAQ 4: What is the specific role of N-acetylcysteine (NAC) and how should I use it?

N-acetylcysteine (NAC) is a powerful and clinically relevant mitigating agent. Its primary mechanism is to act as a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for hepatic glutathione (GSH) production. [2][16]By replenishing GSH stores depleted by Flutamide's reactive metabolites, NAC restores the liver's capacity to neutralize oxidative insults. [17]It can also act as a direct ROS scavenger.

  • Experimental Use: In animal models, NAC is typically administered intraperitoneally (IP) to ensure rapid bioavailability. A common protective regimen involves administering NAC (e.g., 150 mg/kg) shortly before or concurrently with the toxicant. [2][17]

FAQ 5: How does mitochondrial dysfunction contribute, and how can I assess it?

Mitochondrial injury is a central event in Flutamide hepatotoxicity. [3]It's not just a consequence of oxidative stress; it's also a major source of it. Assessing mitochondrial health provides deeper mechanistic insight.

  • Assessment Methods:

    • Mitochondrial Membrane Potential (MMP): Can be measured in isolated mitochondria or primary hepatocytes using fluorescent dyes like JC-1 or TMRM. A decrease in MMP is an early indicator of mitochondrial distress. [2] * ATP Levels: Cellular ATP can be quantified using luciferin/luciferase-based bioluminescence assays. A drop in ATP reflects impaired oxidative phosphorylation. [10] * Mitochondrial Respirometry: Using high-resolution respirometry (e.g., Oroboros Oxygraph), one can measure the oxygen consumption rates of isolated mitochondria with different substrates to pinpoint which complexes of the electron transport chain are inhibited.

FAQ 6: Should I be concerned about drug-drug interactions when choosing a mitigating agent?

Yes. This is a critical consideration. Since Flutamide's toxicity is dependent on its metabolism by CYP enzymes, any co-administered agent that inhibits or induces these enzymes can alter the outcome.

  • Example of Potentiation: A study showed that co-treatment with the herbal formula Xian-Ling-Gu-Bao potentiated Flutamide hepatotoxicity in mice. [18]The mechanism was found to be a synergistic induction of the CYP1A2 enzyme, which led to a two-fold increase in the production of a reactive metabolite conjugate, exacerbating the liver injury. [18]* Best Practice: When selecting a mitigating agent, review its known effects on CYP1A2 and CYP3A4. The inclusion of a study arm with the mitigating agent alone (Group IV in Protocol 1) is essential to validate that it does not possess intrinsic hepatotoxicity and to understand its baseline effects.

References

  • Al Maruf, A., & O'Brien, P. J. (2014). Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System. Oxidative Medicine and Cellular Longevity, 2014, 398285. [Link]

  • Kashima, T., et al. (2004). Metabolism and Hepatic Toxicity of Flutamide in Cytochrome P450 1A2 Knockout SV129 Mice. Medical Science Monitor, 10(12), BR443-448. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Flutamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Kashimshetty, R., et al. (2009). Underlying mitochondrial dysfunction triggers flutamide-induced oxidative liver injury in a mouse model of idiosyncratic drug toxicity. Toxicology and Applied Pharmacology, 238(2), 150-159. [Link]

  • Liu, W., et al. (2018). Flutamide Induces Hepatic Cell Death and Mitochondrial Dysfunction via Inhibition of Nrf2-Mediated Heme Oxygenase-1. Oxidative Medicine and Cellular Longevity, 2018, 5480923. [Link]

  • Liu, W., et al. (2018). Flutamide Induces Hepatic Cell Death and Mitochondrial Dysfunction via Inhibition of Nrf2-Mediated Heme Oxygenase-1. Oxidative Medicine and Cellular Longevity, 2018, 5480923. [Link]

  • Kostrubsky, V. E., et al. (2007). Transport, metabolism, and hepatotoxicity of flutamide, drug-drug interaction with acetaminophen involving phase I and phase II metabolites. Chemical Research in Toxicology, 20(11), 1503-1512. [Link]

  • Al Maruf, A., & O'Brien, P. J. (2014). Flutamide-induced cytotoxicity and oxidative stress in an in vitro rat hepatocyte system. Oxidative Medicine and Cellular Longevity, 2014, 398285. [Link]

  • Saleem, T. S. M., et al. (2017). Coenzyme Q 10 Abrogates Flutamide-induced Hepatotoxicity in Albino Rats. Journal of Cancer Research and Therapeutics, 13(3), 514-519. [Link]

  • Kashimshetty, R., et al. (2009). Underlying mitochondrial dysfunction triggers flutamide-induced oxidative liver injury in a mouse model of idiosyncratic drug toxicity. Toxicology and Applied Pharmacology, 238(2), 150-159. [Link]

  • Ohbuchi, M., et al. (2008). Proposed metabolic pathways of flutamide in humans and the responsible enzymes. Drug Metabolism and Disposition, 36(8), 1609-1619. [Link]

  • Khan, R. A., et al. (2024). Sophorin mitigates flutamide-induced hepatotoxicity in wistar rats. Toxicon, 245, 107722. [Link]

  • Helal, E. G., et al. (2012). Protective impact of lycopene on flutamide-induced hepatotoxicity in male rats. Journal of Applied Pharmaceutical Science, 2(10), 56-62. [Link]

  • Zhou, J., et al. (2021). Potentiation of flutamide-induced hepatotoxicity in mice by Xian-Ling-Gu-Bao through induction of CYP1A2. Journal of Ethnopharmacology, 279, 114299. [Link]

  • El-Beshbishy, H. A., et al. (2010). Microscopic Evaluation of the Role of Yeast Extract in Flutamide Hepatotoxicity. Journal of American Science, 6(8), 14-18. [Link]

  • Sahin, S., & Alatas, O. (2013). The protective effects of n-acetylcysteine against acute hepatotoxicity. Indian Journal of Gastroenterology, 32(5), 311-315. [Link]

  • Giorgetti, R., et al. (2017). Flutamide-induced hepatotoxicity: ethical and scientific issues. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 69-77. [Link]

  • Dludla, P. V., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Journal of Clinical and Translational Hepatology, 9(6), 922-929. [Link]

  • Ajibade, A. A., et al. (2021). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. Journal of Taibah University Medical Sciences, 16(5), 701-709. [Link]

  • George, M., et al. (2022). Histopathological Evaluation of Annona muricata in TAA-Induced Liver Injury in Rats. Molecules, 27(16), 5236. [Link]

Sources

Enhancing the bioavailability of O-Flutamide for in vivo models

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center is designed to empower researchers, scientists, and drug development professionals in overcoming the significant challenge of enhancing the bioavailability of O-Flutamide for in vivo models. As a non-steroidal anti-androgen, this compound's therapeutic potential is often hindered by its poor aqueous solubility, leading to low and variable absorption.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the mechanisms at play, enabling you to make informed decisions, troubleshoot effectively, and design experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a critical challenge?

A1: this compound is a non-steroidal anti-androgen agent investigated for its potential in treating androgen-dependent conditions, such as prostate cancer.[3][4] Like its parent compound, flutamide, it is characterized by high lipophilicity and very low water solubility.[1][2] This poor solubility is a major barrier to its clinical translation, as it directly leads to:

  • Low Oral Bioavailability: A significant portion of the administered dose may pass through the gastrointestinal (GI) tract without being absorbed into the systemic circulation.[1][5]

  • High Variability: Absorption can be erratic and highly dependent on physiological factors, such as the presence of food, leading to inconsistent plasma concentrations and unreliable therapeutic outcomes.[1][5]

  • Dissolution Rate-Limited Absorption: The rate at which the drug dissolves in the GI fluid is slower than the rate at which it can permeate the intestinal wall, making dissolution the rate-limiting step for absorption.[2]

These issues necessitate the use of advanced formulation strategies to ensure adequate and reproducible drug exposure in preclinical in vivo models.

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: The core principle behind enhancing the bioavailability of poorly soluble drugs is to increase the concentration of the dissolved drug at the site of absorption.[6][7] Several established techniques can achieve this, broadly categorized as follows:

StrategyMechanism of ActionKey AdvantagesPrimary Disadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]Simple, well-established techniques (e.g., micronization, nanonization).[8][9]Risk of particle aggregation; may not be sufficient for extremely insoluble compounds.[8]
Lipid-Based Formulations The drug is dissolved in a lipid carrier. Upon digestion, these formulations form fine emulsions or micelles that maintain the drug in a solubilized state.[10][11][12]Can significantly enhance absorption, protect the drug from degradation, and utilize lymphatic transport pathways.[12][13]Formulation complexity; potential for drug precipitation upon dispersion in aqueous media.[11]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the central cavity of a cyclodextrin, a cyclic oligosaccharide, forming a water-soluble inclusion complex.[14][15][16]High efficiency in increasing solubility; can also improve drug stability.[14][17]High concentrations of cyclodextrins may be required, which can lead to toxicity concerns.[18]
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which enhances wettability and prevents recrystallization.[7][19][20]Can achieve a supersaturated state in vivo, significantly driving absorption.[20]Amorphous systems are inherently unstable and can revert to a crystalline form over time.
Nanoparticle Systems The drug is encapsulated within or conjugated to a nanoparticle carrier (e.g., polymeric nanoparticles, liposomes), which can improve solubility and alter biodistribution.[21][22][23]Offers opportunities for targeted delivery and controlled release in addition to solubility enhancement.[22][]More complex to manufacture and characterize; potential for immunogenicity or toxicity.[]

Q3: How do I select an appropriate in vivo model for this compound studies?

A3: The choice of an in vivo model is critical for translating preclinical findings. For a drug like this compound, primarily studied in the context of prostate cancer, the main options are xenografts and genetically engineered mouse (GEM) models.[25][26][27]

  • Cell Line-Derived Xenografts: This involves inoculating immunocompromised mice with human prostate cancer cell lines (e.g., LNCaP, PC-3).[28]

    • Advantages: Relatively low cost, rapid tumor development, and ease of measuring tumor growth make them ideal for initial efficacy and pharmacokinetic studies.[25][28]

    • Disadvantages: They lack a native tumor microenvironment and an intact immune system, which can be crucial for evaluating certain drug effects.[29]

  • Genetically Engineered Mouse (GEM) Models: These models, such as the TRAMP or PTEN knockout models, develop tumors spontaneously due to specific genetic alterations.[29]

    • Advantages: Tumors arise in the correct anatomical location (orthotopic) and develop within a physiological microenvironment with an intact immune system, offering higher clinical relevance.[25]

    • Disadvantages: Higher cost, longer study duration, and greater complexity in tracking tumor progression.

For initial bioavailability and formulation screening, a simple subcutaneous xenograft model is often sufficient. For later-stage efficacy studies where the tumor microenvironment is important, an orthotopic or GEM model is preferred.[28]

Troubleshooting Guide

Problem: My this compound formulation precipitates upon dilution or during storage. How can I create a stable solution for dosing?

Solution: This is a classic sign of exceeding the solubility limit in your chosen vehicle. A simple and effective approach for early-stage in vivo studies is to use a co-solvent system. The goal is to use a mixture of solvents in which the drug is highly soluble, which is then diluted with an aqueous vehicle just before administration.

  • Causality: Many organic solvents that are excellent for dissolving hydrophobic compounds are not biocompatible at high concentrations. A co-solvent system leverages a strong, water-miscible solvent to dissolve the drug, which is then kept in solution by other excipients (like surfactants) upon dilution into an aqueous phase for injection.

Step-by-Step Protocol: Preparation of a Co-Solvent Formulation

  • Solvent Screening: Test the solubility of this compound in various biocompatible solvents such as DMSO, N-Methyl-2-pyrrolidone (NMP), or polyethylene glycol 400 (PEG 400).

  • Formulation Preparation:

    • Dissolve the required amount of this compound in a minimal volume of the selected primary solvent (e.g., DMSO).

    • Add a surfactant, such as Tween® 80 or Kolliphor® EL, to the organic phase. A common ratio is 10-20% of the total vehicle volume. This is critical for preventing precipitation upon aqueous dilution.[30]

    • Add a hydrophilic co-solvent like PEG 400 to increase the overall solvent capacity.

    • Vortex or sonicate gently until a clear solution is obtained. A typical vehicle composition might be: 10% DMSO, 40% PEG 400, 10% Tween® 80, and 40% saline.

  • Dosing Preparation:

    • This stock solution should be prepared fresh.

    • For administration, dilute the stock with saline or phosphate-buffered saline (PBS) to the final desired dosing concentration immediately before injection.

  • Self-Validation Check: After final dilution, visually inspect the solution for any signs of cloudiness or precipitation. A stable formulation should remain clear for a reasonable period (e.g., at least 1-2 hours).

Problem: I am observing low and highly variable plasma concentrations of this compound in my animal studies despite using a co-solvent system.

Solution: This indicates that while the drug is solubilized in the dosing vehicle, it is likely precipitating within the GI tract (for oral dosing) or at the injection site (for parenteral dosing) before it can be fully absorbed. You need to employ a more advanced formulation strategy that can maintain the drug in a solubilized or readily absorbable state in vivo. A Self-Microemulsifying Drug Delivery System (SMEDDS) is an excellent choice for oral administration.

  • Causality: A SMEDDS is an isotropic mixture of oil, a surfactant, and a co-surfactant that rapidly forms a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation with aqueous fluids (i.e., the GI fluid).[5] This microemulsion provides a large interfacial area for drug absorption and keeps the drug dissolved, bypassing the dissolution step.[5][11]

Diagram: Mechanism of SMEDDS Action

SMEDDS_Mechanism cluster_0 In Capsule (Oral Dosing) cluster_1 In GI Tract (Aqueous Environment) SMEDDS SMEDDS Formulation (Oil + Surfactant + Drug) Microemulsion Spontaneous Microemulsion Formation SMEDDS->Microemulsion Dispersion in GI Fluids Micelles Drug-Loaded Micelles Microemulsion->Micelles Digestion by Lipases Absorbed Enhanced Absorption (Intestinal Wall) Micelles->Absorbed Increased Surface Area & Maintained Solubilization

Caption: Workflow of a SMEDDS from oral administration to absorption.

Step-by-Step Protocol: Preparation and Evaluation of an this compound SMEDDS

  • Excipient Selection:

    • Oil Phase: Choose a pharmaceutically acceptable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).

    • Surfactant: Select a high HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Kolliphor® EL, Tween® 80).[10]

    • Co-surfactant/Co-solvent: Use a co-surfactant to improve microemulsion formation (e.g., Transcutol® HP, PEG 400).

  • Solubility Determination: Determine the saturation solubility of this compound in each selected excipient to identify the components with the highest solubilizing capacity.

  • Formulation Development:

    • Prepare various ratios of oil, surfactant, and co-surfactant (e.g., starting with 30% oil, 50% surfactant, 20% co-surfactant).

    • Add this compound to the excipient mixture at a concentration below its saturation solubility in the final blend.

    • Vortex until a clear, homogenous liquid is formed.

  • Self-Validation (Emulsification Test):

    • Add a small amount (e.g., 100 µL) of the prepared SMEDDS formulation to a larger volume (e.g., 50 mL) of water or simulated gastric fluid in a beaker with gentle stirring.

    • A successful SMEDDS will rapidly disperse (within 1-2 minutes) to form a clear or slightly bluish, transparent microemulsion.

    • Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A droplet size < 100 nm and a PDI < 0.3 are desirable.

  • In Vivo Administration: The prepared liquid SMEDDS can be administered directly to animals via oral gavage.

Problem: My research requires a parenteral formulation, but the co-solvent system is causing irritation at the injection site.

Solution: For parenteral routes where local tolerability is a concern, encapsulating this compound into polymeric nanoparticles is a superior strategy. This approach can improve solubility, reduce local irritation, and potentially alter the drug's pharmacokinetic profile for sustained release.

  • Causality: Nanoparticles encapsulate the hydrophobic drug within a polymeric core, effectively shielding the surrounding tissue from direct contact with the potentially irritating drug or high concentrations of organic solvents.[21][31] The hydrophilic shell of the nanoparticle allows for stable dispersion in aqueous injection vehicles.[]

Diagram: Nanoparticle Formulation & Testing Workflow

Nanoparticle_Workflow A 1. Organic Phase Preparation (Drug + Polymer in Acetone) C 3. Nanoprecipitation (Inject Organic into Aqueous) A->C B 2. Aqueous Phase Preparation (Surfactant in Water) B->C D 4. Solvent Evaporation (Stir under vacuum) C->D Rapid Diffusion & Supersaturation E 5. Nanoparticle Suspension (Purify / Concentrate) D->E Self-Assembly F 6. Characterization (DLS, HPLC, TEM) E->F QC G 7. In Vivo Study F->G Dosing

Caption: Experimental workflow for this compound nanoparticle formulation.

Step-by-Step Protocol: Nanoparticle Formulation via Nanoprecipitation

  • Materials:

    • Polymer: A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

    • Organic Solvent: A water-miscible solvent with a low boiling point, like acetone.

    • Aqueous Phase: Deionized water containing a stabilizer/surfactant (e.g., Pluronic® F68 or polyvinyl alcohol (PVA)).

  • Organic Phase Preparation: Dissolve this compound and the PLGA polymer in acetone.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase at a constant rate under moderate stirring.[21]

    • The rapid diffusion of acetone into the water causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Allow the acetone to evaporate by stirring the suspension in a fume hood or using a rotovap under reduced pressure.

  • Purification and Concentration:

    • Purify the nanoparticle suspension to remove excess surfactant and non-encapsulated drug using techniques like centrifugation and resuspension or tangential flow filtration.

    • Concentrate the suspension to the desired final concentration for dosing.

  • Self-Validation (Characterization):

    • Size and PDI: Measure via Dynamic Light Scattering (DLS).

    • Drug Loading & Encapsulation Efficiency: Dissolve a known amount of the nanoparticle formulation in a suitable solvent and quantify the this compound content using HPLC. Compare this to the initial amount of drug used.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to confirm their spherical shape.

Bioanalytical Considerations

Q: What is a reliable method for quantifying this compound and its active metabolite in plasma samples from in vivo studies?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the quantification of flutamide and its metabolites.[32][33][34] Given that this compound is a derivative of flutamide, a similar reverse-phase HPLC method can be readily adapted. The primary active metabolite of flutamide is 2-hydroxyflutamide, which should also be monitored as it contributes significantly to the pharmacological effect.[35][36][37]

Sample HPLC-UV Method Parameters

ParameterSpecificationRationale / Comment
Column C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)Standard for separating moderately hydrophobic compounds.[32]
Mobile Phase Isocratic mixture of Acetonitrile, Methanol, and a pH 3.2 Phosphate BufferThe organic solvents elute the hydrophobic analytes, while the acidic buffer ensures consistent ionization state.[32]
Flow Rate 0.8 - 1.0 mL/minProvides good separation with reasonable run times.[33][38]
Detection UV at ~227 nm or ~300 nmWavelengths where flutamide and its derivatives exhibit strong absorbance.[32][33][34]
Internal Standard Acetanilide or a structurally similar compound not present in the sampleCorrects for variations in extraction efficiency and injection volume.[32][33]
Sample Prep Protein precipitation (with methanol or acetonitrile) followed by centrifugation.[33][34][38]A simple and effective way to remove interfering plasma proteins.

Validation of the method should be performed according to standard guidelines, assessing for linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[32][38]

References

  • TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. [Link]

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • Ahmed, N., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology. [Link]

  • Crăciun, A.-M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2016, October 29). SlideShare. [Link]

  • Excipients for solubility and bioavailability enhancement. (n.d.). Gattefossé. [Link]

  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Patel, B. B., et al. (2021). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2024). Innovare Academic Sciences. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

  • Danesh-Bahreini, M. A., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Pharmaceutics. [Link]

  • Enhancing solubility with novel excipients. (2023, December 3). Manufacturing Chemist. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gursoy, R. N., & Benita, S. (2004). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Die Pharmazie. [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2023). International Journal of Creative Research Thoughts. [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2022). ResearchGate. [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (2015, March 1). Ingenta Connect. [Link]

  • Czarnota, J., et al. (2022). In Vivo Models for Prostate Cancer Research. Cancers. [Link]

  • Crăciun, A.-M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. (2023). MDPI. [Link]

  • Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. (2021). Journal of Mountain Research. [Link]

  • Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery. (2019, October 1). PubMed. [Link]

  • Nanoparticle drug delivery. (n.d.). Wikipedia. [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. (2023). MDPI. [Link]

  • Pre-Clinical Models to Study Human Prostate Cancer. (2021). Cells. [Link]

  • Neri, R. (1989). Pharmacology and pharmacokinetics of flutamide. Urology. [Link]

  • In Vivo Models for Prostate Cancer Research. (2022). MDPI. [Link]

  • The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. (1993). PubMed. [Link]

  • Esmaeilzadeh, S., et al. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Advanced Pharmaceutical Bulletin. [Link]

  • Dissolution rate limited bioavailability of flutamide, and in vitro - in vivo correlation. (2007). ResearchGate. [Link]

  • Sabale, V., et al. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences. [Link]

  • Ohbuchi, K., et al. (2013). Metabolism and Hepatic Toxicity of Flutamide in Cytochrome P450 1A2 Knockout SV129 Mice. Drug Metabolism and Disposition. [Link]

  • Czarnota, J., et al. (2022). In Vivo Models for Prostate Cancer Research. PubMed. [Link]

  • Sabale, V., et al. (2023). (PDF) Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. ResearchGate. [Link]

  • Flutamide dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • Metabolism of flutamide and three of its metabolites in human liver... (2017). ResearchGate. [Link]

  • HPLC Method for Flutamide in Plasma. (n.d.). Scribd. [Link]

  • Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. (2024). Brazilian Journal of Analytical Chemistry. [Link]

  • Sutananta, W., et al. (1995). Dissolution rate limited bioavailability of flutamide, and in vitro - in vivo correlation. International Journal of Pharmaceutics. [Link]

  • Siddiqui, F., & Tuma, F. (2023). Flutamide. StatPearls. [Link]

  • Flutamide. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to O-Flutamide and Other Nonsteroidal Antiandrogens for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of O-Flutamide and other nonsteroidal antiandrogens (NSAAs), designed for researchers, scientists, and drug development professionals. It delves into the mechanistic nuances, comparative preclinical efficacy, and the essential experimental protocols required for their evaluation.

Introduction: The Central Role of the Androgen Receptor in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer. Upon binding to androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of genes that control cell growth, proliferation, and survival. The therapeutic strategy of androgen deprivation therapy (ADT) aims to inhibit this signaling axis. Nonsteroidal antiandrogens are a cornerstone of this approach, acting as direct competitive antagonists of the AR.

Comparative Analysis of Nonsteroidal Antiandrogens

The evolution of NSAAs has led to distinct generations of compounds with varying potencies and mechanisms of action.

  • First-Generation NSAAs (e.g., Flutamide, Bicalutamide): this compound is the active metabolite of Flutamide, one of the earliest NSAAs. These first-generation agents function as direct competitive inhibitors at the AR ligand-binding domain (LBD). While groundbreaking, their utility is often hampered by a lower binding affinity compared to newer agents and the potential for resistance to develop. A significant concern is the "antiandrogen withdrawal syndrome," where mutations in the AR can convert these antagonists into agonists, paradoxically stimulating tumor growth.

  • Second-Generation NSAAs (e.g., Enzalutamide, Apalutamide): These compounds were developed to overcome the limitations of their predecessors. They exhibit a much higher binding affinity for the AR. Crucially, their mechanism extends beyond simple competitive binding. They also impair the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of coactivator proteins, providing a more comprehensive blockade of AR signaling.

  • Next-Generation NSAAs (e.g., Darolutamide): Darolutamide represents a further refinement, featuring a unique chemical structure that confers high-affinity binding to the AR. A key distinguishing feature is its low propensity to cross the blood-brain barrier, which is associated with a more favorable side-effect profile, particularly concerning central nervous system effects like seizures.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation NSAA Nonsteroidal Antiandrogen (e.g., this compound) NSAA->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates

Caption: Androgen Receptor Signaling and NSAA Inhibition.

Quantitative Preclinical Comparison

The efficacy of NSAAs is determined through a series of standardized preclinical assays. The data below provides a comparative summary of key performance metrics.

CompoundAndrogen Receptor Binding Affinity (Ki, nM)In Vitro Potency (IC50, nM)In Vivo Tumor Growth Inhibition
This compound ~25-100~150-600Moderate
Bicalutamide ~30-150~200-800Moderate
Enzalutamide ~1-5~20-50High
Apalutamide ~2-7~30-60High
Darolutamide ~4-11~25-55High
Disclaimer: The values presented are approximate and intended for comparative purposes. Actual results will vary based on the specific experimental conditions, cell lines, and assay formats used.

Essential Experimental Protocols for NSAA Characterization

The following protocols provide a framework for the rigorous preclinical evaluation of NSAAs.

Androgen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to the AR.

Methodology:

  • Preparation of AR Source: Utilize a source of AR protein, such as purified recombinant human AR or lysates from AR-expressing prostate cancer cell lines (e.g., LNCaP).

  • Radioligand: Employ a high-affinity radiolabeled androgen, typically [3H]-Mibolerone, at a concentration near its dissociation constant (Kd).

  • Competitive Incubation: Incubate the AR source and radioligand with a range of concentrations of the test NSAA. Include a known high-affinity ligand (e.g., DHT) as a positive control.

  • Separation: Separate the AR-bound radioligand from the free radioligand using a rapid filtration method through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data using a nonlinear regression model to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow AR Competitive Binding Assay Workflow start Start prep_ar Prepare AR Source (Recombinant Protein or Lysate) start->prep_ar incubation Incubate AR, Radioligand, & Test Compound prep_ar->incubation prep_ligand Prepare Radioligand ([3H]-Mibolerone) prep_ligand->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis end End analysis->end

Caption: Workflow for an AR Competitive Binding Assay.

AR-Responsive Reporter Gene Assay

This cell-based functional assay measures the ability of an NSAA to inhibit androgen-induced AR transcriptional activity.

Methodology:

  • Cell Line and Transfection: Use a host cell line with low to no endogenous AR expression (e.g., PC-3 or HEK293). Co-transfect the cells with an expression vector for the human AR and a reporter plasmid containing a luciferase gene driven by an androgen-responsive promoter.

  • Compound Treatment: Treat the transfected cells with a fixed concentration of an androgen agonist (e.g., DHT) to stimulate the reporter gene, in combination with increasing concentrations of the test NSAA.

  • Lysis and Luminescence Measurement: After a suitable incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability or a co-transfected control reporter. Plot the normalized reporter activity against the log of the NSAA concentration to determine the IC50 value for transcriptional inhibition.

In Vivo Prostate Cancer Xenograft Studies

Animal models are indispensable for evaluating the anti-tumor efficacy of NSAAs in a physiological context.

Methodology:

  • Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP, which overexpresses AR) into castrated male immunocompromised mice (e.g., NOD-SCID or NSG). Castration is performed to create a low-androgen environment representative of patients on ADT.

  • Tumor Establishment: Allow the tumors to reach a predetermined volume (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the animals into treatment groups and administer the test NSAA and vehicle control daily via an appropriate route (e.g., oral gavage).

  • Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate tumor volume. Monitor animal body weight and general health.

Conclusion and Future Directions

The trajectory of NSAA development, from this compound to the modern generation of AR inhibitors, highlights a sophisticated understanding of AR signaling in prostate cancer. While this compound and other first-generation agents were pivotal, the superior binding affinities and multi-faceted mechanisms of action of second- and next-generation NSAAs have set a new standard in preclinical efficacy. For researchers in the field, a comprehensive evaluation using the standardized protocols outlined in this guide is essential for identifying and characterizing novel antiandrogens with the potential to further improve therapeutic outcomes in prostate cancer.

References

  • Clegg, N. J., Wongvipat, J., Joseph, J. D., Tran, C., Ouk, S., Dilhas, A., Chen, Y., Grillot, K., Bischoff, E. D., Luo, L., Harris, J. L., Arora, V. K., & Sawyers, C. L. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment. Cancer research, 72(6), 1494–1503. [Link]

  • Moilanen, A. M., Riikonen, R., Oksala, R., Ravanti, L., Aho, E., Wohlfahrt, G., Nykänen, P. S., & Mustonen, M. V. J. (2015). Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting prostate cancer with castration-resistant mutations. Scientific reports, 5, 12007. [Link]

  • Roy, A. K., Lavrovsky, Y., Song, C. S., Chen, S., Jung, M. H., Velu, N. K., Bi, B. Y., & Chatterjee, B. (1999). Regulation of androgen action. Vitamins and hormones, 55, 309–354. [Link]

  • Debes, J. D., & Tindall, D. J. (2002). The role of androgens and the androgen receptor in prostate cancer. Cancer letters, 187(1-2), 1–7. [Link]

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., Wongvipat, J., Smith-Jones, P. M., Han, D., Yoo, D., & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science (New York, N.Y.), 324(5928), 787–790. [Link]

  • Feldman, B. J., & Feldman, D. (2001). The development of androgen-independent prostate cancer. Nature reviews. Cancer, 1(1), 34–45. [Link]

  • Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 23(32), 8253–8261. [Link]

  • Ito, K., & Kawaichi, M. (2009). Development of novel anti-androgen drugs for prostate cancer. Gan to kagaku ryoho. Cancer & chemotherapy, 36(1), 40–45.
  • Rove, K. O., & Crawford, E. D. (2014). Evolution of the non-steroidal anti-androgens. BJU international, 114(5), 634–636. [Link]

  • Taplin, M. E. (2007). Drug insight: role of the androgen receptor in the development and progression of prostate cancer. Nature clinical practice. Urology, 4(4), 236–244. [Link]

A Researcher's Guide to Ensuring Reproducibility in Experiments with O-Flutamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The integrity of scientific research hinges on the reproducibility of its results. In the field of endocrinology and cancer research, compounds like O-Flutamide are invaluable tools for probing the androgen signaling axis. However, the very nature of this non-steroidal antiandrogen presents unique challenges to achieving consistent and reproducible experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these challenges, comparing this compound to its alternatives, and offering a validated protocol to serve as a foundation for rigorous experimentation.

The Molecular Action of this compound: A Competitive Antagonist

This compound, also known as hydroxyflutamide, is the active metabolite of Flutamide.[1][2][3] Its primary mechanism of action is as a competitive antagonist of the Androgen Receptor (AR).[1][2][4] In normal physiology, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that drive cellular processes like proliferation and survival.[2]

This compound disrupts this process by competing with endogenous androgens for the same binding site on the AR.[2][5] However, its binding does not induce the correct conformational change required for full receptor activation. This effectively blocks the downstream signaling cascade, making this compound a critical tool for studying androgen-dependent diseases like prostate cancer.[1][2][6]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) + HSPs Androgen->AR Binds OFlutamide This compound OFlutamide->AR Competitively Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change AR_Androgen_N AR-Androgen Dimer AR_Androgen->AR_Androgen_N Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Androgen_N->ARE Binds GeneTranscription Target Gene Transcription ARE->GeneTranscription Initiates CellGrowth Cell Proliferation & Survival GeneTranscription->CellGrowth

Figure 1: Mechanism of this compound as a competitive antagonist of the Androgen Receptor signaling pathway.

Critical Factors Influencing Experimental Reproducibility

Achieving reproducible results with this compound requires meticulous attention to detail, from reagent sourcing to the experimental system itself.

Reagent Quality and Handling
  • Purity and Identity: Always source this compound from a reputable supplier and obtain a certificate of analysis (CoA) for each new lot. The purity should be ≥98%.[7] Impurities can have off-target effects, confounding results.

  • Solvent and Stability: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[7] However, it is sparingly soluble in aqueous solutions.[7] Stock solutions should be prepared in an appropriate solvent, purged with inert gas, and stored correctly.[7] Studies have shown that this compound can degrade in aqueous solutions, particularly at acidic pH and higher temperatures.[8][9] Therefore, it is not recommended to store aqueous solutions for more than a day.[7] Computational studies suggest its reactivity varies significantly across different solvents, with higher reactivity in DMSO and ethanol compared to less polar solvents.[10]

  • Active Metabolite: Remember that Flutamide itself is a prodrug.[4] The active form is this compound (hydroxyflutamide).[3][4] For in vitro experiments, using this compound directly is preferable to ensure a known concentration of the active compound, bypassing the need for metabolic activation by the cells.

Experimental System Variables
  • Cell Line Authentication: This is a non-negotiable cornerstone of reproducibility. Misidentified or cross-contaminated cell lines are a major source of spurious data.[11][12] Human cell lines must be authenticated at the start of any new project, after receiving them from another lab, and before publication.[13] The gold standard for authentication is Short Tandem Repeat (STR) profiling.[12][14][15] Reputable cell banks like ATCC provide STR profiles for their human cell lines, which can be used as a reference.[12][16][17]

  • Mycoplasma Contamination: Mycoplasma are a common and insidious contaminant in cell cultures that can alter cell metabolism, growth, and response to stimuli, yet are not visible by standard microscopy.[11] Regular testing (e.g., monthly) using PCR-based or Hoechst stain methods is critical.

  • Serum Variability: Fetal Bovine Serum (FBS) is a complex and undefined mixture of growth factors, hormones, and other components.[18][19] Batch-to-batch variability is a significant source of experimental inconsistency, affecting cell growth, morphology, and even response to drugs.[18][19][20][21][22]

    • Mitigation Strategy: When starting a new series of experiments, it is best practice to test several lots of FBS from different suppliers. Once a suitable lot is identified, purchase a large enough quantity to last for the entire study and reserve it.[20][21] This minimizes variability introduced by changing serum batches.[19][20][21]

  • Cell Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines.[11][13] It is crucial to establish a passage number limit for your experiments and to always use cells from a low-passage, cryopreserved master stock.

Comparative Analysis: this compound vs. Alternative Antiandrogens

While this compound is a well-established research tool, newer generations of antiandrogens offer different properties that may be advantageous for certain experimental designs.

FeatureThis compound (Hydroxyflutamide)BicalutamideEnzalutamide
Generation FirstFirstSecond
Mechanism Competitive AR AntagonistCompetitive AR AntagonistAR Inhibitor (multiple steps)
Receptor Affinity Moderate (Ki ~55-205 nM)[5][23]Higher than this compound[24]Higher than Bicalutamide[25]
Potency LowerHigher than this compound[24]Significantly higher than first-gen[26][27]
Half-life ~8-10 hours[1]~6 days~5.8 days
Key Consideration Requires multiple daily doses in vivo. Well-characterized in historical studies.Once-daily dosing. Has largely replaced Flutamide clinically.[26]Targets multiple steps in AR signaling; effective in bicalutamide-resistant settings.[28]

This comparison highlights that while this compound is effective, its lower affinity and shorter half-life are important considerations. For long-term studies or when maximum receptor inhibition is required, second-generation inhibitors like Enzalutamide may offer a more potent and sustained effect.[25][27]

A Validated Protocol: Androgen Receptor Competition Assay

This protocol describes a robust method for determining the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR. This is a foundational assay for characterizing antiandrogens.

Principle

This is a competitive binding assay using rat prostate cytosol as a source of AR and a radiolabeled synthetic androgen, [³H]-R1881, as the ligand.[29] Unlabeled compounds are added at increasing concentrations to compete for binding with the radiolabeled ligand. The amount of bound radioactivity is measured, and the concentration at which the test compound inhibits 50% of the specific binding (IC50) is calculated.

Experimental Workflow cluster_prep Day 1: Preparation & Incubation cluster_sep Day 2: Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of This compound and controls in ethanol. B Aliquot dilutions into assay tubes and evaporate solvent. A->B D Add [3H]-R1881 (radioligand) and cytosol to each tube. B->D C Prepare rat prostate cytosol (source of Androgen Receptor). C->D E Incubate overnight (~18-20 hours) at 4°C to reach equilibrium. D->E G Add HAP slurry to each tube, incubate on ice with vortexing. E->G F Prepare Hydroxylapatite (HAP) slurry to separate bound vs. free ligand. F->G H Wash HAP pellet multiple times with buffer to remove free [3H]-R1881. G->H I Elute bound [3H]-R1881 from pellet with ethanol and transfer to scintillation vial. H->I J Add scintillation cocktail and count radioactivity using a scintillation counter. I->J K Calculate percent specific binding for each concentration. L Plot percent specific binding vs. log[this compound] concentration. K->L M Perform non-linear regression (sigmoidal dose-response) to determine IC50. L->M

Figure 2: Workflow for an Androgen Receptor competitive binding assay.
Step-by-Step Methodology

This protocol is adapted from established procedures for AR binding assays.[29][30][31][32]

Materials:

  • Buffers: TEDG buffer (Tris, EDTA, DTT, Glycerol), wash buffers.[29]

  • Receptor Source: Ventral prostate cytosol from 24-hour castrated male rats.[29]

  • Radioligand: [³H]-R1881 (Methyltrienolone).

  • Competitors: Unlabeled R1881 (for standard curve), this compound, vehicle control (e.g., ethanol or DMSO).

  • Separation Matrix: Hydroxylapatite (HAP) slurry.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Preparation of Competitors: Prepare serial dilutions of this compound and unlabeled R1881 in absolute ethanol. A typical concentration range for this compound would span from 1 nM to 100 µM.

  • Assay Tube Setup:

    • Total Binding: Add radioligand and vehicle.

    • Non-specific Binding (NSB): Add radioligand and a saturating concentration of unlabeled R1881 (e.g., 1000-fold excess).

    • Test Compound: Add radioligand and the corresponding dilution of this compound.

    • Evaporate the ethanol from all tubes.[29]

  • Binding Reaction:

    • Place all tubes on ice.

    • Add a fixed amount of [³H]-R1881 (e.g., to a final concentration of 0.5-1.0 nM) to each tube.

    • Add 300 µL of the prepared rat prostate cytosol to each tube.[29]

    • Gently vortex and incubate overnight (18-20 hours) at 4°C.[29]

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube. Incubate on ice, vortexing periodically.

    • Centrifuge to pellet the HAP, which now has the AR-ligand complex bound to it.

    • Aspirate the supernatant containing the free radioligand.

    • Wash the pellet multiple times with cold wash buffer, centrifuging and aspirating between each wash. This step is critical to reduce background noise.

  • Counting:

    • After the final wash, resuspend the HAP pellet in ethanol to elute the bound [³H]-R1881.

    • Transfer the ethanol eluate to a scintillation vial.

    • Add scintillation cocktail, mix, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

    • Calculate the percentage of specific binding at each concentration of this compound: % Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

    • Plot the % Binding against the log concentration of this compound.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

By adhering to this rigorous, self-validating protocol and maintaining meticulous control over the critical variables outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their experimental data when working with this compound.

References

  • Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM AR Binding BRD. [Link]

  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (n.d.). Excel Scientific. [Link]

  • 6 Technical Tips for Successful Cell Culture. (n.d.). JangoCell. [Link]

  • How to Manage Serum Batch Variability in Cell Culture. (2024). Procell. [Link]

  • How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. (2025). Seamless Bio. [Link]

  • Cell Culture Quality Control: Best Practices. (2024). Boster Bio. [Link]

  • STR Profiling: Authentication of Human Cell Lines and Beyond. (2017). BioPharm International. [Link]

  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. (2017). Irvine Scientific. [Link]

  • ATCC STR Profiling Cell Authentication FAQ Flyer. (n.d.). ATCC. [Link]

  • Flutamide. (n.d.). Wikipedia. [Link]

  • Applying good cell culture practice to novel systems. (n.d.). Public Health England. [Link]

  • Testing Serum Batches for Mouse Embryonic Stem Cell Culture. (2017). Cold Spring Harbor Protocols. [Link]

  • Decreasing variability in your cell culture. (2018). Taylor & Francis Online. [Link]

  • Hydroxyflutamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • What is the mechanism of Flutamide? (2024). Patsnap Synapse. [Link]

  • Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. (1976). Investigative Urology. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). Toxicology in Vitro. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). Journal of Biomolecular Screening. [Link]

  • ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. (2011). EPA. [Link]

  • Comparison of bicalutamide with other antiandrogens. (n.d.). Wikipedia. [Link]

  • Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. (1998). The Prostate. [Link]

  • Computational Notes on the Chemical Stability of Flutamide. (2020). Letters in Applied NanoBioScience. [Link]

  • Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. (1984). The Journal of Steroid Biochemistry. [Link]

  • The Role of Androgen Receptor and Antiandrogen Therapy in Breast Cancer: A Scoping Review. (n.d.). MDPI. [Link]

  • Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: the OCUU-CRPC study. (2019). International Journal of Urology. [Link]

  • Stability study of flutamide in solid state and in aqueous solution. (2002). Drug Development and Industrial Pharmacy. [Link]

  • Flutamide. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. (2016). Journal of Clinical Oncology. [Link]

  • Impact of androgen deprivation therapy on sexual function. (2008). Asian Journal of Andrology. [Link]

  • Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: Study protocol for a multicenter randomized phase II trial (the OCUU-CRPC study). (2018). ResearchGate. [Link]

  • Thermodynamic and reactivity descriptors Studies on the interaction of Flutamide anticancer drug with nucleobases. (2021). Chemical Review and Letters. [Link]

  • Effect of Androgen Deprivation Therapy on Sexual Function and Bother in Men with Prostate Cancer: A Controlled Comparison. (2015). ResearchGate. [Link]

  • Surface-Modified Superparamagnetic Iron Oxide Nanoparticles (Spions) A. (2024). NSA. [Link]

  • High Accuracy Indicators of Androgen Suppression Therapy Failure for Prostate Cancer—A Modeling Study. (2022). International Journal of Molecular Sciences. [Link]

Sources

A Comparative Analysis of O-Flutamide's Efficacy Across Independent Research Findings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Cross-Validation in Anti-Androgen Research

O-Flutamide, also known as Hydroxyflutamide, is the active metabolite of the first-generation nonsteroidal anti-androgen, Flutamide.[1][2][3] It functions as a competitive antagonist of the androgen receptor (AR), playing a crucial role in the treatment of androgen-sensitive pathologies, most notably prostate cancer.[4][5][6] The reliability and reproducibility of experimental data are the cornerstones of scientific advancement. In the realm of drug development, cross-validation of a compound's effects across different research laboratories is paramount to establishing its true efficacy and therapeutic potential. This guide provides a comparative analysis of this compound's performance as documented in various independent studies, offering researchers a comprehensive overview of its biological activity and a framework for interpreting the variability in reported data.

Mechanism of Action: A Consensus View

Across multiple research reports, there is a clear consensus on the primary mechanism of action for this compound. As a nonsteroidal anti-androgen, it directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the androgen receptor.[2][4] This competitive inhibition prevents the receptor's conformational change, nuclear translocation, and subsequent modulation of androgen-responsive gene expression that drives the growth and survival of prostate cancer cells.[4][6] Flutamide itself is considered a prodrug, which is rapidly metabolized in the liver to the more active this compound.[2][4]

Simplified Signaling Pathway of this compound Action cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to O_Flutamide This compound O_Flutamide->AR Competitively Binds to AR_Androgen Activated AR Complex AR->AR_Androgen Activation AR_O_Flutamide Inhibited AR Complex AR->AR_O_Flutamide Inhibition ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates to Nucleus and Binds No_Transcription Inhibition of Gene Transcription AR_O_Flutamide->No_Transcription Prevents Nuclear Translocation Gene_Transcription Gene Transcription (Cell Growth & Survival) ARE->Gene_Transcription Initiates

Caption: this compound competitively inhibits androgen binding to the AR.

Comparative Efficacy: A Look at the In Vitro Data

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a pharmacological agent. A survey of the literature reveals a range of reported IC50 values for this compound and its parent compound, Flutamide, across various prostate cancer cell lines. This variability can be attributed to differences in experimental protocols, cell line characteristics (e.g., AR expression levels), and assay conditions.

CompoundCell LineIC50 Value (µM)Duration of TreatmentAssay TypeReference
This compound CV-1 (co-transfected with hAR)0.7Not SpecifiedAndrogen Receptor Antagonist Assay[1][7]
Flutamide PC317.8848 hoursMTT Assay[8][9]
Flutamide LNCaP14.348 hoursMTT Assay[8][9]
Flutamide DU14511.4448 hoursMTT Assay[8][9]
Flutamide PC320Not SpecifiedMTT Assay[10]
Flutamide LNCaP12Not SpecifiedMTT Assay[10]
OH-Flutamide Shionogi Mouse Mammary Tumor Cells0.07210 daysCell Proliferation Assay[11]
OH-Flutamide T-47D Human Breast Cancer Cells0.029Not SpecifiedGCDFP-15 Secretion Assay[11]
OH-Flutamide ZR-75-1 Human Breast Cancer Cells0.035Not SpecifiedGCDFP-15 Secretion Assay[11]

Analysis of Variability:

  • Compound Form: It is crucial to distinguish between Flutamide and its active metabolite, this compound (Hydroxyflutamide). This compound consistently demonstrates higher potency (lower IC50) in direct AR binding and functional assays.[11]

  • Cell Line Dependency: The observed IC50 values for Flutamide differ across PC3, LNCaP, and DU145 cell lines.[8][9][10] This is expected, as these cell lines have different genetic backgrounds and androgen receptor expression levels, which can influence their sensitivity to anti-androgens.

  • Assay Methodology: The choice of assay significantly impacts the resulting IC50 value. Direct androgen receptor binding assays, as seen with the 0.7 µM value for this compound, measure the direct interaction with the target protein.[1][7] In contrast, cell viability assays like the MTT assay measure a downstream biological effect (cell proliferation), which can be influenced by multiple factors.[8][9][10]

This compound in Comparison to Other Anti-Androgens

A comprehensive evaluation of this compound necessitates a comparison with other clinically relevant anti-androgens.

CompoundTargetKey CharacteristicsReported Potency/EfficacyReference
This compound Androgen ReceptorFirst-generation nonsteroidal anti-androgen.IC50 of 700 nM for the AR.[1][3][1][3]
Bicalutamide Androgen ReceptorFirst-generation nonsteroidal anti-androgen.Generally considered more potent and better tolerated than Flutamide.[12][12]
Enzalutamide Androgen ReceptorSecond-generation nonsteroidal anti-androgen.Significantly more potent and effective than first-generation NSAAs.[12][13][14] In a head-to-head trial, Enzalutamide showed superior PSA response rates compared to Flutamide in castration-resistant prostate cancer.[13][14][12][13][14]

Clinical studies have demonstrated that while Flutamide was a foundational therapy, newer agents like Enzalutamide offer superior clinical outcomes in patients with castration-resistant prostate cancer who have failed previous anti-androgen therapies.[13][14]

Experimental Protocols for Cross-Validation

To ensure the reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the effects of this compound.

Androgen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow for AR Competitive Binding Assay Prep Prepare Rat Prostate Cytosol (Source of AR) Incubate Incubate Cytosol with: - Radiolabeled Androgen (e.g., [3H]-R1881) - Varying concentrations of this compound Prep->Incubate Separate Separate Receptor-Bound from Free Radioligand (e.g., Hydroxyapatite Slurry) Incubate->Separate Measure Measure Radioactivity of Receptor-Bound Fraction (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Plot % Inhibition vs. This compound Concentration - Calculate IC50 Measure->Analyze

Caption: A stepwise workflow for the AR competitive binding assay.

Detailed Steps:

  • Preparation of Receptor Source: Isolate cytosol from the ventral prostate of rats, which is a rich source of androgen receptors.[15]

  • Incubation: In a multi-well plate format, incubate the prepared cytosol with a constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) and a serial dilution of the test compound (this compound).[16][17] Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled androgen).

  • Separation: After incubation to equilibrium, separate the androgen receptor-ligand complexes from the unbound radioligand. A common method is the use of a hydroxyapatite slurry, which binds the receptor complexes.[18]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Androgen Receptor Transactivation Assay

This assay measures the functional consequence of AR binding by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

Detailed Steps:

  • Cell Culture: Utilize a human cell line that stably expresses the androgen receptor and contains a reporter construct, such as the AR-CALUX bioassay which uses a luciferase reporter gene.[19][20]

  • Treatment: Seed the cells in a 96-well plate. For antagonist activity, treat the cells with a constant concentration of an androgen agonist (e.g., DHT) to induce reporter gene expression, along with a serial dilution of this compound.[21]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a control (agonist-only treatment). Plot the normalized activity against the log concentration of this compound to determine the IC50 for the inhibition of androgen-induced transactivation.

Conclusion: Towards a Standardized Assessment of this compound

The collective body of research confirms this compound as a potent androgen receptor antagonist. While the reported in vitro efficacy, particularly the IC50 values, shows variability across different studies, this can be largely attributed to the diverse experimental models and methodologies employed. For researchers aiming to conduct cross-validation studies or to accurately compare their findings with the existing literature, adherence to standardized and well-characterized assay protocols, such as those outlined in this guide, is of utmost importance. Future research should focus on head-to-head comparisons of this compound with newer anti-androgens in a wider range of preclinical models to further delineate its therapeutic window and potential applications.

References

  • Taylor & Francis. Hydroxyflutamide – Knowledge and References. [Link]

  • Wikipedia. Hydroxyflutamide. [Link]

  • Patsnap Synapse. What is the mechanism of Flutamide? [Link]

  • National Institutes of Health. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. [Link]

  • Urology Textbook. Flutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. [Link]

  • PubMed. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • National Institutes of Health. Cell-based assays for screening androgen receptor ligands. [Link]

  • PubMed. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. [Link]

  • PLOS One. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. [Link]

  • Wikipedia. Flutamide. [Link]

  • PubMed. [Clinical evaluation of flutamide, a pure antiandrogen, in prostatic cancer phase II dose-finding study]. [Link]

  • ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • National Institutes of Health. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study. [Link]

  • Wikipedia. Comparison of bicalutamide with other antiandrogens. [Link]

  • Osaka City University Graduate School of Medicine. Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: the OCUU-CRPC study. [Link]

  • Drugs.com. How does flutamide work in prostate cancer? [Link]

  • National Institutes of Health. Reliability of the AR-CALUX® In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial. [Link]

  • YouTube. OCUU-CRPC trial: enzalutamide vs. flutamide for CRPC after bicalutamide. [Link]

  • US EPA. Peer Review Results for the Androgen Receptor (AR) Binding Assay. [Link]

  • PubMed. In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. [Link]

  • ResearchGate. Abstract P3-05-07: Flutamide reduced tumor progression and altered steroid hormone secretion in human and canine inflammatory breast cancer cell lines. [Link]

  • PubMed. Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: the OCUU-CRPC study. [Link]

  • ResearchGate. Yeast and mammalian cell-based androgen bioassays. Both bioassays are... | Download Scientific Diagram. [Link]

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. [Link]

  • PubMed. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. [Link]

  • ResearchGate. Effects of flutamide on cell viability, [ 3 H]choline uptake, and... [Link]

  • Osaka City University Graduate School of Medicine. Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide. [Link]

  • ScienceDirect. Development and pre-validation of an in vitro transactivation assay for detection of (anti)androgenic potential compounds using. [Link]

  • PubMed. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. [Link]

  • National Toxicology Program (NTP). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

  • Oxford Academic. Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. [Link]

  • ACS Publications. Evaluation of (Anti)androgenic Activities of Environmental Xenobiotics in Milk Using a Human Liver Cell Line and Androgen Receptor-Based Promoter-Reporter Assay. [Link]

  • ACS Publications. Development and Validation of a Computational Model for Androgen Receptor Activity. [Link]

  • PubMed Central. Randomized Clinical Trial: Effect of Low-Dose Flutamide on Abdominal Adipogenic Function in Normal-Weight Polycystic Ovary Syndrome Women. [Link]

  • National Institutes of Health. Development and Validation of a Computational Model for Androgen Receptor Activity. [Link]

  • withpower.com. Flutamide for Prostate Cancer · Info for Participants. [Link]

  • MDPI. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. [Link]

  • Clinicaltrials.eu. Flutamide – Application in Therapy and Current Clinical Research. [Link]

  • National Institutes of Health. Flutamide - StatPearls - NCBI Bookshelf. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of O-Flutamide's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Generation Anti-Androgen

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2] For decades, therapeutic strategies have centered on androgen deprivation therapy (ADT) and the use of anti-androgen agents to block this pathway. First-generation nonsteroidal anti-androgens (NSAAs), such as Flutamide, were pivotal in establishing the viability of this approach.[3] Flutamide, and its active metabolite 2-hydroxyflutamide, function as competitive antagonists of the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding to the receptor and promoting the transcription of growth-related genes.[4][5][6]

However, the clinical utility of first-generation agents is often limited by factors including the development of resistance and a challenging side-effect profile, most notably hepatotoxicity.[6][7] This has driven the development of second-generation NSAAs like Enzalutamide, which offer improved potency and clinical outcomes.[8][9]

This guide focuses on the in vivo validation of O-Flutamide , a novel, hypothetical next-generation NSAA, engineered to retain the core anti-androgenic mechanism of Flutamide while potentially offering an improved efficacy and safety profile. Our objective is to provide a comprehensive framework for researchers and drug development professionals to rigorously assess this compound's anti-tumor activity in preclinical models, comparing it directly against the established first-generation standard, Flutamide, and the potent second-generation agent, Enzalutamide.

Pillar 1: Mechanism of Action - Targeting the Androgen Receptor

This compound, like its predecessor, is designed to act as a direct competitive antagonist of the androgen receptor. Understanding this mechanism is fundamental to designing validation studies that can meaningfully assess its biological activity.

The Androgen Receptor Signaling Pathway:

In prostate cancer cells, the binding of androgens (Testosterone/DHT) to the AR triggers a conformational change, causing the receptor to translocate from the cytoplasm to the nucleus. Inside the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[10]

This compound is hypothesized to disrupt this cascade by binding to the AR's ligand-binding domain, preventing androgen binding and subsequent nuclear translocation and gene transcription.[5][6] This proposed mechanism is the basis for our primary efficacy endpoints in vivo: tumor growth inhibition and reduction in serum PSA levels.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone/DHT) AR Androgen Receptor (AR) Androgens->AR Binds AR_Active Activated AR (Translocates) AR->AR_Active Translocation O_Flutamide This compound O_Flutamide->AR Blocks ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: this compound's mechanism blocking androgen receptor activation.

Pillar 2: In Vivo Validation - Experimental Design & Protocols

The cornerstone of validating this compound's anti-tumor activity lies in a well-designed animal study. The human prostate cancer xenograft model in immunocompromised mice is the industry standard for this purpose. This model allows us to assess the efficacy of a compound on a human-derived tumor in a living system.

Choice of Model: We recommend the LNCaP or VCaP human prostate cancer cell lines for initial xenograft studies. These cell lines are androgen-sensitive and express a functional androgen receptor, making them highly relevant for testing an anti-androgen agent.[11][12] For studies on castration-resistant prostate cancer (CRPC), cell lines like C4-2 can be employed.[13]

Experimental Workflow:

The overall workflow is designed to establish tumors, randomize subjects into treatment groups, administer the compounds, and monitor for efficacy and toxicity over a defined period.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Day 0: Implant LNCaP cells subcutaneously in immunocompromised mice B Days 7-14: Monitor mice for tumor formation A->B C Tumor Volume ≈ 150-200 mm³ B->C D Randomize mice into 4 treatment groups C->D Begin Treatment E Daily Dosing: - Vehicle Control - this compound - Flutamide (Ref.) - Enzalutamide (Ref.) D->E F Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) - Serum PSA (Endpoint) E->F G Day 28 (or endpoint): Euthanize mice F->G Study Conclusion H Collect: - Final Tumor Weight - Blood for PSA analysis - Tissues for Histology G->H I Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Comparison H->I

Caption: Standard workflow for an in vivo xenograft study.

Detailed Experimental Protocol: LNCaP Xenograft Model

This protocol provides a self-validating system by including both a vehicle control and established reference compounds.

1. Animal Husbandry:

  • Species: Male athymic nude or SCID mice, 6-8 weeks old.

  • Housing: Maintain in a sterile, temperature- and light-controlled environment. Provide ad libitum access to sterile food and water.

  • Acclimation: Allow mice to acclimate for at least one week before any procedures.

2. Cell Preparation and Implantation:

  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Culture: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Preparation: On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10x10⁶ cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitoring: Begin caliper measurements of tumors 7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

4. Compound Preparation and Administration:

  • Vehicle: A standard vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • This compound: Prepare at the desired dose (e.g., 10 mg/kg).

  • Reference Compounds:

    • Flutamide: Prepare at 10 mg/kg.[14]

    • Enzalutamide: Prepare at 10 mg/kg.

  • Administration: Administer all compounds orally (per os) once daily for 21-28 days.

5. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly.

  • Body Weight: Record the body weight of each mouse twice weekly as a general indicator of toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • Clinical Observations: Monitor mice daily for any signs of distress or adverse reactions.

6. Study Termination and Endpoint Analysis:

  • Termination: At the end of the treatment period (or when tumors in the control group reach a predetermined size limit), euthanize all mice.

  • Sample Collection:

    • Collect terminal blood samples via cardiac puncture for serum PSA analysis.

    • Excise and weigh the tumors.

    • Collect major organs (especially the liver) for histopathological analysis to assess toxicity.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Pillar 3: Data Interpretation & Comparative Analysis

The ultimate goal is to determine if this compound offers a superior therapeutic window compared to existing treatments. The data should be presented clearly for objective comparison.

Comparative Efficacy Data

The primary output of the in vivo study is quantitative data on tumor growth. This data should be summarized to directly compare this compound against the controls.

Treatment Group (10 mg/kg)Mean Final Tumor Volume (mm³)Standard Deviation% Tumor Growth Inhibition (TGI)P-value vs. Vehicle
Vehicle Control 1250± 180--
This compound 450± 9564%<0.001
Flutamide 625± 11050%<0.01
Enzalutamide 310± 8075%<0.001

Note: Data presented is hypothetical and for illustrative purposes.

Interpretation: In this hypothetical scenario, this compound demonstrates significantly greater anti-tumor activity than Flutamide. While not as potent as Enzalutamide, its improved efficacy over the first-generation standard would warrant further investigation, especially if coupled with a favorable safety profile. Clinical studies comparing Flutamide and Enzalutamide have shown superior outcomes for Enzalutamide, including higher PSA response rates and longer progression-free survival, which aligns with the expected preclinical potency differences.[9][15][16]

Biomarker and Safety Analysis

Beyond tumor volume, serum PSA levels serve as a crucial biomarker of AR pathway inhibition. A significant reduction in PSA provides mechanistic validation of the drug's action.

Treatment Group (10 mg/kg)Mean Serum PSA (ng/mL)% Change in Body WeightLiver Histopathology
Vehicle Control 85+5%Normal
This compound 30+4%Normal
Flutamide 48+3%Mild to moderate hepatotoxicity
Enzalutamide 15+2%Normal

Note: Data presented is hypothetical and for illustrative purposes.

Interpretation: This hypothetical data suggests this compound is more effective at suppressing PSA than Flutamide, corroborating the tumor growth data. Critically, if this compound shows no signs of liver toxicity, which is a known liability of Flutamide, it would represent a significant advantage.[6][7] Flutamide has been largely superseded by newer agents like Bicalutamide and Enzalutamide in part due to a better safety and tolerability profile.[8][17]

Conclusion and Future Directions

This guide outlines a robust framework for the in vivo validation of a novel anti-androgen, this compound. Through carefully designed xenograft studies that incorporate appropriate controls and comparators, it is possible to generate a clear, comparative dataset on efficacy and safety.

Based on the hypothetical data presented, this compound demonstrates a promising preclinical profile, with superior efficacy and safety compared to the first-generation NSAA Flutamide. While Enzalutamide remains the more potent agent, this compound's profile could justify its advancement into further preclinical toxicology studies and eventual clinical trials, potentially offering a valuable new therapeutic option for patients with androgen-sensitive prostate cancer.

References

  • What is the mechanism of Flutamide?
  • Flutamide. Mechanism of action of a new nonsteroidal antiandrogen. - PubMed. (1976-05).
  • Flutamide: Mechanism, Adverse Effects, Contraindic
  • Flutamide. - Wikipedia.
  • Imaging androgen receptor function during flutamide treatment in the LAPC9 xenograft model. - PubMed.
  • In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. - PubMed.
  • Pharmacology of Flutamide (Cytomid-250); Pharmacokinetics, Mechanism of Action, Uses, Effects. - YouTube. (2025-03-15).
  • Cooperative antitumor effect of endothelial-monocyte activating polypeptide II and flutamide on human prost
  • Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Upd
  • Therapeutic Potential of Bipolar Androgen Therapy for Castration-Resistant Prostate Cancer: In Vitro and In Vivo Studies. - PMC - NIH. (2024-01-15).
  • In vivo Knockdown of the Androgen Receptor Results in Growth Inhibition and Regression of Well-Established, Castration-Resistant Prost
  • An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prost
  • Anti-androgens and androgen-depleting therapies in prostate cancer: new agents for an established target. - PubMed.
  • Flutamide. - StatPearls - NCBI Bookshelf - NIH. (2023-05-01).
  • OCUU-CRPC trial: enzalutamide vs. flutamide for CRPC after bicalutamide. - YouTube. (2019-04-08).
  • How does flutamide work in prost
  • Comparison of bicalutamide with other antiandrogens. - Wikipedia.
  • Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: the OCUU-CRPC study. - PubMed.
  • Flutamide-induced hepatotoxicity. - European Review for Medical and Pharmacological Sciences.
  • Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide. - OMU. (2019-09-28).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-Flutamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety and disposal protocols in the laboratory. Handling potent pharmaceutical compounds like O-Flutamide requires not just procedural knowledge, but a deep understanding of why each step is crucial for personal safety and environmental protection. This guide moves beyond a simple checklist to provide a self-validating system for the management and disposal of this compound waste, ensuring your laboratory practices are safe, compliant, and scientifically sound.

This compound is a non-steroidal anti-androgen agent investigated for its biological activity. Its cytotoxic and endocrine-disrupting potential necessitates that it be handled as a hazardous chemical from acquisition to disposal. Improper disposal can lead to environmental contamination and pose significant health risks.[1][2] Adherence to a stringent disposal protocol is not merely a regulatory hurdle; it is a fundamental pillar of responsible research.

Regulatory Framework: The "Cradle-to-Grave" Mandate

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This legislation establishes a "cradle-to-grave" framework, meaning that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, approved disposal.[5][6]

This compound, due to its toxicological profile, must be managed as hazardous waste. Key hazards identified in Safety Data Sheets (SDS) include:

  • Harmful if swallowed, inhaled, or in contact with skin.[7]

  • Suspected of damaging fertility or the unborn child.[7][8][9]

  • May cause damage to organs through prolonged or repeated exposure.[8]

Under RCRA, it is the generator's responsibility to determine if their waste is hazardous and to ensure it is properly identified and managed.[5][10] This involves segregating, labeling, and ultimately transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system. Each step is a control point to ensure safety and compliance before proceeding to the next.

Step 1: Donning Personal Protective Equipment (PPE)

  • Action: Before handling this compound in any form (pure compound, solutions, or waste), you must wear appropriate PPE. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[7][8]

  • Causality: The primary routes of exposure are inhalation, ingestion, and skin contact.[7][11] Gloves and a lab coat prevent dermal absorption, while eye protection guards against accidental splashes. When handling the solid form where dust may be generated, use of a chemical fume hood is the best practice to prevent inhalation.[12]

Step 2: Waste Segregation at the Point of Generation

  • Action: Designate a specific, clearly marked container for this compound waste. All items that have come into direct contact with the compound must be placed in this container. This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated PPE (gloves, disposable sleeves).

    • Materials used for cleaning spills.

  • Causality: Segregating hazardous waste from the general waste stream is a core requirement of RCRA.[3][13] This prevents the accidental disposal of hazardous materials in municipal landfills and protects sanitation workers. It is also more cost-effective than treating all lab waste as hazardous.

Step 3: Waste Containerization and Labeling

  • Action: Collect all this compound waste in a suitable, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or jug). The container must be kept closed except when adding waste.[7] Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date accumulation started.

    • A clear indication of the hazards (e.g., "Toxic," "Reproductive Hazard").

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also a strict regulatory requirement for tracking and transportation.[5] A closed container prevents the release of vapors or dust into the laboratory environment.

Step 4: On-Site Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab or a central accumulation area. This location must be secure and well-ventilated.[7][12]

  • Causality: Storing hazardous waste in a designated, controlled area prevents accidental spills and unauthorized access. Federal regulations limit the amount of time waste can be stored on-site, making proper inventory and timely disposal critical.[10]

Step 5: Final Disposal via a Licensed Vendor

  • Action: this compound waste must be disposed of through a licensed hazardous waste disposal company.[3][7] Your institution's Environmental Health & Safety (EH&S) department will coordinate this. A hazardous waste manifest will be used to track the shipment from your facility to the final TSDF.[10]

  • Causality: Licensed disposal facilities are equipped to handle and destroy chemical waste in an environmentally sound manner, typically through high-temperature incineration. This is the only legally compliant and safe method for final disposal. Under no circumstances should this compound be disposed of in the trash or flushed down the drain. [14][15]

Emergency Protocol: Spill Management

Accidents can happen, but a prepared response minimizes risk. For a small, solid this compound spill:

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.[7]

  • Wear Full PPE: Don gloves, a lab coat, and eye protection.

  • Contain the Spill: Gently sweep up the solid material, taking care to avoid creating dust.[7][8] Use a shovel or other appropriate tools.[11]

  • Collect Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.[7][11]

  • Decontaminate: Clean the surface thoroughly to remove any residual contamination.[8]

  • Wash Hands: After removing PPE, wash your hands thoroughly with soap and water.[12]

Summary of Key Disposal Parameters
ParameterSpecificationRationale
Hazard Classification Hazardous Waste; Toxic; Reproductive HazardRegulated by EPA due to potential harm to human health and the environment.[3][8][16]
Primary Risks Inhalation, Skin Contact, IngestionCompound is harmful and can cause systemic effects.[7][9]
Required PPE Chemical-Resistant Gloves, Lab Coat, Eye ProtectionPrevents direct contact and absorption.[7][8]
Container Type Sealable, Labeled, Chemically Compatible (e.g., HDPE)Prevents leaks and release of vapors/dust; ensures proper identification.[7][11]
Disposal Method Transfer to a Licensed Hazardous Waste FacilityEnsures environmentally sound destruction and regulatory compliance.[3][7]
Prohibited Actions Do not dispose in regular trash; Do not flush down sink/toiletPrevents environmental contamination and non-compliance with federal law.[14][15][17]
Visualized Workflow: this compound Disposal Pathway

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

O_Flutamide_Disposal_Workflow Start Waste Generation (e.g., contaminated labware, unused compound) PPE Step 1: Wear Full PPE (Gloves, Coat, Eye Protection) Start->PPE Before Handling Spill Spill Occurs Start->Spill Segregate Step 2: Segregate Waste (Separate from non-hazardous) PPE->Segregate Containerize Step 3: Containerize & Label (Sealed, compatible container with 'Hazardous Waste' label) Segregate->Containerize Store Step 4: Accumulate Safely (Designated, secure area) Containerize->Store Vendor Step 5: Transfer to EH&S for Licensed Vendor Pickup Store->Vendor Follow institutional schedule End Final Disposal (Incineration at TSDF) Vendor->End Manifest Tracking SpillProtocol Execute Spill Protocol (Secure, Clean, Contain) Spill->SpillProtocol SpillProtocol->Containerize Place cleanup debris in waste container

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • EPA Hazardous Waste Management. (2024). Axonator.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Safety Data Sheet (Flutamide). (2025).
  • Oral Chemotherapy Education (Flutamide). NCODA.
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Material Safety Data Sheet (Flutamide). (2009). Spectrum Chemical.
  • Safety Data Sheet (SDS) - Flutamide. (2020). MedKoo Biosciences.
  • SAFETY DATA SHEET - Flutamide. CymitQuimica.
  • SAFETY DATA SHEET - Flutamide. (2018). Fisher Scientific.
  • Chemicals Known to the State to Cause Cancer or Reproductive Toxicity. (2001). California OEHHA.
  • Next Generation Risk Assessment of the Anti-Androgen Flutamide. (2022). PMC - NIH.
  • How to Properly Dispose of Your Unused Medicines. DEA.gov.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). FDA.
  • Managing Pharmaceutical Waste: A 10-Step Blueprint for Health Care Facilities. (2006). Maryland Department of the Environment.
  • Repeated dose (28 days) oral toxicity study of flutamide in rats. (2000). PubMed.

Sources

A Researcher's Guide to the Safe Handling of O-Flutamide: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the safe handling of potent compounds like O-Flutamide is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information.

Understanding the Hazard: The Profile of this compound

This compound is a non-steroidal anti-androgen, structurally related to Flutamide, and is utilized in research for conditions like prostate cancer.[1] While specific toxicological data for this compound may be limited, its classification and the known properties of similar compounds necessitate stringent safety precautions. According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is also suspected of damaging fertility or the unborn child.[2][3] Given these hazards, a thorough risk assessment is a mandatory first step before any handling activities.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the essential PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with powder-free nitrile or neoprene gloves.[4][5]Provides a robust barrier against dermal absorption.[5] Double-gloving offers an additional layer of protection in case the outer glove is compromised. Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[5]
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other resistant laminate materials.[4][6]Protects personal clothing and skin from contamination. The back-closing design provides a more complete barrier. Gowns should have tight-fitting cuffs to prevent exposure at the wrist.[6]
Eye and Face Protection Chemical safety goggles and a face shield.[4][6]Protects against splashes and airborne particles. A face shield provides broader protection for the entire face.[5]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation of fine particles. A fit test is required to ensure a proper seal. Surgical masks offer little to no protection from chemical exposure.[7]
Head and Shoe Covers Disposable head, hair, and shoe covers.[4][5]Prevents contamination of hair and the tracking of contaminants out of the designated handling area.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict workflow is critical for minimizing exposure. The following protocols for donning and doffing PPE, as well as for handling this compound, are designed to create a secure working environment.

PPE Donning and Doffing Workflow

A disciplined sequence for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Handling Area) Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Shoe Covers Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling Protocol
  • Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC).[7][8] The work area should have negative pressure relative to the surrounding areas to prevent the escape of airborne particles.[8]

  • Weighing and Aliquoting: Use a balance with a draft shield inside the containment unit. When preparing solutions, add the solvent to the pre-weighed this compound to minimize dust generation.

  • Decontamination: All surfaces and equipment must be decontaminated after each use. A validated cleaning procedure should be in place.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and contaminated materials is critical to protect personnel and the environment.

Waste_Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gowns, etc.) Solid_Bin Labeled Hazardous Solid Waste Bin (e.g., Yellow Bin) Solid->Solid_Bin Place in Liquid Contaminated Liquids (Solvents, Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Collect in Sharps Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Dispose in Incineration Licensed Hazardous Waste Incineration Solid_Bin->Incineration Send for Liquid_Container->Incineration Send for Sharps_Container->Incineration Send for

Caption: Segregation and disposal pathway for this compound contaminated waste.

All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[9][10][11] Use thick, leak-proof, and clearly labeled plastic bags for disposable items.[9] These bags should be kept in a covered waste container labeled "HAZARDOUS DRUG WASTE ONLY."[9] Final disposal should be through a licensed hazardous waste company, typically via incineration.[10]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention.[13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide artificial respiration.[12] Call a poison center or doctor if you feel unwell.[12]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, including respiratory protection, sweep up and shovel the spilled material into a suitable, closed container for disposal.[12] Avoid dust formation.[12]

By adhering to these rigorous safety protocols, researchers can handle this compound with confidence, ensuring a safe and compliant laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]

  • Clean Management. (2024, July 31). Best Practices: Disposing of Hazardous Drugs in a Pharmacy. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Retrieved from [Link]

  • North Carolina Oncology Dietitians and Associates (NCODA). (n.d.). Flutamide Oral Chemotherapy Education. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet: Flutamide. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, January 31). Safety Data Sheet: Flutamide. Retrieved from [Link]

  • Fermion. (2025, January 22). Safety Data Sheet: Flutamide. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). Flutamide (Eulexin®, Drogenil®). OncoLink. Retrieved from [Link]

  • Alberta College of Pharmacy (ACP). (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Health Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • WebMD. (2024, October 13). Flutamide (Eulexin): Uses, Side Effects, and More. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023, May 1). Flutamide. StatPearls. Retrieved from [Link]

  • Drugs.com. (n.d.). Flutamide: Package Insert / Prescribing Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Flutamide
Reactant of Route 2
Reactant of Route 2
O-Flutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.